molecular formula C9H5Br2N B1517448 4,8-Dibromoquinoline CAS No. 1070879-31-0

4,8-Dibromoquinoline

Numéro de catalogue: B1517448
Numéro CAS: 1070879-31-0
Poids moléculaire: 286.95 g/mol
Clé InChI: LNJMYWNYBSIPIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,8-Dibromoquinoline is a useful research compound. Its molecular formula is C9H5Br2N and its molecular weight is 286.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,8-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJMYWNYBSIPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653681
Record name 4,8-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-31-0
Record name Quinoline, 4,8-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070879-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4,8-Dibromoquinoline (CAS: 1070879-31-0)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4,8-Dibromoquinoline is a halogenated heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring bromine atoms at two distinct positions on the quinoline scaffold—one on the pyridine ring (C4) and one on the benzene ring (C8)—imparts differential reactivity, making it a highly versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its physicochemical properties, plausible synthetic routes, predicted analytical characterization, key chemical reactions, and potential applications. All protocols and claims are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

The Quinoline Scaffold: A Cornerstone in Modern Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, is a "privileged scaffold" in drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The introduction of halogen atoms, particularly bromine, onto this scaffold serves as a critical strategy in drug design. Bromine can enhance binding affinity to biological targets through halogen bonding, modulate pharmacokinetic properties, and, most importantly, provide reactive handles for further molecular elaboration via cross-coupling reactions.[3] this compound exemplifies this, offering two distinct sites for functionalization.

Caption: Figure 1: Chemical Structure of this compound

Physicochemical and Structural Properties

A summary of the key identifiers and properties for this compound is provided below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 1070879-31-0[4]
Molecular Formula C₉H₅Br₂N[5]
Molecular Weight 286.95 g/mol [5]
Appearance Solid (predicted)[4]
Density 1.923 g/cm³ (predicted)[6]
InChI Key LNJMYWNYBSIPIS-UHFFFAOYSA-N[5]
Storage 2-8°C, Inert atmosphere[6]

Synthesis and Purification Strategies

Proposed Protocol: Electrophilic Bromination

This method is adapted from a known procedure for the synthesis of the 5,8-dibromo isomer and relies on the deactivation of the pyridine ring toward electrophilic attack under strongly acidic conditions.[4]

Causality: Concentrated sulfuric acid protonates the quinoline nitrogen, rendering the pyridine ring strongly electron-deficient and thus deactivating it towards electrophiles like Br⁺. This directs the bromination to the more electron-rich benzene ring at the C5 and C8 positions. The use of silver sulfate can facilitate the generation of the active brominating agent. To achieve the 4,8-disubstitution pattern, a different directing influence or a multi-step synthesis would likely be necessary, potentially starting from a pre-functionalized quinoline. However, a direct bromination under specific conditions remains a possibility to investigate. The protocol below is a conceptual starting point for methodology development.

synthesis_workflow Figure 2: Proposed Electrophilic Bromination Workflow Start Quinoline + H₂SO₄ + AgNO₃ + Br₂ Reaction Stir at RT (e.g., 3-24h) Start->Reaction Reaction Setup Workup Quench on Ice Neutralize (pH adj.) Reaction->Workup Quenching Extraction Extract with Organic Solvent (e.g., DCM) Workup->Extraction Isolation Purification Column Chromatography (Silica Gel) Extraction->Purification Purification Product This compound Purification->Product Final Product

Caption: Figure 2: Proposed Electrophilic Bromination Workflow

Step-by-Step Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and protected from light, dissolve quinoline (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Reagent Addition: Add silver sulfate (1.5 eq) to the solution. Slowly add molecular bromine (2.2 eq) dropwise, maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Adjust the pH to neutral with a suitable base (e.g., aqueous NaOH or NaHCO₃), causing the product to precipitate.

  • Isolation: Filter the solid precipitate and wash thoroughly with water. Alternatively, extract the aqueous solution with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Alternative Pathway: The Sandmeyer Approach

The Sandmeyer reaction provides a powerful alternative for introducing bromine atoms with high regioselectivity, provided the corresponding aminoquinoline precursors are available.[7][8] This multi-step process involves diazotization of an amino group followed by displacement with a bromide salt, catalyzed by copper(I) bromide.

Workflow:

  • Starting Material: 4-Amino-8-bromoquinoline or 8-amino-4-bromoquinoline.

  • Diazotization: React the aminoquinoline with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr) at 0-5°C to form the diazonium salt.

  • Sandmeyer Reaction: Add the cold diazonium salt solution to a solution of copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom.[9]

This approach offers superior regiocontrol but is contingent on the availability of the monosubstituted aminobromoquinoline precursors.

Spectroscopic and Analytical Characterization

As of this writing, publically available experimental spectroscopic data for this compound is limited. Therefore, this section provides a predictive analysis based on established principles of NMR and MS for the benefit of researchers aiming to identify this compound.

Mass Spectrometry: Isotopic Signature

The most definitive feature in the mass spectrum of this compound will be the isotopic pattern of its molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks:

  • M⁺: (containing two ⁷⁹Br atoms)

  • [M+2]⁺: (containing one ⁷⁹Br and one ⁸¹Br)

  • [M+4]⁺: (containing two ⁸¹Br atoms)

The relative intensity of this triplet will be approximately 1:2:1. For C₉H₅Br₂N, these peaks would appear at m/z values of approximately 285, 287, and 289.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five signals in the aromatic region (δ 7.0-9.0 ppm), each integrating to one proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the two bromine atoms.

Predicted ProtonPredicted δ (ppm)Predicted MultiplicityCoupling Constant(s) (Hz)Rationale
H2 8.9 - 9.1Doublet (d)J ≈ 4.5Adjacent to ring nitrogen (deshielded).
H3 7.6 - 7.8Doublet of doublets (dd)J ≈ 8.5, 4.5Coupled to H2 and H4 (before substitution).
H5 7.8 - 8.0Doublet of doublets (dd)J ≈ 8.0, 1.5Peri-interaction with C8-Br deshields this proton.
H6 7.4 - 7.6Triplet (t)J ≈ 8.0Coupled to H5 and H7.
H7 8.1 - 8.3Doublet of doublets (dd)J ≈ 8.0, 1.5Deshielded by adjacent C8-Br.

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals for the nine carbon atoms. The carbons directly attached to the bromine atoms (C4 and C8) will show significantly lower intensity and will be shifted to lower field than in unsubstituted quinoline, though the effect is complex.

Predicted CarbonPredicted δ (ppm)Rationale
C2 150 - 152Adjacent to nitrogen.
C3 122 - 124Standard quinoline shift.
C4 133 - 136Attached to bromine.
C4a 148 - 150Bridgehead carbon.
C5 128 - 130Standard quinoline shift.
C6 127 - 129Standard quinoline shift.
C7 135 - 138Deshielded by adjacent C8-Br.
C8 120 - 123Attached to bromine.
C8a 146 - 148Bridgehead carbon adjacent to N.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for an aromatic heterocyclic system. Key absorptions would include:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: C=C and C=N ring stretching vibrations.

  • ~850-750 cm⁻¹: Out-of-plane C-H bending, characteristic of the substitution pattern.

  • Below 700 cm⁻¹: C-Br stretching vibrations.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in the reactivity of its two carbon-bromine bonds. These positions are ripe for functionalization, particularly through palladium-catalyzed cross-coupling reactions.[10][11]

Overview of Reactivity

The C4-Br and C8-Br bonds are expected to have different reactivities. The C4 position is on the electron-deficient pyridine ring, while the C8 position is on the carbocyclic ring. This electronic difference can often be exploited to achieve selective mono-functionalization under carefully controlled conditions, followed by a second, different coupling reaction at the remaining position.[12] This makes this compound an excellent scaffold for building molecular diversity.

reactivity_scheme Figure 3: Sequential Cross-Coupling Potential Start This compound Coupling1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Start->Coupling1 R¹-B(OH)₂ Intermediate Monofunctionalized Intermediate (e.g., 4-Aryl-8-bromoquinoline) Coupling1->Intermediate Coupling2 Second Pd-Catalyzed Cross-Coupling (e.g., Sonogashira) Intermediate->Coupling2 R²-C≡CH Product Difunctionalized Product Coupling2->Product

Caption: Figure 3: Sequential Cross-Coupling Potential

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for several cornerstone reactions in organic synthesis:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (arylation, alkylation).

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds (alkynylation).

  • Heck Coupling: Reaction with alkenes to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds.

Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the mono-arylation of this compound. Optimization of the ligand, base, and temperature may be required to control selectivity between the C4 and C8 positions.

Self-Validation: The success of this protocol is validated by monitoring the consumption of the starting material and the formation of a new, higher Rƒ product by TLC. Final structure confirmation requires full spectroscopic analysis (NMR, MS) of the purified product.

Step-by-Step Protocol:

  • Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

  • Heating: Heat the reaction mixture to 80-100°C and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via flash column chromatography on silica gel to yield the arylated quinoline product.

Applications in Research and Development

Intermediate for Medicinal Chemistry

As a difunctional scaffold, this compound allows for the systematic exploration of structure-activity relationships (SAR). By introducing various substituents at the C4 and C8 positions, libraries of novel compounds can be synthesized and screened for biological activity against a range of therapeutic targets.[1][13]

Building Block for Materials Science

The rigid, planar quinoline core is an attractive component for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. The ability to attach different functional groups (e.g., electron-donating or electron-withdrawing) at the C4 and C8 positions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.[14][15]

Safety, Handling, and Storage

Hazard Identification: Based on safety data for related compounds, this compound should be handled as a hazardous substance.

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Measures:

  • P260: Do not breathe dust.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage: Handle only in a well-ventilated area, preferably in a chemical fume hood. Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent degradation.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-Dibromoquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic compound. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2] The introduction of bromine atoms at the 4 and 8 positions of the quinoline ring system imparts unique physicochemical properties and reactivity, making this compound a valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the development of novel therapeutics and functional materials, where the bromine atoms serve as handles for further molecular elaboration through cross-coupling and nucleophilic substitution reactions.[2][3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, its synthesis and reactivity, key applications, and essential safety protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective and safe utilization in a laboratory setting.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueSource(s)
CAS Number 1070879-31-0[4][5]
Molecular Formula C₉H₅Br₂N[4][5]
Molecular Weight 286.95 g/mol [5]
Appearance Solid
Boiling Point 339.4 ± 22.0 °C (Predicted)[5]
Density 1.923 g/cm³ (Predicted)[5]
pKa 0.72 ± 0.30 (Predicted)[5]
InChI Key LNJMYWNYBSIPIS-UHFFFAOYSA-N[5]

Note: Some physical properties, such as the boiling point and density, are predicted values from computational models and should be considered as estimates.

Molecular Structure

The structure of this compound consists of a bicyclic system with a pyridine ring fused to a benzene ring. The bromine atoms are positioned on both the pyridine (C4) and benzene (C8) rings.

Synthesis_Workflow start 1,2,3,4-Tetrahydroquinoline step1 Bromination (e.g., Br2 in CHCl3) start->step1 intermediate 6,8-Dibromo-1,2,3,4- tetrahydroquinoline step1->intermediate step2 Aromatization (e.g., DDQ in Benzene) intermediate->step2 product 6,8-Dibromoquinoline (Isomer) step2->product

References

An In-depth Technical Guide to 4,8-Dibromoquinoline: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,8-dibromoquinoline, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, explore plausible synthetic routes based on established methodologies for related isomers, and discuss its reactivity and potential applications, particularly in the realm of drug discovery and materials science.

Core Molecular Profile of this compound

This compound is a disubstituted quinoline derivative featuring bromine atoms at the 4 and 8 positions of the quinoline ring. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.

Molecular Formula and Weight

The chemical formula for this compound is C₉H₅Br₂N .[1][2][3][4] Its molecular weight is 286.95 g/mol .[1][2][3][4]

Chemical Structure

The structure of this compound consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. The bromine atoms are attached to the carbon atoms at positions 4 and 8.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 1070879-31-0[1][2]
Molecular Formula C₉H₅Br₂N[1][2][3][4]
Molecular Weight 286.95 g/mol [1][2][3][4]
Physical Form Solid (predicted)[1]
Boiling Point 339.4±22.0 °C (Predicted)[3]
Density 1.923 g/cm³ (Predicted)[2][3]
pKa 0.72±0.30 (Predicted)[3]

Synthesis of this compound: A Methodological Approach

Proposed Synthetic Workflow

A logical and efficient pathway to this compound would likely involve a multi-step process, beginning with a suitable aniline derivative, followed by ring-closing to form the quinoline core, and subsequent functionalization. A potential synthetic workflow is outlined below:

G Start Substituted Aniline Cyclization Skraup or Doebner-von Miller Reaction Start->Cyclization Quinoline 8-Bromoquinoline Cyclization->Quinoline Bromination Electrophilic Bromination (e.g., NBS or Br2) Quinoline->Bromination Product This compound Bromination->Product

Caption: A proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis of a Dibromoquinoline Isomer

The following protocol, adapted from the synthesis of 5,8-dibromoquinoline, illustrates a viable method for the direct bromination of the quinoline core. This method could be adapted to target the 4 and 8 positions through careful control of reaction conditions and the use of appropriate starting materials.

Protocol: Synthesis of 5,8-Dibromoquinoline

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of quinoline (1 equivalent) and silver sulfate in concentrated sulfuric acid.

  • Bromination: To the stirred solution, slowly add bromine (at least 2 equivalents) while maintaining the reaction temperature.

  • Reaction Monitoring: Allow the reaction to proceed with vigorous stirring until the bromine color dissipates, indicating its consumption.

  • Work-up: Filter the reaction mixture to remove silver bromide. The filtrate is then poured onto ice, and the pH is adjusted to precipitate the crude product.

  • Purification: The crude 5,8-dibromoquinoline is collected by filtration and purified by recrystallization from a suitable solvent, such as acetone, to yield the final product.

Note: The regioselectivity of bromination is highly dependent on the reaction conditions and the electronic nature of the quinoline ring. For the synthesis of this compound, a starting material with directing groups that favor substitution at the 4 and 8 positions may be necessary.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of other dibromoquinoline isomers and the principles of spectroscopic analysis, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals in the aromatic region. The protons on the quinoline ring will exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing bromine atoms. For comparison, the ¹H NMR data for 3,4-dibromoquinoline shows signals between 7.67 and 8.89 ppm.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms directly bonded to the bromine atoms (C4 and C8) will be significantly deshielded. The spectrum for 3,4-dibromoquinoline displays signals in the range of 121.2 to 151.3 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the quinoline ring and the C-Br bonds. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations typically occur in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic isotopic cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Reactivity and Synthetic Utility

The bromine atoms at the 4 and 8 positions of the quinoline ring are susceptible to a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at the 4 and 8 positions. The differential reactivity of the two bromine atoms may allow for selective mono- or di-functionalization by carefully controlling the reaction conditions.

G Start This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki Stille Stille Coupling (Ar-SnR3, Pd catalyst) Start->Stille Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) Start->Sonogashira Product1 4-Aryl-8-bromoquinoline or 4,8-Diarylquinoline Suzuki->Product1 Product2 4-Aryl-8-bromoquinoline or 4,8-Diarylquinoline Stille->Product2 Product3 4-Alkynyl-8-bromoquinoline or 4,8-Dialkynylquinoline Sonogashira->Product3

Caption: Key cross-coupling reactions of this compound.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the quinoline ring, further enhanced by the electron-withdrawing bromine atoms, facilitates nucleophilic aromatic substitution reactions. This allows for the displacement of the bromine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.

Applications in Drug Discovery and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. Brominated quinolines, in particular, have garnered significant interest for their potential as therapeutic agents.

Anticancer Potential

Numerous studies have demonstrated the antiproliferative activity of brominated quinoline derivatives against various cancer cell lines.[4] The introduction of bromine atoms can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and interaction with biological targets. The ability to further functionalize the 4 and 8 positions of this compound through cross-coupling and SₙAr reactions makes it a valuable starting point for the synthesis of novel anticancer drug candidates.

Antimicrobial and Other Biological Activities

Quinoline derivatives have a long history of use as antimicrobial agents. The unique electronic and steric properties conferred by the dibromo substitution pattern in this compound may lead to the development of new compounds with potent activity against a range of pathogens.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

References

An Application Scientist's Guide to the Solubility of 4,8-Dibromoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,8-dibromoquinoline, a key intermediate in synthetic and medicinal chemistry. We delve into the theoretical principles governing its solubility, present available qualitative data, and offer a robust, field-proven experimental protocol for quantitative solubility determination. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation workflows.

Introduction: The Significance of this compound

This compound is a halogenated heterocyclic compound built upon a quinoline core. The strategic placement of bromine atoms at the 4 and 8 positions makes it a versatile precursor for introducing further chemical diversity through reactions like Suzuki and Stille cross-couplings or nucleophilic aromatic substitution (SNAr).[1] Its derivatives are explored in various research areas, including materials science and medicinal chemistry.

Understanding the solubility of this compound is a critical first step in its practical application. Solubility dictates the choice of reaction media, influences reaction kinetics, is paramount for developing effective purification strategies like recrystallization, and is a foundational parameter in preclinical formulation development. Inefficient solvent selection can lead to poor yields, difficult purifications, and misleading results in biological assays. This guide aims to provide the necessary theoretical and practical framework to navigate these challenges effectively.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another. Let's analyze the structure of this compound to anticipate its behavior.

  • Molecular Structure: The molecule consists of a rigid, aromatic quinoline system. This bicyclic core is moderately polar due to the presence of the nitrogen atom.

  • Polarity: The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor, contributing to the molecule's polarity. However, the large, nonpolar aromatic surface and the two electron-withdrawing bromine atoms create a complex electronic profile. Overall, this compound can be classified as a moderately polar compound.

  • Intermolecular Forces: The primary intermolecular forces at play are van der Waals forces (specifically London dispersion forces from the large electron clouds of the aromatic system and bromine atoms) and dipole-dipole interactions.

Based on this analysis, we can predict that this compound will exhibit favorable solubility in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions and effectively solvate the aromatic system. Its solubility is expected to be limited in highly nonpolar solvents (like hexanes) and highly polar, protic solvents (like water), where the solute-solvent interactions are less favorable than the respective solute-solute or solvent-solvent interactions.

Qualitative Solubility Data

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)Soluble to Highly SolubleThese solvents effectively solvate the quinoline ring through dipole-dipole and dispersion forces. DMF, being highly polar, is often an excellent solvent for many quinoline derivatives.[3]
Polar Protic Methanol, Ethanol, IsopropanolSparingly to Moderately SolubleThe hydroxyl groups of alcohols can interact with the quinoline nitrogen, but the energy cost of disrupting the alcohol's strong hydrogen-bonding network can limit solubility.
Nonpolar Hexane, TolueneInsoluble to Sparingly SolubleThe intermolecular forces of nonpolar solvents are insufficient to overcome the solute-solute interactions of the crystalline this compound solid. Toluene may show slightly better performance due to potential π-π stacking interactions.
Aqueous WaterInsolubleThe molecule's large hydrophobic surface area and lack of significant hydrogen bond donating capability prevent it from dissolving in water.

Note: This table is based on theoretical principles and data from similar compounds. Experimental verification is essential.

Experimental Protocol: Quantitative Solubility Determination

For precise and reliable data, experimental determination is non-negotiable. The isothermal shake-flask method is the gold standard for measuring equilibrium solubility and is recommended by the OECD.[4] This protocol provides a self-validating system for generating trustworthy data.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials & Equipment
  • This compound (solid, >98% purity)

  • Solvent of interest (HPLC grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A 1. Weigh excess This compound B 2. Add known volume of solvent to vial A->B C 3. Seal vial and place in temp-controlled shaker B->C D 4. Agitate for 24-48 hours to reach equilibrium C->D E 5. Centrifuge to pellet excess solid D->E F 6. Withdraw aliquot of supernatant E->F G 7. Filter supernatant (0.22 µm syringe filter) F->G H 8. Dilute sample accurately for analysis G->H I 9. Quantify concentration (e.g., HPLC-UV) H->I J 10. Calculate solubility (mg/mL or mol/L) I->J G A Define Application (Synthesis, Purification, Formulation) B Synthesis A->B C Purification (Recrystallization) A->C D Formulation (Assay) A->D B1 Need to dissolve reactants? Consider reaction temp. B->B1 C1 Find solvent pair: High solubility when hot, Low solubility when cold C->C1 D1 Need high concentration stock solution? D->D1 B2 Choose solvent with high solubility for all components (e.g., DMF, THF) B1->B2 B3 Is solvent inert to reagents/catalysts? B2->B3 B4 Final Selection B3->B4 C2 Example: Toluene or Ethanol. Test empirically. C1->C2 C3 Final Selection C2->C3 D2 Choose solvent with highest solubility (e.g., DMSO) D1->D2 D3 Is solvent compatible with biological assay? D2->D3 D4 Final Selection D3->D4

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Introduction: The Significance of 4,8-Dibromoquinoline

Quinoline and its derivatives are fundamental scaffolds in numerous biologically active compounds and functional materials. The strategic placement of halogen substituents, such as bromine, on the quinoline ring system provides crucial handles for further synthetic transformations, most notably through cross-coupling reactions. This compound, with bromine atoms on both the pyridine and benzene rings, is a versatile building block for the synthesis of novel pharmaceuticals, agrochemicals, and organic electronic materials.

Accurate structural elucidation is the bedrock of chemical research and development. NMR spectroscopy stands as the most powerful and definitive tool for the structural analysis of organic molecules in solution. This guide provides the necessary theoretical and practical insights for the complete NMR spectral characterization of this compound.

Predicted ¹H and ¹³C NMR Spectral Characteristics

In the absence of a verified experimental spectrum for this compound, we can predict the key features of its ¹H and ¹³C NMR spectra based on the known effects of bromine substitution on the quinoline core and by drawing comparisons with isomers such as 6,8-dibromoquinoline.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit five signals in the aromatic region, corresponding to the five protons on the quinoline core. The bromine atoms at positions 4 and 8 will exert significant electronic and anisotropic effects, influencing the chemical shifts of the neighboring protons.

  • H-2 and H-3: The protons on the pyridine ring, H-2 and H-3, will likely appear as an AX doublet system, assuming the coupling to other protons is negligible. The electron-withdrawing nature of the adjacent bromine at C-4 and the nitrogen atom will deshield these protons, shifting them downfield. We can anticipate H-2 to be the most downfield signal due to its proximity to the nitrogen.

  • H-5, H-6, and H-7: These protons on the carbocyclic ring will form a more complex splitting pattern. H-6 is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), being coupled to both H-5 and H-7. H-5 and H-7 would likely appear as doublets of doublets. The bromine at C-8 will influence the chemical shift of H-7, likely causing a downfield shift compared to unsubstituted quinoline.

For comparison, the reported ¹H NMR data for the constitutional isomer, 6,8-dibromoquinoline , in CDCl₃ shows signals at δ 9.04 (H-2), 8.16 (H-7), 8.09 (H-4), 7.96 (H-5), and 7.49 (H-3) ppm.[1] For this compound, we would anticipate a significant downfield shift for H-3 and the absence of a signal for H-4, while the signals for H-5, H-6, and H-7 will be influenced by the C-8 bromine.

Predicted ¹³C NMR Spectrum

The broadband proton-decoupled ¹³C NMR spectrum of this compound is expected to display nine distinct signals for the nine carbon atoms of the quinoline ring system.

  • Carbons Bearing Bromine (C-4 and C-8): The most notable feature will be the signals for the two carbons directly attached to the bromine atoms. These signals will be significantly shielded compared to their unsubstituted counterparts due to the "heavy atom effect" of bromine. Their chemical shifts will be highly diagnostic.

  • Quaternary Carbons (C-4a and C-8a): These two carbons at the ring fusion will appear as sharp singlets. Their chemical shifts will be influenced by the adjacent bromine substituents.

  • Protonated Carbons: The remaining five carbons (C-2, C-3, C-5, C-6, and C-7) will be readily identifiable through a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates each carbon signal to its directly attached proton.

As a reference, the reported ¹³C NMR data for 6,8-dibromoquinoline in CDCl₃ shows signals at δ 151.5, 144.1, 135.9, 135.7, 130.1, 129.7, 125.9, 122.7, and 119.9 ppm.[1] The specific assignments for this compound would require 2D NMR experiments for unambiguous confirmation.

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation
  • Mass Determination: Accurately weigh approximately 5-10 mg of the synthesized this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[2] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These should be optimized as needed.

Parameter ¹H NMR ¹³C NMR
Pulse Program zg30zgpg30
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Spectral Width 20 ppm240 ppm
Acquisition Time 4.09 s1.36 s
Relaxation Delay 2.0 s2.0 s
Number of Scans 161024
Transmitter Frequency ~400 MHz~100 MHz
Pulse Width ~10 µs (30°)~12 µs (30°)
Advanced 2D NMR for Unambiguous Assignment

For a definitive structural confirmation, the following 2D NMR experiments are strongly recommended:

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly for the H-5, H-6, H-7 system.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons and piecing together the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help confirm assignments, particularly the spatial relationship between protons on the two different rings.

Data Visualization and Interpretation

Molecular Structure and Numbering

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg for ¹H, 20-30 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d Acquire 1D Spectra (¹H, ¹³C) transfer->nmr_1d nmr_2d Acquire 2D Spectra (COSY, HSQC, HMBC) nmr_1d->nmr_2d process Process Spectra (Fourier Transform, Phasing, Baseline Correction) nmr_2d->process assign Assign Signals (Chemical Shifts, Coupling Constants) process->assign structure Confirm Structure & Purity assign->structure

References

Navigating the Analytical Maze: An In-depth Technical Guide to the Mass Spectrometry of 4,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Blueprint of a Key Synthetic Intermediate

In the landscape of pharmaceutical and materials science research, halogenated quinolines serve as pivotal building blocks. Among these, 4,8-dibromoquinoline is a compound of significant interest due to its potential applications in the synthesis of novel therapeutic agents and functional materials. The precise characterization of this molecule is paramount for ensuring the integrity of downstream applications. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as the cornerstone of this analytical endeavor.

This guide provides a comprehensive exploration of the mass spectrometric analysis of this compound. We will delve into the nuances of ionization techniques, predict and rationalize fragmentation pathways, and present detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to master the analytical intricacies of this important heterocyclic compound.

The Foundational Principles: Understanding this compound's Mass Spectrometric Behavior

The mass spectrum of this compound is distinguished by the isotopic signature of its two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion of this compound will manifest as a characteristic triplet of peaks: the monoisotopic peak (M), a peak at M+2, and a peak at M+4, with a relative intensity ratio of approximately 1:2:1. This isotopic pattern is a definitive marker for the presence of two bromine atoms in an ion.

Ionization Strategies: Choosing the Right Tool for the Job

The selection of an appropriate ionization technique is critical for the successful mass spectrometric analysis of this compound. The two most relevant methods are Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS).

Electron Ionization (EI): The "Hard" Technique for Volatile Analytes

Electron Ionization is a highly energetic, or "hard," ionization technique that is well-suited for volatile and thermally stable compounds like this compound. In the EI source, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular radical cation (M⁺•).[1] The excess energy imparted during this process often induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.

Causality in Technique Selection: The choice of EI is predicated on the anticipated volatility of this compound, making it amenable to GC separation. The resulting fragmentation patterns are highly reproducible and can be compared against spectral libraries for confident identification.

Electrospray Ionization (ESI): The "Soft" Approach for LC-MS

Electrospray Ionization is a "soft" ionization technique that is ideal for less volatile or thermally labile compounds that are better suited for LC separation. ESI generates ions by applying a high voltage to a liquid stream of the analyte solution, creating an aerosol of charged droplets.[2] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]⁺) in the positive ion mode.

Causality in Technique Selection: ESI is the method of choice when this compound is part of a complex mixture that requires the high resolving power of liquid chromatography. Its gentle nature often preserves the molecular ion, which is then subjected to controlled fragmentation in a tandem mass spectrometer (MS/MS) for structural elucidation. This allows for the targeted analysis of the compound in complex matrices.

Decoding the Fragments: A Predictive Look at the Mass Spectrum of this compound

While a publicly available, annotated mass spectrum of this compound is not readily found, we can construct a highly probable fragmentation pathway based on the known fragmentation of quinoline and the GC-MS data of its isomer, 6,8-dibromoquinoline.

The Molecular Ion and its Isotopic Signature

The molecular formula of this compound is C₉H₅Br₂N, with a monoisotopic molecular weight of approximately 284.88 g/mol . In the mass spectrum, the molecular ion region will be characterized by the aforementioned 1:2:1 isotopic pattern for the M⁺•, [M+2]⁺•, and [M+4]⁺• ions.

IonCalculated m/z
[C₉H₅⁷⁹Br₂N]⁺•284.88
[C₉H₅⁷⁹Br⁸¹BrN]⁺•286.88
[C₉H₅⁸¹Br₂N]⁺•288.88
Table 1: Predicted m/z values for the molecular ion isotopic cluster of this compound.
Predicted Fragmentation Pathway under Electron Ionization (EI)

The fragmentation of the this compound molecular ion is expected to proceed through several key steps, initiated by the loss of bromine and fragmentation of the quinoline ring system. The primary fragmentation of the parent quinoline molecule involves the loss of hydrogen cyanide (HCN).[3][4]

Step 1: Loss of a Bromine Radical The initial fragmentation is likely the cleavage of a C-Br bond, which is weaker than the C-C and C-H bonds of the aromatic system. This results in the loss of a bromine radical (•Br), leading to the formation of a brominated quinolinyl cation.

Step 2: Loss of the Second Bromine Radical The brominated quinolinyl cation can then lose the second bromine radical to form the quinolinyl cation.

Step 3: Fragmentation of the Quinoline Ring The quinolinyl cation, and the brominated intermediates, can undergo fragmentation of the heterocyclic ring. A key fragmentation pathway for quinoline itself is the loss of a neutral hydrogen cyanide (HCN) molecule.[3][4]

Step 4: Further Fragmentation Subsequent fragmentation can involve the loss of acetylene (C₂H₂) from the remaining carbocyclic ring.

The following diagram illustrates the predicted EI fragmentation pathway for this compound:

G M [C₉H₅Br₂N]⁺• m/z 285, 287, 289 F1 [C₉H₅BrN]⁺ m/z 206, 208 M->F1 -•Br F2 [C₉H₅N]⁺• m/z 127 F1->F2 -•Br F3 [C₈H₅Br]⁺• m/z 180, 182 F1->F3 -HCN F4 [C₈H₅]⁺ m/z 101 F2->F4 -HCN

Caption: Predicted EI fragmentation pathway for this compound.

Predicted Fragmentation in ESI-MS/MS

In ESI-MS/MS, the protonated molecule [M+H]⁺ is selected as the precursor ion and subjected to collision-induced dissociation (CID). The fragmentation is expected to be more controlled than in EI.

Step 1: Formation of the Precursor Ion In the ESI source, this compound will be protonated to form the [M+H]⁺ ion, with an isotopic cluster around m/z 286, 288, and 290.

Step 2: Collision-Induced Dissociation (CID) Upon CID, the most likely initial fragmentation would be the loss of a neutral HBr molecule. This is a common fragmentation pathway for protonated halogenated aromatic compounds.

Step 3: Loss of the Second Bromine The resulting ion can then lose the second bromine atom, likely as another molecule of HBr, although the loss of a bromine radical is also possible.

Step 4: Ring Fragmentation Similar to EI, the quinoline ring can then fragment through the loss of HCN.

The following diagram illustrates the predicted ESI-MS/MS fragmentation pathway:

G MH [C₉H₆Br₂N]⁺ m/z 286, 288, 290 F1_esi [C₉H₅BrN]⁺ m/z 206, 208 MH->F1_esi -HBr F2_esi [C₉H₅N]⁺• m/z 127 F1_esi->F2_esi -HBr F3_esi [C₈H₄Br]⁺ m/z 181, 183 F1_esi->F3_esi -HCN

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Field-Proven Protocols for the Analysis of this compound

The following protocols are designed to provide a robust starting point for the analysis of this compound. As with any analytical method, optimization may be required based on the specific instrumentation and sample matrix.

GC-MS Analysis Protocol

This protocol is suitable for the analysis of purified this compound or its presence in simple, volatile matrices.

4.1.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a high-purity volatile solvent such as toluene, dichloromethane, or ethyl acetate.

  • Dilution: Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates.

4.1.2. Instrumental Parameters

ParameterRecommended SettingRationale
GC System
Injection ModeSplitlessTo maximize sensitivity for low concentration samples.
Injector Temp.280 °CEnsures complete volatilization of the analyte.
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column providing good separation for aromatic compounds.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas with optimal flow for good chromatographic resolution.
Oven Program100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 minA temperature gradient to ensure good peak shape and elution.
MS System
Ion SourceElectron Ionization (EI)Standard for GC-MS, provides reproducible fragmentation.
Ionization Energy70 eVStandard energy for generating comparable library spectra.
Source Temp.230 °CPrevents condensation of the analyte in the source.
Mass Rangem/z 50-400Covers the molecular ion and expected fragments.
Scan Rate2 scans/secAdequate for capturing peak profiles from the GC.
Table 2: Recommended GC-MS parameters for this compound analysis.
LC-MS/MS Analysis Protocol

This protocol is designed for the selective and sensitive analysis of this compound in complex matrices.

4.2.1. Sample Preparation

  • Extraction (for complex matrices): Employ a suitable extraction technique such as liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) with a C18 cartridge to isolate the analyte from the matrix.

  • Dissolution: Reconstitute the dried extract in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

  • Filtration: Filter the final solution through a 0.22 µm PTFE or nylon syringe filter.

4.2.2. Instrumental Parameters

ParameterRecommended SettingRationale
LC System
ColumnC18, 2.1 x 100 mm, 1.8 µmProvides excellent separation for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation in positive ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient10% B to 95% B over 10 minA gradient to effectively elute the analyte and clean the column.
Flow Rate0.3 mL/minSuitable for a 2.1 mm ID column.
Column Temp.40 °CImproves peak shape and reduces viscosity.
MS System
Ion SourceElectrospray Ionization (ESI), Positive ModeOptimal for protonating the nitrogen in the quinoline ring.
Capillary Voltage3.5 kVTypical voltage for efficient ion generation.
Desolvation Temp.350 °CEnsures efficient solvent evaporation.
Desolvation GasNitrogen, 600 L/hrAssists in droplet desolvation.
MRM Transitionse.g., 286.9 > 206.9, 288.9 > 208.9For high selectivity and sensitivity in quantification.
Table 3: Recommended LC-MS/MS parameters for this compound analysis.

Concluding Remarks: A Path to Confident Analysis

The mass spectrometric analysis of this compound, while presenting its own set of challenges, is a manageable task with a systematic and well-informed approach. By understanding the principles of ionization, predicting the fragmentation behavior based on sound chemical principles and analogous compound data, and implementing robust analytical protocols, researchers can achieve confident identification and quantification of this important molecule. The methodologies and insights provided in this guide serve as a comprehensive resource to navigate the analytical complexities and unlock the full potential of this compound in scientific discovery.

References

Unveiling the Solid-State Architecture of 4,8-Dibromoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of Structural Elucidation

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of pharmacologically active compounds and functional materials. Halogenated quinolines, in particular, have garnered significant attention due to the profound influence of halogen atoms on molecular properties such as lipophilicity, metabolic stability, and the capacity for specific intermolecular interactions like halogen bonding. These interactions can significantly impact crystal packing and, consequently, the solid-state properties of the material, including solubility and bioavailability.

This technical guide focuses on 4,8-dibromoquinoline, a member of the dibromoquinoline family with potential applications in drug discovery. Despite its importance, a definitive single-crystal X-ray diffraction study for this compound has not been reported in the public domain. This absence of precise atomic coordinates represents a critical knowledge gap for researchers aiming to leverage this molecule for rational drug design or crystal engineering.

Therefore, this document serves a dual purpose: to consolidate the known information regarding the synthesis and characterization of this compound and to provide a comprehensive, field-proven methodology for its crystallization and subsequent crystal structure determination. By presenting a clear pathway for this crucial analysis, we aim to empower researchers to unlock the full potential of this intriguing molecule.

Synthesis and Spectroscopic Characterization of this compound

A robust synthetic route is the prerequisite for obtaining high-purity material suitable for single-crystal growth. While various methods for the bromination of quinolines exist, a common approach involves the direct bromination of the quinoline core.

Proposed Synthetic Workflow

A plausible synthetic route to this compound can be adapted from established protocols for the synthesis of other bromoquinoline isomers. The following diagram outlines a conceptual workflow.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Quinoline Quinoline Bromination Electrophilic Bromination Quinoline->Bromination Reagents Brominating Agent (e.g., NBS or Br2) Solvent (e.g., H2SO4 or CCl4) Controlled Temperature Reagents->Bromination Workup Quenching Extraction Column Chromatography Bromination->Workup Product This compound Workup->Product

Caption: Conceptual workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Chemical Formula C₉H₅Br₂N[PubChem][1]
Molecular Weight 286.95 g/mol [PubChem][1]
CAS Number 1070879-31-0[Sigma-Aldrich]
Predicted Boiling Point 339.4 ± 22.0 °C[ChemBook][2]
Predicted Density 1.923 g/cm³[ChemBook][2]
Physical Form Solid[Sigma-Aldrich]

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized this compound prior to crystallization attempts.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will reveal nine distinct signals corresponding to the carbon atoms of the quinoline core. The signals for the carbon atoms bonded to bromine will be significantly influenced by the halogen's electronegativity.

  • IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the quinoline ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the characteristic isotopic pattern of two bromine atoms being a key diagnostic feature.

Methodology for Crystal Structure Determination

The following protocols are designed to provide a robust framework for obtaining high-quality single crystals of this compound and subsequently determining its crystal structure.

Experimental Protocol: Crystal Growth

The choice of solvent and crystallization technique is critical. A systematic screening of various solvents with different polarities is recommended.

  • Solvent Screening:

    • Begin with common organic solvents such as ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and toluene.

    • Prepare saturated or near-saturated solutions of purified this compound in small vials (e.g., 2-4 mL) at room temperature or with gentle heating.

    • Allow the solutions to cool slowly to room temperature and then transfer to a refrigerator (2-8°C).

  • Crystallization Techniques:

    • Slow Evaporation: Leave the vials from the solvent screening partially covered to allow for slow evaporation of the solvent at room temperature. This is a simple and often effective method.

    • Vapor Diffusion: Place a small, open vial containing the saturated solution of this compound inside a larger, sealed container that has a layer of a "non-solvent" (a solvent in which the compound is poorly soluble). The vapor of the non-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

    • Cooling Crystallization: Prepare a saturated solution at a slightly elevated temperature and then slowly cool it to room temperature, followed by further cooling in a refrigerator.

  • Crystal Harvesting:

    • Once suitable single crystals (clear, well-defined shape, typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a nylon loop.

    • Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and protect it from the atmosphere.

    • Mount the crystal on a goniometer head for X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

The following diagram illustrates the standard workflow for SC-XRD analysis.

SCXRD_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis CrystalMounting Mount Crystal on Diffractometer DataCollection X-ray Data Collection (e.g., using Mo or Cu Kα radiation) CrystalMounting->DataCollection DataReduction Data Integration, Scaling, and Absorption Correction DataCollection->DataReduction StructureSolution Structure Solution (Direct Methods or Patterson function) DataReduction->StructureSolution StructureRefinement Full-Matrix Least-Squares Refinement StructureSolution->StructureRefinement Validation Structure Validation (e.g., using CHECKCIF) StructureRefinement->Validation Analysis Analysis of Geometric Parameters and Intermolecular Interactions Validation->Analysis

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Anticipated Crystal Structure and Intermolecular Interactions of this compound

While the precise crystal structure of this compound is yet to be determined, we can make informed predictions based on the known crystal structure of its isomer, 6,8-dibromoquinoline, and general principles of crystal engineering.

Comparative Analysis with 6,8-Dibromoquinoline

The crystal structure of 6,8-dibromoquinoline has been reported and provides valuable insights.[3] It crystallizes in the monoclinic space group P2₁/c.[3] The molecule is nearly planar, and the crystal packing is stabilized by π–π stacking interactions between the pyridine and benzene rings of adjacent molecules, with a centroid-centroid distance of 3.634 Å.[3] Additionally, short Br···Br contacts of 3.4443 Å are observed.[3]

Predicted Intermolecular Interactions for this compound

Based on the structure of 6,8-dibromoquinoline and other halogenated aromatic compounds, the following intermolecular interactions are anticipated to play a significant role in the crystal packing of this compound:

  • π–π Stacking: The planar aromatic quinoline rings are expected to engage in π–π stacking interactions, which are a common feature in the crystal structures of such molecules.

  • Halogen Bonding: The bromine atoms in this compound can act as halogen bond donors. Potential halogen bond acceptors in the crystal lattice could be the nitrogen atom of a neighboring molecule (Br···N) or another bromine atom (Br···Br). The presence and nature of these interactions will be highly dependent on the steric arrangement of the molecules in the crystal.

  • C-H···π and C-H···N/Br Interactions: Weak hydrogen bonds involving the aromatic C-H donors and the π-system of an adjacent ring or the electronegative nitrogen and bromine atoms are also likely to contribute to the overall stability of the crystal lattice.

The following diagram illustrates these potential intermolecular interactions.

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C a This compound b This compound a->b π-π Stacking c This compound a->c C-H···π / C-H···N/Br b->c Halogen Bonding (Br···N or Br···Br)

Caption: Potential intermolecular interactions in the crystal lattice of this compound.

Relevance in Drug Discovery and Materials Science

The determination of the crystal structure of this compound is not merely an academic exercise. A detailed understanding of its solid-state architecture has significant implications for its application in drug development and materials science.

  • Structure-Based Drug Design: Knowledge of the precise three-dimensional structure of this compound can inform the design of more potent and selective analogues. The orientation of the bromine atoms, for instance, can be crucial for establishing key interactions with biological targets.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, including solubility and stability. A foundational understanding of the primary crystal structure is the first step in a comprehensive polymorphism screen.

  • Crystal Engineering: The ability of the bromine atoms to participate in halogen bonding makes this compound an interesting building block for the design of novel supramolecular assemblies and functional materials with tailored electronic or optical properties.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and, most importantly, a detailed methodology for the determination of the crystal structure of this compound. While the definitive crystal structure remains to be elucidated, the protocols and predictive analyses presented herein offer a clear and actionable path for researchers in the field. The determination of this structure will be a valuable contribution to the scientific community, providing a foundation for the rational design of new therapeutic agents and advanced materials based on the versatile dibromoquinoline scaffold.

References

A Technical Guide to the Regioselective Bromination of Quinoline: Strategies for the Synthesis of Dibromoquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Quinoline, a privileged heterocyclic scaffold, is foundational to numerous pharmaceuticals and functional materials. The introduction of bromine atoms into the quinoline nucleus provides highly versatile intermediates, primed for diversification through modern cross-coupling methodologies. This guide offers an in-depth exploration of the principles governing the electrophilic bromination of quinoline. We will dissect the electronic factors that dictate regioselectivity, provide detailed, field-proven protocols for the synthesis of common isomers such as 5,8-dibromoquinoline and 6,8-dibromoquinoline, and address the significant synthetic challenge of producing the 4,8-dibromoquinoline isomer. By explaining the causality behind experimental choices and proposing logical, multi-step strategies for accessing less common isomers, this document serves as a technical resource for researchers in synthetic chemistry and drug development.

Part 1: The Chemistry of Quinoline Bromination: A Tale of Two Rings

The reactivity of quinoline in electrophilic aromatic substitution (SEAr) is a classic example of competing electronic effects within a fused heterocyclic system. The molecule consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring. This dichotomy is central to understanding its bromination chemistry.

Electronic Properties of the Quinoline Nucleus

The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect deactivates the pyridine ring (positions 2, 3, and 4) towards attack by electrophiles. Conversely, the carbocyclic ring (positions 5, 6, 7, and 8) behaves more like a substituted benzene ring and is the primary site for electrophilic substitution. Under the strongly acidic conditions often used for bromination, the quinoline nitrogen is protonated, forming the quinolinium ion. This further exacerbates the deactivation of the pyridine ring and, to a lesser extent, the entire fused system.

Mechanism and Regioselectivity of Electrophilic Bromination

The bromination of quinoline follows the canonical SEAr mechanism, involving the generation of a bromine electrophile (or a polarized bromine complex) that attacks the aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). The subsequent loss of a proton restores aromaticity.

The regiochemical outcome is dictated by the stability of this carbocation intermediate. Attack at the 5- and 8-positions of the carbocyclic ring is generally favored as it allows the positive charge to be delocalized without disrupting the aromaticity of the adjacent pyridine ring. Direct bromination of the pyridine ring is rarely observed.[1]

Part 2: Established Protocols for the Synthesis of Dibromoquinolines

While numerous dibromoquinoline isomers exist, their synthesis directly from quinoline requires careful control of reaction conditions to achieve regioselectivity.

Synthesis of 5,8-Dibromoquinoline

A direct synthesis of 5,8-dibromoquinoline can be achieved under strongly acidic conditions. The use of sulfuric acid and a silver salt facilitates the reaction.

Experimental Protocol: Synthesis of 5,8-Dibromoquinoline [2]

  • Reaction Setup: In a suitable reaction vessel protected from light, combine quinoline (1.0 eq), silver sulfate (2.5 eq), and concentrated sulfuric acid.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add molecular bromine (Br₂) (1.0 eq).

  • Reaction: Allow the mixture to stir vigorously. The reaction progress can be monitored by the consumption of the bromine color. The reaction is typically shaken for several hours.

  • Workup: Upon completion, filter the mixture to remove the silver bromide precipitate. Carefully pour the filtrate over crushed ice.

  • Precipitation & Isolation: Adjust the pH of the aqueous solution to 2-3, which will precipitate the product.

  • Purification: Collect the crude product by filtration and recrystallize from a suitable solvent such as acetone to yield pure 5,8-dibromoquinoline.

Synthesis of 6,8-Dibromoquinoline

The synthesis of 6,8-dibromoquinoline is often achieved through a multi-step process starting from 1,2,3,4-tetrahydroquinoline, which allows for more controlled bromination followed by aromatization.[1][3]

Conceptual Workflow: Synthesis of 6,8-Dibromoquinoline

THQ 1,2,3,4-Tetrahydroquinoline DBTHQ 6,8-Dibromo-1,2,3,4- tetrahydroquinoline THQ->DBTHQ Bromination (e.g., Br₂ in CHCl₃) DBQ 6,8-Dibromoquinoline DBTHQ->DBQ Aromatization / Dehydrogenation (e.g., DDQ or NBS)

Caption: Workflow for 6,8-dibromoquinoline synthesis.

The initial bromination of tetrahydroquinoline is directed to the 6- and 8-positions due to the activating effect of the amine group. Subsequent dehydrogenation restores the aromatic quinoline core.[4][5]

Data Presentation: Comparative Synthesis
Target CompoundStarting MaterialKey ReagentsSolventTypical YieldReference
5,8-Dibromoquinoline QuinolineBr₂, AgNO₃, H₂SO₄H₂SO₄Moderate[2]
6,8-Dibromoquinoline 1,2,3,4-TetrahydroquinolineBr₂, DDQ/NBSCHCl₃High (88%)[1][3][6]

Part 3: The Synthetic Challenge of this compound

Direct synthesis of this compound from quinoline is synthetically challenging and not well-documented. The C4 position is part of the electron-deficient pyridine ring, making it highly resistant to electrophilic attack. Therefore, a multi-step, strategic approach is required to achieve this specific substitution pattern.

Proposed Synthetic Strategy: N-Oxide Activation

A proven strategy for functionalizing the 4-position of pyridinic rings is through the corresponding N-oxide. Quinoline N-oxide can be synthesized from quinoline using an oxidant like m-CPBA or H₂O₂. The N-oxide functionality significantly alters the electronic distribution of the ring system, making the C4 position susceptible to functionalization.

A plausible, albeit undocumented, pathway could involve the bromination of a pre-functionalized quinoline, such as 8-bromoquinoline, followed by a series of reactions to introduce the second bromine at the C4 position via an N-oxide intermediate.

Plausible Multi-Step Pathway for this compound

cluster_0 Pathway A: N-Oxide Route Q Quinoline QNO Quinoline N-Oxide Q->QNO Oxidation (m-CPBA) BrQNO 8-Bromoquinoline N-Oxide QNO->BrQNO Bromination ClBrQ 4-Chloro-8-bromoquinoline BrQNO->ClBrQ Chlorination (POCl₃) BrBrQ This compound ClBrQ->BrBrQ Halogen Exchange (HBr/CuBr)

Caption: A hypothetical synthetic route to this compound.

This proposed route leverages established transformations in heterocyclic chemistry to overcome the inherent low reactivity of the C4 position. Each step would require careful optimization.

Part 4: Characterization of Dibromoquinolines

The unambiguous identification of the synthesized dibromoquinoline isomers is critical. A combination of spectroscopic techniques is employed for full characterization.

  • ¹H NMR Spectroscopy: The proton chemical shifts and coupling constants are highly diagnostic. For instance, in 6,8-dibromoquinoline, the protons on the benzene ring (H5 and H7) appear as distinct doublets with a small meta-coupling constant (J ≈ 2.4 Hz).[6] The protons on the pyridine ring (H2, H3, H4) show characteristic coupling patterns as well.[7]

  • ¹³C NMR Spectroscopy: Provides information on the carbon skeleton, with the carbon atoms attached to bromine showing characteristic shifts.

  • Mass Spectrometry (MS): Confirms the molecular weight and shows a characteristic isotopic pattern for a dibrominated compound due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

  • Melting Point (m.p.): A sharp melting point is an indicator of purity. For example, the reported melting point for 6,8-dibromoquinoline is 372–373 K (99-100 °C).[6]

Part 5: Safety Considerations

The synthesis of dibromoquinolines involves hazardous materials that require strict safety protocols.

  • Bromine (Br₂): Extremely corrosive, toxic upon inhalation, and causes severe burns. Must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.

  • Strong Acids (H₂SO₄, HBr): Highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.

  • Chlorinated Solvents (CHCl₃, CH₂Cl₂): Volatile and potentially carcinogenic. All operations should be performed in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation of dust.

All experimental work should be preceded by a thorough risk assessment.

Conclusion

The synthesis of dibromoquinolines is a study in controlling regioselectivity in a fused heterocyclic system. While isomers like 5,8- and 6,8-dibromoquinoline can be prepared via established, logical protocols, the synthesis of this compound from quinoline presents a significant challenge due to the electronic deactivation of the pyridine ring. Overcoming this challenge requires multi-step strategies that modulate the electronic character of the quinoline nucleus, such as through N-oxide formation. The resulting dibromoquinolines are valuable building blocks, offering two distinct handles for further molecular elaboration, thereby enabling the rapid generation of compound libraries for drug discovery and materials science applications.

References

An In-depth Technical Guide to the Synthesis of 4,8-Dibromoquinoline: Strategies and Methodologies for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of 4,8-dibromoquinoline, a key building block in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of starting materials, reaction mechanisms, and step-by-step experimental protocols. The synthesis of dihalogenated quinolines requires careful strategic planning to ensure regiochemical control. This guide will focus on two primary, logically sound approaches: a sequential halogenation strategy built upon the Gould-Jacobs quinoline synthesis, and a Sandmeyer reaction-based approach starting from a pre-functionalized quinoline core.

Strategic Considerations for the Synthesis of this compound

The synthesis of polysubstituted quinolines, such as this compound, necessitates a robust strategy to control the regioselectivity of the halogenation steps. Direct bromination of the quinoline nucleus is often unselective and can lead to a mixture of products that are difficult to separate. Therefore, a more controlled, stepwise approach is paramount. The two strategies detailed below offer logical and experimentally validated pathways to the target molecule, each with its own set of advantages and considerations.

Strategy A employs the well-established Gould-Jacobs reaction to construct the quinoline core, followed by sequential halogenations. This approach offers flexibility in the choice of aniline starting material and allows for the introduction of the bromine atoms in a controlled manner.

Strategy B leverages the Sandmeyer reaction, a classic and reliable method for the conversion of an amino group to a halide via a diazonium salt intermediate. This pathway is particularly attractive if the corresponding amino-bromoquinoline precursor is readily available.

Synthetic Pathway I: Gould-Jacobs Reaction and Sequential Halogenation

This pathway commences with the synthesis of an 8-bromo-4-hydroxyquinoline intermediate via the Gould-Jacobs reaction, followed by conversion of the hydroxyl group to a chloro group, and finally, a halogen exchange reaction to yield the desired this compound.

Overall Synthetic Workflow

Gould-Jacobs_Pathway A 2-Bromoaniline C 8-Bromoquinolin-4-ol A->C Gould-Jacobs Reaction B Diethyl ethoxymethylenemalonate D 8-Bromo-4-chloroquinoline C->D Chlorination E This compound D->E Halogen Exchange (Finkelstein-type)

Caption: Synthetic pathway for this compound via the Gould-Jacobs reaction.

Step-by-Step Experimental Protocols

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][2]

  • Reaction Principle: The reaction begins with a Michael-type addition of the aniline to diethyl ethoxymethylenemalonate, followed by an intramolecular cyclization and subsequent elimination of ethanol to form the quinoline ring.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring to 140-150 °C for 2 hours. The reaction is typically performed neat.

  • Increase the temperature to 240-250 °C and maintain for 30 minutes to effect cyclization. The reaction mixture will solidify upon cooling.

  • To the cooled solid, add a 10% aqueous solution of sodium hydroxide (excess) and heat the mixture to reflux for 1 hour to saponify the ester.

  • After cooling, filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with glacial acetic acid to a pH of approximately 5-6. The 8-bromoquinolin-4-ol will precipitate.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Intermediate Molecular Formula Molecular Weight ( g/mol ) Typical Yield
8-Bromoquinolin-4-olC₉H₆BrNO224.0670-80%

The conversion of the 4-hydroxyl group to a chloro group is a standard transformation in quinoline chemistry, typically achieved using phosphorus oxychloride (POCl₃).

Protocol:

  • In a well-ventilated fume hood, carefully add 8-bromoquinolin-4-ol (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

  • Heat the mixture to reflux (approximately 110 °C) for 2-3 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is basic.

  • The product, 8-bromo-4-chloroquinoline, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.[2][3]

Intermediate Molecular Formula Molecular Weight ( g/mol ) Melting Point Typical Yield
8-Bromo-4-chloroquinolineC₉H₅BrClN242.50147-148 °C85-95%

The final step involves a halogen exchange reaction, where the 4-chloro substituent is replaced by a bromine atom. This can be achieved using a variety of brominating agents, often in a Finkelstein-type reaction.

Protocol:

  • In a sealed tube, dissolve 8-bromo-4-chloroquinoline (1 equivalent) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Add an excess of a bromide salt, such as sodium bromide or potassium bromide (3-5 equivalents), and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

  • Heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Product Molecular Formula Molecular Weight ( g/mol )
This compoundC₉H₅Br₂N286.95

Synthetic Pathway II: Sandmeyer Reaction of 4-Amino-8-bromoquinoline

This elegant pathway utilizes the commercially available 4-amino-8-bromoquinoline as the starting material and employs the Sandmeyer reaction to introduce the second bromine atom at the 4-position.[4]

Overall Synthetic Workflow

Sandmeyer_Pathway A 4-Amino-8-bromoquinoline B [8-Bromoquinolin-4-yl]diazonium salt A->B Diazotization (NaNO₂, HBr) C This compound B->C Sandmeyer Reaction (CuBr)

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Step-by-Step Experimental Protocol

The Sandmeyer reaction is a two-step, one-pot procedure involving the diazotization of a primary aromatic amine followed by the copper(I)-catalyzed substitution of the diazonium group.[5][6]

Protocol:

  • Diazotization:

    • In a round-bottom flask, suspend 4-amino-8-bromoquinoline (1 equivalent) in a 48% aqueous solution of hydrobromic acid (HBr, excess).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension of the amine, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in 48% HBr.

    • Cool the CuBr solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Starting Material Molecular Formula Molecular Weight ( g/mol )
4-Amino-8-bromoquinolineC₉H₇BrN₂223.07

Conclusion and Field-Proven Insights

Both synthetic pathways presented in this guide offer viable and robust methods for the synthesis of this compound. The choice between the two will likely depend on the availability and cost of the starting materials.

  • The Gould-Jacobs pathway is highly versatile and builds the quinoline core from simple aniline precursors. The sequential halogenation provides excellent control over the substitution pattern. The final halogen exchange step is a standard transformation, though optimization of reaction conditions may be required for this specific substrate.

  • The Sandmeyer reaction pathway is more convergent and efficient if 4-amino-8-bromoquinoline is readily accessible. The Sandmeyer reaction is a well-understood and reliable transformation, often providing good to excellent yields.

For researchers in drug development, the ability to synthesize key intermediates like this compound is crucial for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The protocols detailed herein are designed to be self-validating, with clear steps and expected outcomes, empowering scientists to confidently produce this valuable synthetic building block.

References

Core Concepts: Electronic Structure and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Compatibility and Reactivity of 4,8-Dibromoquinoline

For researchers, medicinal chemists, and professionals in drug development, understanding the chemical behavior of key heterocyclic scaffolds is paramount. This compound stands out as a versatile building block, offering two distinct reactive sites for sequential and selective functionalization. This guide provides a deep dive into its chemical compatibility, exploring its reactivity in cornerstone organic reactions, the principles governing its selectivity, and practical methodologies for its derivatization.

The reactivity of this compound is fundamentally governed by the electronic properties of the quinoline ring and the positions of the bromine substituents. The quinoline system consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring.

  • C4-Bromine: This position is directly influenced by the electron-withdrawing imine nitrogen of the pyridine ring. This electronic pull renders the C4 carbon significantly more electrophilic, making it highly susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition by palladium(0) catalysts in cross-coupling reactions.

  • C8-Bromine: Located on the benzenoid ring at a "peri" position relative to the nitrogen, the C8-Br is less activated. Its reactivity is primarily influenced by steric hindrance from the adjacent fused ring and potential directing effects from the nitrogen lone pair in certain metallation reactions.

This inherent electronic differentiation is the key to achieving regioselective functionalization, a critical aspect for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Derivatization

Palladium-catalyzed cross-coupling is the most powerful and widely applicable strategy for functionalizing this compound. The general principle involves the selective oxidative addition of Pd(0) into one of the C-Br bonds, followed by transmetalation and reductive elimination.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for creating carbon-carbon bonds by coupling this compound with various boronic acids or their esters. The choice of reaction conditions is critical for controlling mono- versus di-substitution.[1][2]

Causality in Protocol Design:

  • Catalyst: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) source, requiring no pre-activation. Other common precursors like Pd(OAc)₂ or Pd₂(dba)₃ can be used with phosphine ligands.[3]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4] Aqueous solutions of Na₂CO₃ or K₂CO₃ are common, but for base-sensitive substrates, milder bases like K₃PO₄ or organic bases can be employed.

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typical, as it ensures solubility for both the organic substrate and the inorganic base.[4]

  • Regioselectivity: In the absence of strong directing groups, the electronic activation at C4 generally leads to preferential initial coupling at this position. Achieving selective mono-arylation at C4 can often be accomplished by using a slight excess of the dibromoquinoline or carefully controlling stoichiometry and reaction time.[5]

Workflow for Selective Mono-Arylation via Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Workup & Purification DBQ This compound Mix Combine & Degas DBQ->Mix Boronic Ar-B(OH)₂ (1.1 eq) Boronic->Mix Catalyst Pd(PPh₃)₄ (5 mol%) Catalyst->Mix Base Aq. Na₂CO₃ (2 M) Base->Mix Solvent Dioxane Solvent->Mix Heat Heat (e.g., 90 °C) Mix->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with H₂O Monitor->Quench Extract Extract (e.g., EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Product 4-Aryl-8-bromoquinoline Purify->Product

Caption: Generalized workflow for Suzuki-Miyaura mono-arylation.

Representative Protocol: Selective Suzuki-Miyaura Monocoupling

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and sodium carbonate (3.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed dioxane and water (e.g., a 4:1 mixture).

  • Reaction: Heat the mixture to 90-100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material or optimal formation of the mono-coupled product.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the 4-aryl-8-bromoquinoline.

Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of arylamines, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the premier method.[6] This reaction couples an amine with the aryl bromide and is highly dependent on the choice of ligand and base.[7]

Causality in Protocol Design:

  • Ligand: The ligand is the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[8] They promote the crucial, often rate-limiting, reductive elimination step and stabilize the palladium catalyst, preventing decomposition and broadening the substrate scope.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[6] Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like LHMDS or Cs₂CO₃ can be used for sensitive substrates.

  • Catalyst Precursor: Palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are typically used in combination with a phosphine ligand.[8] These are reduced in situ to the active Pd(0) species.

Table 1: Typical Conditions for Buchwald-Hartwig Amination of this compound

ParameterConditionRationale
Palladium Source Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (5-10 mol%)Common, air-stable Pd(II) precursors that are reduced in situ.[8]
Ligand XPhos, RuPhos, or SPhos (1.1-1.2x Pd content)Bulky, electron-rich ligands that facilitate reductive elimination.[7]
Base NaOt-Bu (1.5-2.0 eq)Strong, non-nucleophilic base essential for amine deprotonation.[6]
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents that are compatible with the strong base and catalyst system.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.
Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling provides a direct route to install alkynyl functionalities, which are valuable handles for further chemistry (e.g., click chemistry, cyclizations). The reaction typically employs a dual-catalyst system of palladium and copper(I).[9]

Causality in Protocol Design:

  • Palladium Catalyst: As with other cross-couplings, a Pd(0) source is needed for the oxidative addition step. Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common choices.[10]

  • Copper(I) Co-catalyst: Cu(I) salts, typically CuI, are crucial. The copper acetylide is formed in situ, which then undergoes transmetalation with the palladium complex much more readily than the terminal alkyne itself.[11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual role: it acts as the solvent and deprotonates the terminal alkyne.[11]

  • Regioselectivity: The C4 position is expected to be more reactive. However, studies on related 6,8-dibromoquinolinones have shown that a nearby N-H group can direct the coupling to the C8 position, highlighting the potential to control selectivity through substrate design.[10]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring activates the C4 position of this compound towards direct nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles like amines or thiols.[12][13] This pathway offers a metal-free alternative to Buchwald-Hartwig amination.

Mechanism Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-poor C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key and is enhanced by the electron-withdrawing quinoline nitrogen. In the second step, the bromide leaving group is expelled, restoring aromaticity.[13]

Reaction Scheme: SNAr at the C4 Position

SNAr_Mechanism Reactant This compound + Nu:⁻ Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate Addition (Slow) Product 4-Nu-8-bromoquinoline + Br⁻ Intermediate->Product Elimination (Fast)

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution.

Compatibility and Limitations:

  • Nucleophiles: Strong nitrogen nucleophiles (e.g., morpholine, piperidine) and sulfur nucleophiles (thiols) are highly effective.[12] Weaker nucleophiles may require harsher conditions or fail to react.

  • Selectivity: The SNAr reaction is highly selective for the activated C4 position over the C8 position. It is often possible to achieve clean mono-substitution at C4 even with an excess of the nucleophile, especially at moderate temperatures.[12][14]

  • Conditions: The reaction is typically run in a polar aprotic solvent like DMF or acetonitrile. Heating may be required to drive the reaction to completion.[12]

Representative Protocol: SNAr with Morpholine

  • Setup: In a sealed vial, dissolve this compound (1.0 eq) in acetonitrile.

  • Reagent Addition: Add morpholine (2.2 eq).

  • Reaction: Stir the mixture at reflux (approx. 82 °C) for 24 hours. Monitor by TLC.

  • Workup: After cooling, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with water to remove excess morpholine and salts, dry, and concentrate.

  • Purification: Purify via column chromatography to yield 4-morpholino-8-bromoquinoline.

Metal-Halogen Exchange

For creating a potent nucleophilic quinoline species, metal-halogen exchange using organolithium reagents is a highly effective, albeit sensitive, technique. This reaction is extremely fast, even at low temperatures.

Causality and Key Considerations:

  • Reactivity: The reaction of an organolithium reagent (e.g., n-BuLi or t-BuLi) with an aryl bromide results in the rapid exchange of bromine for lithium.[15] This is generally much faster than deprotonation of the quinoline ring.

  • Regioselectivity: The relative rates of exchange at C4 vs. C8 are not well-documented for this specific substrate. However, both positions are expected to be reactive. Using stoichiometric amounts of the organolithium reagent may result in a mixture of lithiated species.

  • Incompatible Groups: This method is incompatible with any acidic protons (e.g., -OH, -NH, -COOH) or electrophilic functional groups (e.g., esters, ketones) on the substrate or in the reaction medium.

  • Side Reactions: A common side reaction is debromination, where the lithiated intermediate is quenched by a proton source (e.g., trace water in the solvent or from the subsequent electrophile addition).[16] Ensuring strictly anhydrous conditions is critical.

Representative Protocol: Lithiation and Trapping

  • Setup: To a flame-dried, three-neck flask under argon, add this compound (1.0 eq) dissolved in anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.0-2.2 eq, depending on whether mono- or di-lithiation is desired) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 15-60 minutes.

  • Trapping: Add a suitable electrophile (e.g., DMF, CO₂, an aldehyde) and stir at -78 °C for 1-2 hours before allowing the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Proceed with standard aqueous extraction and purification.

General Stability

This compound is a stable crystalline solid. Based on the properties of related heterocycles, it exhibits good thermal stability and is stable to hydrolysis under neutral conditions.[1] However, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, may lead to degradation. Its stability should always be evaluated under specific experimental conditions.

Conclusion

This compound is a chemically robust and highly versatile scaffold. Its two bromine atoms, positioned in electronically distinct environments, provide a handle for predictable and regioselective functionalization. A thorough understanding of the principles behind palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange allows researchers to strategically navigate its chemical compatibility. By carefully selecting catalysts, ligands, bases, and reaction conditions, scientists can unlock the full potential of this valuable building block for applications in drug discovery, materials science, and beyond.

References

A Technical Guide to the Spectroscopic Characterization of 4,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance and Analytical Challenge of 4,8-Dibromoquinoline

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, recognized for their diverse biological activities and versatile binding properties.[1] The strategic placement of halogen substituents, such as bromine, on the quinoline ring system can significantly modulate its electronic properties, reactivity, and pharmacological profile. This compound, a member of this important class of compounds, presents a unique substitution pattern that influences its chemical behavior and potential applications in drug discovery and organic synthesis.

The molecular structure of this compound, with the numbering convention for the quinoline ring, is presented below.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the substitution pattern.

¹H NMR Spectroscopy: A Fingerprint of Proton Environments

The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region. The chemical shifts and coupling patterns are influenced by the electronegativity of the nitrogen atom and the bromine substituents, as well as their positions on the quinoline ring. Based on data from related compounds like 6,8-dibromoquinoline, we can predict the following spectral features[2]:

  • H2 and H3 Protons: These protons on the pyridine ring will be significantly affected by the adjacent nitrogen atom. H2 is expected to be the most downfield signal due to its proximity to the nitrogen. The presence of the bromine at C4 will also influence the electronic environment of H2 and H3.

  • H5, H6, and H7 Protons: These protons on the carbocyclic ring will form a distinct multiplet system. Their chemical shifts will be influenced by the bromine at C8.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H2~8.8 - 9.0dJ ≈ 4.5
H3~7.5 - 7.7dJ ≈ 4.5
H5~7.9 - 8.1dJ ≈ 7.5
H6~7.4 - 7.6tJ ≈ 7.8
H7~7.7 - 7.9dJ ≈ 8.0

Note: These are estimated values based on known substituent effects and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will display nine signals, corresponding to the nine carbon atoms of the quinoline core. The carbons directly attached to the bromine atoms (C4 and C8) will exhibit chemical shifts in a characteristic range, and their signals may be broader due to quadrupolar relaxation.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2~150 - 152
C3~122 - 124
C4~120 - 122
C4a~148 - 150
C5~128 - 130
C6~129 - 131
C7~127 - 129
C8~118 - 120
C8a~145 - 147

Note: The assignments are predictive and based on the analysis of related brominated quinolines.[1][2]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum with a 90° pulse and a sufficient relaxation delay (typically 1-2 seconds).

    • For ¹³C NMR, use proton decoupling to obtain singlet peaks for each carbon. A longer relaxation delay and a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Mass Spectrometry: Determining Molecular Weight and Integrity

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound. The presence of two bromine atoms will result in a highly characteristic isotopic pattern in the mass spectrum.

Expected Mass Spectrum Features

Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion (M⁺) of this compound will appear as a cluster of peaks. The most prominent peaks will be at m/z values corresponding to the combinations of these isotopes:

  • [M]⁺: Containing two ⁷⁹Br atoms.

  • [M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.

  • [M+4]⁺: Containing two ⁸¹Br atoms.

The relative intensities of these peaks will be approximately 1:2:1.

Mass Spectrometry Data Summary

ParameterExpected Value
Molecular FormulaC₉H₅Br₂N
Molecular Weight286.95 g/mol [3]
Expected m/z for [M]⁺284.88 (C₉H₅⁷⁹Br₂N)
Expected m/z for [M+2]⁺286.88 (C₉H₅⁷⁹Br⁸¹BrN)
Expected m/z for [M+4]⁺288.88 (C₉H₅⁸¹Br₂N)
Experimental Protocol for Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[4]

  • Ionization: Volatilize the sample in a high vacuum and bombard it with a beam of high-energy electrons (typically 70 eV). This will generate the positively charged molecular ion (M⁺•).[4]

  • Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Record the abundance of ions at each m/z value to generate the mass spectrum.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Probing Functional Groups and Electronic Transitions

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will be characterized by absorptions corresponding to the quinoline ring system.

Expected IR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C=C and C=N stretching (aromatic ring)1500 - 1650
C-Br stretching500 - 650
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the quinoline ring will give rise to characteristic absorption bands in the UV region. The positions of the bromine atoms can cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted quinoline.

Predicted UV-Vis Absorption Data (in Methanol)

CompoundPredicted λ_max (nm)
This compound~230, ~280, ~320
General Spectroscopic Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR (1H, 13C) Sample->NMR Dissolution in deuterated solvent MS Mass Spectrometry Sample->MS Volatilization and Ionization IR IR Spectroscopy Sample->IR Sample preparation (e.g., KBr pellet) UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Dissolution in suitable solvent Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment MS->Purity IR->Structure UV_Vis->Structure

Caption: General workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic characterization of this compound is crucial for its application in research and development. While a complete set of publicly available experimental spectra is limited, a robust predictive analysis based on the well-established principles of spectroscopy and data from analogous brominated quinolines provides a strong foundation for its identification and structural confirmation. The methodologies and expected spectral data presented in this guide offer a detailed roadmap for researchers working with this and other substituted quinoline derivatives, ensuring scientific rigor and facilitating further investigation into their chemical and biological properties.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthesis of Substituted Quinolines

The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. The ability to precisely introduce amino functionalities at specific positions on the quinoline ring is crucial for the development of novel therapeutics and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over classical methods which often require harsh reaction conditions and exhibit limited substrate scope.[1]

This document provides a detailed guide to the Buchwald-Hartwig amination of 4,8-dibromoquinoline, a substrate of interest for the synthesis of disubstituted quinoline derivatives. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for both selective mono-amination and di-amination, and discuss key considerations for reaction optimization and troubleshooting.

Theoretical Framework: The Catalytic Cycle and Key Parameters

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

  • Oxidative Addition: A low-valent palladium(0) complex, typically stabilized by phosphine ligands, undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate. This is often the rate-determining step of the catalytic cycle.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired arylamine product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium source, ligand, base, and solvent.

  • Palladium Source: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts). Precatalysts are often preferred due to their stability and ease of activation.

  • Ligand: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups, are known to promote the oxidative addition and reductive elimination steps, leading to higher reaction efficiency.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a commonly used base, although other bases such as potassium tert-butoxide (KOtBu) and cesium carbonate (Cs₂CO₃) can also be effective.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used to ensure the stability of the catalyst and prevent unwanted side reactions.

Visualizing the Process

The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Pd(II)-Amido Complex Pd(II)-Amido Complex Oxidative Addition Complex->Pd(II)-Amido Complex R2NH, Base Product Product Pd(II)-Amido Complex->Product Reductive Elimination Product->Pd(0)L Catalyst Catalyst Intermediate Intermediate

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start reagents Combine this compound, Pd Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert addition Add Amine and Anhydrous Solvent inert->addition heating Heat Reaction Mixture (e.g., 80-110 °C) addition->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification end Characterization of Product purification->end

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Regioselectivity in the Amination of this compound: A Key Consideration

A critical aspect of the Buchwald-Hartwig amination of this compound is the control of regioselectivity. The electronic and steric environment of the C4 and C8 positions are distinct, leading to a difference in the reactivity of the two C-Br bonds.

Generally, in palladium-catalyzed cross-coupling reactions of haloquinolines, the C4 position is more activated towards oxidative addition than the C8 position. This is attributed to the electron-withdrawing effect of the quinoline nitrogen, which has a more pronounced influence on the C4 position. Studies on the amination of dichloroquinolines have shown that the chlorine atom at the C4 position is more reactive than the one at C8.[4] Therefore, it is anticipated that the C4-Br bond in this compound will be more susceptible to amination under carefully controlled conditions.

By manipulating the reaction stoichiometry and conditions, it is possible to achieve either selective mono-amination at the C4 position or di-amination at both the C4 and C8 positions.

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective Mono-amination of this compound at the C4-Position

This protocol is designed to favor the selective reaction at the more reactive C4 position.

Materials:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)98%Commercially Available
(2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) [RuPhos]≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
Amine (e.g., Morpholine)AnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Schlenk tube or oven-dried round-bottom flask with reflux condenser--
Magnetic stirrer and stir bar--
Argon or Nitrogen gas supplyHigh Purity-

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add NaOtBu (1.2 mmol, 1.2 equiv).

  • Add the amine (1.1 mmol, 1.1 equiv) via syringe, followed by anhydrous toluene (5 mL).

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-8-bromoquinoline derivative.

Protocol 2: Di-amination of this compound

This protocol is designed to achieve amination at both the C4 and C8 positions by using an excess of the amine and base, and a more robust catalyst system.

Materials:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Commercially Available
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Commercially Available
Potassium tert-butoxide (KOtBu)≥97%Commercially Available
Amine (e.g., Aniline)AnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
Schlenk tube or oven-dried round-bottom flask with reflux condenser--
Magnetic stirrer and stir bar--
Argon or Nitrogen gas supplyHigh Purity-

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and XPhos (0.06 mmol, 6 mol%).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add KOtBu (2.5 mmol, 2.5 equiv).

  • Add the amine (2.2 mmol, 2.2 equiv) followed by anhydrous 1,4-dioxane (5 mL).

  • Place the reaction tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 24-48 hours for complete conversion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4,8-diaminoquinoline derivative.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.
Insufficiently anhydrous conditionsEnsure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
Poorly soluble baseUse a more soluble base (e.g., LHMDS) or a solvent in which the base is more soluble. Increase stirring speed.
Formation of dehalogenated byproduct β-hydride eliminationUse a more sterically hindered ligand to disfavor this side reaction.
Low yield of di-aminated product Incomplete reactionIncrease reaction time and/or temperature. Increase the equivalents of amine and base.
Catalyst deactivationIncrease catalyst loading. Use a more robust ligand like XPhos.
Mixture of mono- and di-aminated products Incomplete reaction (for di-amination) or over-reaction (for mono-amination)Carefully monitor the reaction and stop it at the desired point. Adjust the stoichiometry of the amine.

Conclusion

The Buchwald-Hartwig amination provides a powerful and adaptable method for the synthesis of amino-substituted quinolines from this compound. By carefully selecting the catalyst system, base, and reaction conditions, it is possible to achieve either selective mono-amination at the more reactive C4 position or complete di-amination. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors. Further optimization may be required for specific amine substrates, and a thorough understanding of the reaction mechanism and potential pitfalls is key to achieving high yields and purity.

References

Application Note: A Researcher's Guide to the Regioselective Functionalization of 4,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline framework is a cornerstone in medicinal chemistry and materials science, frequently classified as a "privileged structure" due to its prevalence in bioactive compounds and functional materials.[1][2][3] 4,8-Dibromoquinoline serves as a versatile and powerful building block, offering two distinct reactive sites for the strategic construction of polysubstituted quinoline derivatives. The primary challenge, however, lies in controlling the regioselectivity of subsequent functionalization reactions. This guide provides an in-depth analysis of the factors governing reactivity at the C4 and C8 positions and delivers detailed, field-proven protocols for achieving selective C-C and C-N bond formation through palladium-catalyzed cross-coupling reactions.

The Principle of Regioselectivity: Understanding the C4 and C8 Positions

The differential reactivity of the two bromine-substituted carbons in this compound is a consequence of their distinct electronic and steric environments.

  • The C4 Position: This position is part of the pyridine ring and is situated para to the nitrogen atom. The electron-withdrawing nature of the nitrogen makes the C4 position significantly more electron-deficient and, consequently, more susceptible to oxidative addition by a low-valent palladium catalyst. This enhanced reactivity often makes the C4-Br bond the kinetically favored site for many cross-coupling reactions.[4]

  • The C8 Position: Located on the benzene ring, the C8 position is peri to the nitrogen atom. While less electronically activated than C4, its proximity to the nitrogen lone pair can be exploited. In certain catalytic systems, particularly those involving C-H activation or directed metalation, the nitrogen can act as a directing group, guiding the catalyst to the C8 position.[5][6] Steric hindrance around the C8 position is also a critical factor that can be modulated by the choice of catalyst, ligand, and substrate.

Figure 1. A diagram illustrating the distinct electronic and steric characteristics of the C4 and C8 positions on the this compound scaffold, which govern regioselective functionalization.

Palladium-Catalyzed Cross-Coupling: Protocols and Strategies

Palladium-catalyzed reactions are the premier tools for the functionalization of aryl halides. By carefully selecting the catalyst, ligands, and reaction conditions, one can selectively target either the C4 or C8 position of this compound.

Suzuki-Miyaura Coupling: Selective C4-Arylation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[7][8] In the case of dibromoquinolines, achieving high regioselectivity can be challenging, but the intrinsic electronic preference for the C4 position can be leveraged to favor mono-arylation at this site.[4]

Causality Behind the Protocol:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available Pd(0) source, ideal for initiating the catalytic cycle.

  • Stoichiometry: Using a slight excess of the boronic acid (1.1 equivalents) ensures efficient conversion of the starting material while minimizing the risk of double coupling, which becomes more prevalent with larger excesses and longer reaction times.

  • Base and Solvent: A biphasic solvent system like dioxane/water with a base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) is crucial.[4] The base activates the boronic acid to form a more nucleophilic boronate species, facilitating the key transmetalation step.[8]

  • Temperature: Operating at a moderate temperature (e.g., 90 °C) provides sufficient energy to drive the reaction at the more reactive C4 position while disfavoring the more demanding activation of the C8-Br bond.

Figure 2. Reaction scheme for the regioselective Suzuki-Miyaura coupling at the C4 position of this compound.

Experimental Protocol: Selective C4-Arylation

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 287 mg).

  • Reagent Addition: Add the desired arylboronic acid (1.1 mmol), potassium hydroxide (2.0 mmol, 112 mg), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 6:1 dioxane/water (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 4-aryl-8-bromoquinoline product.

CatalystBaseSolventTemp (°C)Time (h)Typical Yield (C4-Aryl)Reference
Pd(PPh₃)₄KOHDioxane/H₂O901260-85%[4]
Pd(dppf)Cl₂K₂CO₃Toluene/H₂O100870-92%General Suzuki Conditions
Pd₂(dba)₃ / SPhosK₃PO₄Toluene100675-95%Advanced Suzuki Conditions

Table 1. Comparative conditions for selective C4-arylation via Suzuki-Miyaura coupling.

Sonogashira Coupling: Selective C8-Alkynylation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of immense value in organic synthesis.[9][10] While C4 is often more reactive, specific catalytic systems can favor functionalization at C8, potentially due to a directing effect from the proximal nitrogen atom that stabilizes a key intermediate.[11]

Causality Behind the Protocol:

  • Catalyst System: The classic Sonogashira system employs a palladium(0) catalyst and a copper(I) co-catalyst (e.g., CuI). The palladium complex facilitates the oxidative addition, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[12]

  • Ligand Choice: The use of triphenylphosphine (PPh₃) as a ligand is common. In some systems, using a heterogeneous catalyst like Pd/C in conjunction with PPh₃ can offer practical advantages and influence selectivity.[11]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and neutralize the H-X acid formed during the reaction.

  • Selectivity Driver: The choice of palladium source has been shown to be critical. For certain dihalogenated benzo-fused heterocycles, a Pd/C-PPh₃-CuI system has been reported to exclusively afford C8-alkynylated products, whereas using a homogeneous catalyst like PdCl₂(PPh₃)₂ can lead to double substitution.[11] This suggests a subtle interplay between the catalyst surface and the substrate that favors the C8 position.

Figure 3. Reaction scheme for the regioselective Sonogashira coupling at the C8 position of this compound.

Experimental Protocol: Selective C8-Alkynylation

  • Vessel Preparation: To a Schlenk tube, add this compound (1.0 mmol, 287 mg), 10% Pd/C (0.05 mmol, 53 mg), triphenylphosphine (0.1 mmol, 26 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).

  • Solvent and Reagents: Evacuate and backfill the tube with argon. Add anhydrous, degassed solvent (e.g., THF or DMF, 10 mL), the terminal alkyne (1.2 mmol), and an amine base (e.g., TEA, 3.0 mmol).

  • Reaction: Seal the tube and heat to 60-80 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to isolate the 8-alkynyl-4-bromoquinoline product.

Palladium SourceCo-CatalystBaseTemp (°C)OutcomeReference
Pd/C - PPh₃CuITEA80Selective C8-monoalkynylation[11]
PdCl₂(PPh₃)₂CuITEA80Di-alkynylation (C4 and C8)[11]
Pd(OAc)₂ / XPhosNone (Cu-free)Cs₂CO₃100C4-selectivity may be favoredGeneral Cu-free Conditions

Table 2. Influence of the catalyst system on the outcome of Sonogashira coupling.

Buchwald-Hartwig Amination: Selective C4-Amination

The Buchwald-Hartwig amination is the definitive method for constructing C-N bonds via cross-coupling.[13] The reaction's success hinges on the use of bulky, electron-rich phosphine ligands that accelerate both the oxidative addition and the crucial C-N reductive elimination step.[14] Similar to the Suzuki coupling, the higher intrinsic reactivity of the C4-Br bond typically dictates the site of mono-functionalization.

Causality Behind the Protocol:

  • Catalyst/Ligand System: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a specialized biarylphosphine ligand (e.g., RuPhos, BrettPhos) is required. These ligands possess the steric bulk to promote monoligation of the active Pd(0) species and the electron-donating capacity to facilitate the key catalytic steps.[13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine, forming the palladium-amido complex required for reductive elimination.

  • Solvent and Temperature: Anhydrous, non-protic solvents like toluene or dioxane are standard. The reaction is typically run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.

Figure 4. Reaction scheme for the regioselective Buchwald-Hartwig amination at the C4 position of this compound.

Experimental Protocol: Selective C4-Amination

  • Glovebox Setup: Inside an inert atmosphere glovebox, charge an oven-dried vial with sodium tert-butoxide (1.4 mmol, 135 mg), the phosphine ligand (e.g., RuPhos, 0.04 mmol), and the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol).

  • Reagent Addition: Add this compound (1.0 mmol, 287 mg), the amine (1.2 mmol), and anhydrous toluene (5 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture in a pre-heated block to 100 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of silica, eluting with ethyl acetate.

  • Purification: Concentrate the eluent and purify the resulting residue by flash column chromatography to obtain the desired 4-amino-8-bromoquinoline.

LigandPalladium SourceBaseTemp (°C)Typical Yield (C4-Amino)Reference
RuPhosPd₂(dba)₃NaOtBu10070-90%[13]
BrettPhosPd(OAc)₂LHMDS11075-95% (Good for primary amines)[13]
P(o-tol)₃Pd(OAc)₂NaOtBu100Lower yields, classic ligand[13]

Table 3. Recommended ligand/catalyst systems for selective C4-amination.

Summary and Outlook

The regioselective functionalization of this compound is a highly achievable goal for the synthetic chemist. Control over the reaction site is primarily dictated by the inherent electronic properties of the C4 and C8 positions, which can be further modulated by the strategic selection of catalysts, ligands, and reaction conditions.

  • For C4-Selectivity (Suzuki, Buchwald-Hartwig): Leverage the higher electrophilicity of the C4 position by using controlled stoichiometry and moderate temperatures to favor the kinetically preferred product.

  • For C8-Selectivity (Sonogashira): Employ specialized catalyst systems where directing or surface effects may override the intrinsic electronic bias, guiding the reaction to the C8 position.

These protocols provide a validated starting point for researchers. The resulting mono-functionalized products are themselves valuable intermediates, primed for subsequent functionalization at the remaining bromine-substituted position, opening a pathway to diverse and complex quinoline-based molecules for drug discovery and materials science applications.[4]

References

Application Notes & Protocols: Synthesis of 4-Aryl-8-Bromoquinolines via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Arylquinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1] Specifically, the 4-arylquinoline motif is a critical pharmacophore found in numerous therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][2] The ability to strategically introduce diverse aryl groups at the C4-position allows for extensive Structure-Activity Relationship (SAR) studies, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

The additional presence of a bromine atom at the C8-position provides a versatile synthetic handle for subsequent functionalization. This bromine can be readily transformed using a variety of palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or a second Suzuki coupling, to generate complex, multi-substituted quinoline libraries for drug discovery programs. This document provides a comprehensive guide to the synthesis of 4-aryl-8-bromoquinolines, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy: Regioselective Suzuki-Miyaura Coupling

The most efficient and widely adopted strategy for constructing the C-C bond between the quinoline C4-position and an aryl group is the Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically an arylboronic acid) with an organohalide.

For the synthesis of a 4-aryl-8-bromoquinoline, a common and logical precursor is a dihaloquinoline, such as 4-chloro-8-bromoquinoline. This approach leverages the differential reactivity of the halogen atoms. In palladium-catalyzed couplings, the reactivity of halogens generally follows the order I > Br > Cl.[5] However, the electronic properties of the quinoline ring play a decisive role. The C4-position is electronically activated, making the C4-halogen more susceptible to oxidative addition by the palladium catalyst compared to a halogen at the C8-position.[3][4][6] This intrinsic electronic preference allows for the regioselective mono-arylation at the C4-position, leaving the C8-bromo group intact for future modifications.

The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C4-Cl) of the 8-bromo-4-chloroquinoline, forming a square planar Pd(II) complex. This is often the rate-limiting step of the cycle.

  • Transmetalation: The arylboronic acid is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic ligands (the quinolinyl and aryl groups) on the palladium center couple and are eliminated from the complex, forming the desired C-C bond of the 4-aryl-8-bromoquinoline product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex [Quinolinyl-Pd(II)L₂-Cl] oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 [Quinolinyl-Pd(II)L₂-Aryl] transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0  Regenerates  Catalyst product 4-Aryl-8-Bromoquinoline (Ar'-Ar) reductive_elimination->product quinoline_halide 8-Bromo-4-Chloroquinoline (Ar'-X) quinoline_halide->oxidative_addition boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronate Ar-B(OH)₃⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate Activation boronate->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters

The success and efficiency of the Suzuki-Miyaura coupling depend on the careful selection and optimization of several key parameters.[9][10][11] The choice of catalyst, ligand, base, and solvent can dramatically impact yield, reaction time, and selectivity.

ParameterCommon ExamplesRole & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) species in situ. Pd(PPh₃)₄ is a pre-formed Pd(0) complex often used for its reliability. Pd(dppf)Cl₂ is highly efficient for coupling reactions involving less reactive halides.[12]
Ligand Monodentate: PPh₃, P(t-Bu)₃, SPhosBidentate: dppf, XantphosLigands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity. Bulky, electron-rich phosphine ligands like SPhos or P(t-Bu)₃ often accelerate the oxidative addition and reductive elimination steps, enabling the use of less reactive chlorides and lower catalyst loadings.[4]
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Organic: Et₃N (less common)The base is essential for activating the boronic acid to form a boronate complex, which is necessary for the transmetalation step.[7] K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective for challenging couplings. The choice of base should be compatible with any sensitive functional groups on the substrates.
Solvent Toluene, Dioxane, DMF, THF, often with H₂O as a co-solventThe solvent must solubilize the reactants and the catalyst system. Biphasic solvent systems like Dioxane/H₂O or Toluene/H₂O are very common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. Anhydrous conditions can also be employed, particularly with certain catalyst systems.[13]
Temperature 70 - 120 °CThe reaction is typically heated to ensure a reasonable reaction rate, especially when using less reactive aryl chlorides. Lowering the temperature can sometimes improve selectivity in competitive reactions.[5]

Detailed Experimental Protocol

This protocol describes a representative synthesis of 4-(4-methoxyphenyl)-8-bromoquinoline from 4-chloro-8-bromoquinoline and 4-methoxyphenylboronic acid.

Materials & Reagents:

  • 4-Chloro-8-bromoquinoline (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add 4-chloro-8-bromoquinoline, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and anhydrous potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 or 5:1 (dioxane:water).

  • Heating & Monitoring: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-chloro-8-bromoquinoline is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-methoxyphenyl)-8-bromoquinoline.

Experimental_Workflow cluster_workflow Experimental Workflow setup 1. Setup Combine reactants, catalyst, and base in a flask. inert 2. Inert Atmosphere Purge with Argon or Nitrogen. setup->inert solvents 3. Solvent Addition Add Dioxane and Water. inert->solvents reaction 4. Reaction Heat at 90-100 °C. Monitor by TLC/LC-MS. solvents->reaction workup 5. Workup Cool, dilute with Ethyl Acetate and Water. reaction->workup extraction 6. Extraction Separate layers, wash with brine. workup->extraction dry 7. Dry & Concentrate Use Na₂SO₄, then rotary evaporator. extraction->dry purify 8. Purification Flash column chromatography. dry->purify product Pure Product 4-Aryl-8-Bromoquinoline purify->product

Caption: A typical experimental workflow for Suzuki cross-coupling.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficiently anhydrous/degassed solvents; Ineffective base.Ensure all reagents are dry and solvents are properly degassed. Use a fresh bottle of catalyst or a different precatalyst. Try a stronger base like K₃PO₄ or Cs₂CO₃.
Homocoupling of Boronic Acid Reaction temperature too high; Presence of oxygen.Lower the reaction temperature. Ensure the reaction is maintained under a strict inert atmosphere throughout.
Dehalogenation Side Product Presence of water/protons and certain ligands can promote hydrodehalogenation.Use thoroughly dried solvents and reagents. Screen different phosphine ligands.
Formation of Di-arylated Product Reaction conditions too harsh (high temp, long time); High catalyst loading.Reduce reaction temperature and time. Lower the catalyst loading. Monitor carefully and stop the reaction once the starting material is consumed.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful and highly reliable method for the synthesis of 4-aryl-8-bromoquinolines. By leveraging the differential electronic properties of the quinoline core, regioselective arylation at the C4-position can be achieved with high efficiency. Careful optimization of the catalyst system, base, and solvent is paramount to achieving high yields and purity. The protocols and insights provided herein offer a robust foundation for researchers in medicinal chemistry and drug development to access this valuable class of compounds for further biological investigation.

References

Application Note: Selective Monolithiation of 4,8-Dibromoquinoline via Halogen-Metal Exchange for the Synthesis of Functionalized Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Abstract: This application note provides a comprehensive guide to the selective monolithiation of 4,8-dibromoquinoline at the C4-position through a lithium-halogen exchange reaction. The protocol details the preparation of the key 8-bromo-4-lithioquinoline intermediate and its subsequent trapping with various electrophiles. This methodology offers a robust and regioselective route to novel 4-substituted-8-bromoquinoline derivatives, which are valuable building blocks in pharmaceutical and materials research. The underlying principles of regioselectivity, critical experimental parameters, and safety considerations are discussed in detail to ensure reliable and reproducible results.

Introduction: The Synthetic Value of Functionalized Quinolines

The quinoline framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials. The strategic introduction of substituents onto the quinoline ring system is crucial for modulating their pharmacological and photophysical properties. Among the various synthetic strategies, the functionalization of haloquinolines via organometallic intermediates is a particularly powerful approach.

This compound is a readily available starting material that offers two distinct sites for chemical modification. However, the selective functionalization at a single position is often challenging. This application note focuses on a highly regioselective monolithiation protocol, leveraging the principles of lithium-halogen exchange to generate a C4-lithiated quinoline species. This key intermediate can then be intercepted by a wide range of electrophiles, providing a versatile entry point to a library of 4-substituted-8-bromoquinolines. The remaining bromine atom at the C8-position can be subsequently modified, allowing for a stepwise and controlled diversification of the quinoline core.

Mechanistic Rationale and Regioselectivity

The selective monolithiation of this compound is achieved through a lithium-halogen exchange reaction, a fundamental transformation in organometallic chemistry.[1] This reaction is kinetically controlled and typically proceeds at a much faster rate than deprotonation of aromatic C-H bonds.[1]

The regioselectivity of the lithium-halogen exchange on the this compound scaffold is dictated by the electronic properties of the quinoline ring system. The pyridine ring is electron-deficient, which increases the electrophilicity of the carbon atoms at the C2 and C4 positions. This electronic effect makes the C4-bromine more susceptible to nucleophilic attack by the alkyllithium reagent, leading to a preferential exchange at this position over the C8-bromine, which is situated on the more electron-rich benzene ring. This principle is supported by studies on related dihaloquinoline systems where lithium-halogen exchange has been shown to occur selectively at the C4-position.

The proposed mechanism involves the formation of a transient "ate" complex between the n-butyllithium and the C4-bromine atom, followed by the expulsion of n-butyl bromide and the formation of the 8-bromo-4-lithioquinoline intermediate.

Experimental Protocol: Monolithiation of this compound

This protocol outlines the general procedure for the selective monolithiation of this compound and subsequent quenching with an electrophile. Extreme caution must be exercised when handling n-butyllithium, as it is a pyrophoric reagent. All manipulations should be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available---
Anhydrous Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeAcros Organics or similarStored over molecular sieves.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich or similarTitrate prior to use.
Electrophile (e.g., DMF, D₂O, TMSCl)Reagent GradeCommercially AvailablePurify if necessary.
Saturated aq. NH₄Cl---Prepared in-house---
Diethyl ether (Et₂O)AnhydrousCommercially Available---
Brine (Saturated aq. NaCl)---Prepared in-house---
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available---
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 equiv).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise to the stirred solution over a period of 15-20 minutes. A color change is typically observed upon addition.

  • Lithiation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Quenching with Electrophile: Add the desired electrophile (1.2-1.5 equiv) to the reaction mixture at -78 °C. The addition can be neat or as a solution in anhydrous THF.

  • Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of the Experimental Workflow

monolithiation_workflow cluster_setup Reaction Setup cluster_reaction Lithiation & Quenching cluster_workup Work-up & Purification start Dissolve this compound in Anhydrous THF cool Cool to -78 °C start->cool add_buli Add n-BuLi (1.1 equiv) dropwise at -78 °C cool->add_buli lithiation Stir for 1 hour at -78 °C add_buli->lithiation add_electrophile Add Electrophile (1.2-1.5 equiv) at -78 °C lithiation->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Quench with sat. aq. NH₄Cl warm->quench extract Extract with Et₂O or EtOAc quench->extract dry Dry over MgSO₄ extract->dry purify Concentrate and Purify (Column Chromatography) dry->purify

Caption: Workflow for the monolithiation of this compound.

Self-Validation and Trustworthiness

To ensure the success and validate the outcome of this protocol, several analytical techniques are recommended:

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) after quenching small aliquots of the reaction mixture.

  • Confirmation of Monolithiation: To confirm the regioselective monolithiation at the C4-position, a deuterium quench can be performed using D₂O as the electrophile. The resulting 8-bromo-4-deuteroquinoline can be analyzed by ¹H NMR spectroscopy (disappearance of the H4 signal) and mass spectrometry (incorporation of one deuterium atom).

  • Product Characterization: The final purified product should be characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Conclusion

The protocol described in this application note provides a reliable and regioselective method for the monolithiation of this compound. The resulting 8-bromo-4-lithioquinoline is a versatile intermediate that opens up avenues for the synthesis of a wide array of novel 4-substituted-8-bromoquinolines. This methodology is a valuable tool for researchers in drug discovery and materials science, enabling the systematic exploration of structure-activity relationships and the development of new functional molecules. Adherence to the detailed experimental conditions and safety precautions is paramount for achieving successful and reproducible outcomes.

References

The Strategic Utility of 4,8-Dibromoquinoline as a Precursor for Novel Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Strategic Importance of Dibromination

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous approved drugs and clinical candidates, particularly in oncology.[1] Its rigid, planar structure and ability to interact with various biological targets make it an ideal starting point for the design of novel therapeutics.[2] The introduction of halogen atoms, specifically bromine, onto the quinoline ring provides medicinal chemists with versatile synthetic handles for molecular elaboration through a variety of cross-coupling and nucleophilic substitution reactions.[3]

This guide focuses on the strategic application of 4,8-dibromoquinoline , a precursor that offers two distinct points for chemical modification. The differential electronic environments of the C4 and C8 positions allow for the potential for selective and sequential functionalization, enabling the synthesis of diverse chemical libraries for anticancer screening. This document provides a comprehensive overview of the synthetic utility of this compound, detailed experimental protocols for its derivatization, and insights into the structure-activity relationships (SAR) of the resulting compounds.

Chemical Reactivity and Synthetic Potential

The two bromine atoms on the this compound scaffold exhibit different reactivity profiles, which can be exploited for selective synthesis. The C4-position is part of the pyridine ring, making it more electron-deficient and generally more susceptible to nucleophilic aromatic substitution (SNAr). In contrast, the C8-position on the benzene ring is more amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility as a precursor.

G cluster_c4 C4 Position Functionalization (Electron-Deficient) cluster_c8 C8 Position Functionalization Precursor This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Thiols, Alkoxides) Precursor->SNAr Higher reactivity at C4 Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Precursor->Suzuki Pd-catalyzed Sonogashira Sonogashira Coupling (Terminal Alkynes) Precursor->Sonogashira Pd/Cu-catalyzed Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Precursor->Buchwald Pd-catalyzed Intermediates Intermediates SNAr->Intermediates 4-Substituted-8-bromoquinolines Final_Compounds Diverse 4,8-Disubstituted Quinoline Library Suzuki->Final_Compounds Sonogashira->Final_Compounds Buchwald->Final_Compounds Intermediates->Suzuki Sequential Coupling Intermediates->Sonogashira Sequential Coupling Intermediates->Buchwald Sequential Coupling

Detailed Application Notes and Protocols

The following protocols are generalized procedures that can be adapted for specific substrates and desired products. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) is often necessary to achieve optimal yields.

Protocol 1: Selective C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the quinoline nitrogen activates the C4-position for nucleophilic attack. This allows for the selective substitution of the C4-bromine with various nucleophiles, such as amines, to generate 4-amino-8-bromoquinoline derivatives.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a suitable solvent such as n-butanol or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature ranging from 80 °C to 140 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. If using a water-soluble solvent like DMF, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). If using a less polar solvent like n-butanol, it can be removed under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-8-bromoquinoline derivative.

Protocol 2: C8-Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[4] This reaction is ideal for introducing aryl or heteroaryl moieties at the C8-position of the 8-bromoquinoline scaffold (either the starting material or the product from Protocol 1).

Step-by-Step Methodology:

  • Reaction Setup: In a degassed reaction vessel, combine the 8-bromoquinoline derivative (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.10 equiv.), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).

  • Solvent: Add a degassed solvent system, commonly a mixture of toluene and water, or dioxane and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature between 80 °C and 110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to obtain the C8-arylated quinoline product.

Protocol 3: C8-Functionalization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C8-position.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 8-bromoquinoline derivative (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos, or BrettPhos) (0.01-0.05 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equiv.).[6][7]

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture in a sealed vessel at a temperature ranging from 80 °C to 120 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography.

Structure-Activity Relationship (SAR) and Biological Targets

The derivatization of the this compound scaffold allows for a systematic exploration of the structure-activity relationship.

PositionMoiety IntroducedPotential Impact on Anticancer Activity
C4 Substituted anilinesCan modulate kinase inhibitory activity; hydrogen bonding interactions in the ATP-binding pocket.[8]
C4 Aliphatic amines with terminal functional groupsCan improve solubility and provide additional interaction points with the biological target.
C8 Small alkyl or alkoxy groupsCan influence the steric and electronic properties, potentially enhancing target binding and selectivity.[9]
C8 Aryl or heteroaryl groupsCan engage in π-π stacking interactions with aromatic residues in the target protein.
C8 Hydrogen bond donors/acceptorsCan form critical interactions with the target, with hydroxyl groups at C8 often enhancing activity.[10]

Derivatives of substituted quinolines have been shown to target a variety of key players in cancer progression.

G cluster_targets Key Anticancer Biological Targets cluster_outcomes Cellular Outcomes Quinoline 4,8-Disubstituted Quinoline Derivatives Kinases Protein Kinases (e.g., EGFR, PDK1, PI3K/Akt/mTOR pathway) Quinoline->Kinases Inhibition Tubulin Tubulin Polymerization Quinoline->Tubulin Inhibition Topoisomerase Topoisomerase I/II Quinoline->Topoisomerase Inhibition Apoptosis Induction of Apoptosis Kinases->Apoptosis Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis CellCycle Cell Cycle Arrest (e.g., G2/M phase) Tubulin->CellCycle Topoisomerase->Apoptosis

Many quinoline-based compounds act as inhibitors of protein kinases, which are often dysregulated in cancer.[8] For instance, the anilino-quinoline scaffold is a known hinge-binding motif for many kinases.[8] Other quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, or to inhibit topoisomerase enzymes, which are critical for DNA replication and repair.[9][11] The ultimate cellular outcome of these interactions is often the induction of apoptosis (programmed cell death).

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel anticancer agents. Its differential reactivity at the C4 and C8 positions allows for the strategic and controlled introduction of diverse chemical functionalities. By employing established synthetic methodologies such as nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can efficiently generate libraries of 4,8-disubstituted quinolines for biological screening. The insights gained from SAR studies on these compounds will continue to guide the rational design of more potent and selective anticancer therapeutics.

References

Application Notes and Protocols for 4,8-Dibromoquinoline Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The following document provides a comprehensive technical guide on the application of 4,8-dibromoquinoline derivatives in the fabrication of organic light-emitting diodes (OLEDs). This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the processes involved.

Introduction: The Significance of Quinoline Scaffolds in OLEDs

Quinoline and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of organic electronics.[1] Their rigid, planar structure, coupled with tunable electronic properties through substitution, makes them excellent candidates for various roles within an OLED device.[1] The inherent electron-deficient nature of the quinoline ring system makes these derivatives particularly suitable for use as:

  • Electron-Transporting Materials (ETMs): Facilitating the injection and transport of electrons from the cathode to the emissive layer, which is crucial for achieving balanced charge carrier distribution and high device efficiency.[1]

  • Host Materials: Serving as a matrix for emissive dopants in both phosphorescent and fluorescent OLEDs, providing good film-forming properties, high thermal stability, and suitable energy levels for efficient energy transfer to the guest emitter.[1]

  • Emissive Materials: Certain quinoline derivatives exhibit strong fluorescence and can function as the primary light-emitting component. By modifying the substituents on the quinoline ring, the emission color and quantum efficiency can be precisely tuned.[1][2]

The strategic introduction of bromine atoms at the 4 and 8 positions of the quinoline core creates a versatile building block. These bromine atoms serve as reactive handles for introducing a variety of functional groups through cross-coupling reactions, allowing for the systematic tuning of the molecule's electronic and photophysical properties.

Synthesis of this compound Derivatives

The synthesis of functional this compound derivatives is a critical first step. This typically involves a two-stage process: the synthesis of the this compound core, followed by its derivatization using modern cross-coupling methodologies.

Synthesis of the this compound Precursor

While various methods exist for the synthesis of substituted quinolines, a common approach for generating the dibrominated scaffold can be adapted from known procedures for other brominated quinolines.[3]

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for the synthesis of complex organic molecules and are widely used in the pharmaceutical and materials science industries.[4][5][6][7] These reactions offer a robust and versatile platform for introducing a wide range of substituents onto the this compound core.

2.2.1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4][5][8] In the context of this compound, this reaction can be used to introduce aryl or vinyl groups, which can extend the π-conjugation of the molecule, thereby influencing its photophysical properties.[9]

Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents for monosubstitution, 2.2-3.0 equivalents for disubstitution), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

2.2.2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds.[4][6][7] This reaction is particularly useful for introducing electron-donating amine functionalities, which can modulate the HOMO-LUMO energy levels and enhance the hole-transporting properties of the quinoline derivative.

Protocol: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos, or BINAP) (0.01-0.05 equivalents), and a strong base such as NaOtBu or K₃PO₄ (1.5-2.5 equivalents).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, quench with water, and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

  • Characterization: Verify the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow This compound This compound Suzuki Suzuki-Miyaura Coupling This compound->Suzuki Buchwald Buchwald-Hartwig Amination This compound->Buchwald Arylboronic_Acid Arylboronic Acid/Ester Arylboronic_Acid->Suzuki Amine Amine Amine->Buchwald Aryl_Derivative 4-Aryl-8-bromoquinoline or 4,8-Diarylquinoline Suzuki->Aryl_Derivative Amine_Derivative 4-Amino-8-bromoquinoline or 4,8-Diaminoquinoline Buchwald->Amine_Derivative

Caption: Synthetic routes to functionalized this compound derivatives.

Photophysical and Electrochemical Characterization

A thorough characterization of the synthesized this compound derivatives is essential to assess their suitability for OLED applications.

Photophysical Properties

The absorption and emission properties of the materials in dilute solutions are investigated using UV-Vis and fluorescence spectroscopy.[9][10][11][12]

  • UV-Vis Absorption Spectroscopy: Provides information about the electronic transitions and the optical bandgap of the material.

  • Fluorescence Spectroscopy: Determines the emission wavelength, fluorescence quantum yield, and excited-state lifetime. These parameters are crucial for predicting the color and efficiency of the resulting OLED.[12]

Electrochemical Properties

Cyclic voltammetry (CV) is employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the derivatives.[13] These energy levels are critical for understanding the charge injection and transport properties of the material and for designing efficient device architectures.

Parameter Technique Information Gained
Absorption Maximum (λabs)UV-Vis SpectroscopyElectronic transitions, optical bandgap
Emission Maximum (λem)Fluorescence SpectroscopyColor of emitted light
Fluorescence Quantum Yield (ΦF)Fluorescence SpectroscopyEfficiency of light emission
Excited-State Lifetime (τ)Time-Resolved FluorescenceDynamics of the excited state
HOMO Energy LevelCyclic VoltammetryEnergy barrier for hole injection
LUMO Energy LevelCyclic VoltammetryEnergy barrier for electron injection

OLED Device Fabrication and Characterization

The performance of the synthesized this compound derivatives is ultimately evaluated by fabricating and testing OLED devices. Both solution-processing (spin-coating) and vacuum thermal evaporation are common fabrication methods.[2][14]

OLED Fabrication Protocol (Vacuum Thermal Evaporation)

Vacuum thermal evaporation is a widely used technique for depositing thin films of organic materials with high precision and uniformity.[14] A typical multilayer OLED structure consists of several organic layers sandwiched between two electrodes.[14]

OLED_Structure cluster_OLED OLED Device Architecture Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (Host: this compound derivative) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: Schematic of a typical multilayer OLED device structure.

Protocol: Fabrication of a Vacuum-Deposited OLED

  • Substrate Preparation: Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of high-purity nitrogen gas and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr). Sequentially deposit the following layers:

    • Hole Injection Layer (HIL), e.g., 10 nm of HAT-CN.

    • Hole Transport Layer (HTL), e.g., 40 nm of TAPC.

    • Emissive Layer (EML): Co-evaporate the this compound derivative as the host with an appropriate fluorescent or phosphorescent dopant (e.g., 20 nm film with a specific doping concentration).

    • Electron Transport Layer (ETL): Deposit the this compound derivative (if used as an ETM) or another suitable ETM, e.g., 30 nm of TPBi.

  • Cathode Deposition: Deposit a thin layer of an electron injection material (e.g., 1 nm of LiF) followed by a thicker layer of a metal cathode (e.g., 100 nm of Al) through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Device Performance Characterization

The performance of the fabricated OLEDs is evaluated using a combination of electrical and optical measurements.[15]

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, current efficiency, and power efficiency.

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded with a spectroradiometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.[15]

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.[15]

Performance Metric Description Significance
Turn-on Voltage (Von)The voltage at which light emission becomes detectable.A lower turn-on voltage indicates better charge injection and lower power consumption.
Current Efficiency (cd/A)The ratio of luminance to the current density.A measure of the device's ability to convert electrical current into light.
Power Efficiency (lm/W)The ratio of the emitted luminous flux to the input electrical power.A measure of the overall energy efficiency of the device.
External Quantum Efficiency (EQE, %)The ratio of the number of photons emitted to the number of electrons injected.A fundamental measure of the device's efficiency.
CIE Coordinates (x, y)A numerical representation of the color of the emitted light.Defines the color purity and gamut of the display.

Conclusion

This compound serves as a highly versatile and promising platform for the development of novel organic materials for OLED applications. Through judicious selection of synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, a wide array of derivatives with tailored photophysical and electrochemical properties can be readily accessed. The protocols and characterization techniques outlined in this guide provide a comprehensive framework for researchers to systematically design, synthesize, and evaluate new this compound-based materials for next-generation OLED displays and lighting.

References

Synthesis of Novel Heterocyclic Compounds from 4,8-Dibromoquinoline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the 4,8-Dibromoquinoline Scaffold

Quinoline and its derivatives are cornerstone structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The strategic placement of halogen atoms on the quinoline ring system provides synthetic handles for diversification and the construction of more complex, polycyclic architectures. Among these, this compound stands out as a particularly versatile starting material. The differential electronic environments of the C-4 and C-8 positions offer the potential for regioselective functionalization, enabling the synthesis of a diverse array of novel heterocyclic compounds with significant therapeutic potential. This guide provides a detailed exploration of synthetic strategies and step-by-step protocols for leveraging this compound in the generation of innovative molecular entities.

Core Synthetic Strategies: A World of Possibilities

The two bromine atoms on the this compound scaffold are amenable to a wide range of modern cross-coupling reactions. The choice of reaction type and conditions can be tailored to achieve either mono- or di-functionalization, and in many cases, with a degree of regioselectivity. The primary transformations discussed herein are Palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex organic molecules.[2]

Palladium-Catalyzed Cross-Coupling Reactions: The Power of Palladium

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the most relevant of these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl halide and an aryl boronic acid. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures.

  • Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and, importantly, for controlling regioselectivity. Bulky phosphine ligands often favor coupling at the less sterically hindered position. The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is of paramount importance for introducing alkynyl functionalities, which can serve as precursors for a variety of subsequent transformations, including cyclization reactions to form fused heterocyclic systems.

  • Causality Behind Experimental Choices: The Sonogashira reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The copper acetylide, formed in situ, is the active nucleophile in the transmetalation step. The choice of amine base is also important, as it serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Studies on related dihaloquinolines suggest that the C-8 position may be more reactive under certain Sonogashira conditions, potentially due to electronic effects or chelation assistance from the quinoline nitrogen.[3]

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[2] This reaction is particularly valuable in medicinal chemistry, as the arylamine motif is a common feature in biologically active molecules.

  • Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand. These ligands facilitate both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the arylamine product. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine.

Intramolecular Cyclization Strategies: Building Fused Ring Systems

A key application of functionalized this compound derivatives is their use as precursors for the synthesis of fused polycyclic heterocycles. By introducing appropriate functional groups via the cross-coupling reactions described above, subsequent intramolecular cyclization can be orchestrated to construct novel ring systems.

If an alkenyl group is introduced at one of the bromine positions, an intramolecular Heck reaction can be employed to form a new ring.[4] This reaction involves the oxidative addition of the remaining aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product.

Alkynyl-substituted quinolines, synthesized via Sonogashira coupling, are versatile intermediates for a variety of cyclization reactions to form fused heterocycles such as furoquinolines and pyrroloquinolines. These reactions can be promoted by various catalysts and reagents, depending on the desired product.

Detailed Application Notes and Protocols

Protocol 1: Regioselective Sonogashira Coupling of 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones

This protocol is adapted from the work of Mphahlele and Oyeyiola, which demonstrates the selective Sonogashira coupling at the C-8 position of a related 6,8-dibromoquinolin-4-one system.[3] This selectivity is attributed to the directing effect of the adjacent N-H group.[3] A similar selectivity may be achievable with this compound under optimized conditions.

Table 1: Reaction Parameters for Selective Sonogashira Coupling

ParameterValue
Starting Material 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one
Reagent Phenylacetylene (1.2 equiv.)
Catalyst Pd/C (5 mol%)
Co-catalyst CuI (10 mol%)
Ligand PPh₃ (10 mol%)
Base Triethylamine (2.0 equiv.)
Solvent Toluene
Temperature Room Temperature
Time 18 hours
Yield Not specified for this compound, but selective for C-8 in the analogous system.

Step-by-Step Methodology:

  • To a stirred solution of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one (1.0 equiv.) in toluene, add triethylamine (2.0 equiv.) and phenylacetylene (1.2 equiv.).

  • To this mixture, add triphenylphosphine (10 mol%), copper(I) iodide (10 mol%), and palladium on carbon (5 mol%).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 8-alkynylated quinolin-4(1H)-one derivative.[3]

Caption: General workflow for Sonogashira coupling of this compound.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound. Optimization of the ligand, base, and temperature will be necessary to achieve good yields and potentially regioselectivity.

Table 2: General Parameters for Buchwald-Hartwig Amination

ParameterValue
Starting Material This compound
Reagent Primary or Secondary Amine (1.2 equiv.)
Catalyst Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand Bulky phosphine ligand (e.g., XPhos, RuPhos) (4-10 mol%)
Base NaOtBu or K₃PO₄ (1.4-2.0 equiv.)
Solvent Toluene or Dioxane (anhydrous)
Temperature 80-110 °C
Time 12-24 hours

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by the amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture with stirring for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Caption: General workflow for Buchwald-Hartwig amination of this compound.

Protocol 3: Intramolecular Cyclization to Form Fused Heterocycles (Conceptual)

The synthesis of fused heterocycles such as pyrrolo[3,2-h]quinoline or furo[3,2-h]quinoline would likely proceed via a two-step sequence: 1) initial functionalization of this compound, followed by 2) an intramolecular cyclization.

Conceptual Step 1: Synthesis of a Cyclization Precursor

  • For Pyrrolo[3,2-h]quinoline: A plausible route would involve a Sonogashira coupling at the C-4 position with a protected propargylamine, followed by a Buchwald-Hartwig amination at the C-8 position.

  • For Furo[3,2-h]quinoline: A Sonogashira coupling at the C-4 position with a propargyl alcohol, followed by a nucleophilic substitution or coupling reaction at the C-8 position to introduce a hydroxyl group.

Conceptual Step 2: Intramolecular Cyclization

  • The resulting di-substituted quinoline would then be subjected to cyclization conditions. For example, a palladium- or copper-catalyzed intramolecular cyclization could be employed to form the new five-membered ring.

Caption: Conceptual two-step strategy for the synthesis of fused quinoline heterocycles.

Conclusion and Future Directions

This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. The strategic application of modern cross-coupling methodologies allows for the introduction of a wide range of functional groups, paving the way for the construction of complex molecular architectures, including fused polycyclic systems. The potential for regioselective functionalization adds a further layer of synthetic utility. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this scaffold and to generate new chemical entities with promising biological activities. Further research into the optimization of regioselective reactions and the development of novel intramolecular cyclization cascades will undoubtedly continue to expand the synthetic utility of this compound.

References

Application Notes and Protocols for the Friedländer Annulation in Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif prevalent in a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][4] Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted quinolines is of paramount importance to the drug development community.

Among the various synthetic strategies, the Friedländer annulation, first reported by Paul Friedländer in 1882, remains one of the most direct and powerful methods for constructing the quinoline ring system.[1][5][6][7] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or aldehyde, under acidic or basic catalysis.[5][8][9] This application note provides an in-depth guide to the Friedländer annulation, covering its mechanistic underpinnings, a general experimental protocol, troubleshooting, and its application in the synthesis of medicinally relevant molecules.

Reaction Mechanism

The Friedländer synthesis proceeds via a cyclocondensation reaction.[5][7][9] While the reaction can be catalyzed by either acid or base, two primary mechanistic pathways are generally considered, differing in the initial step.[6][10]

1. Aldol Condensation Pathway: This pathway commences with an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone or aldehyde.[6][11] The resulting aldol adduct then undergoes a rapid intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the aromatic quinoline ring.[6][11]

2. Schiff Base Formation Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl compound and the carbonyl of the second reactant.[6] This is then followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the quinoline product.[6]

The operative mechanism can be influenced by the specific reactants and reaction conditions employed.[11]

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway1 Pathway 1: Aldol First cluster_pathway2 Pathway 2: Schiff Base First 2-Aminoaryl Ketone 2-Aminoaryl Aldehyde/Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct Aldol Condensation Schiff Base Schiff Base 2-Aminoaryl Ketone->Schiff Base Imine Formation Enolizable Ketone Enolizable Ketone/Aldehyde Enolizable Ketone->Aldol Adduct Enolizable Ketone->Schiff Base Cyclized Intermediate 1 Cyclized Intermediate Aldol Adduct->Cyclized Intermediate 1 Intramolecular Cyclization Quinoline Product 1 Quinoline Cyclized Intermediate 1->Quinoline Product 1 Dehydration Final Product Cyclized Intermediate 2 Cyclized Intermediate Schiff Base->Cyclized Intermediate 2 Intramolecular Aldol-type Reaction Quinoline Product 2 Quinoline Cyclized Intermediate 2->Quinoline Product 2 Dehydration

Figure 1: Mechanistic pathways of the Friedländer annulation.

General Experimental Protocol

This protocol outlines a general procedure for the synthesis of a substituted quinoline via a base-catalyzed Friedländer annulation. It is important to note that optimal conditions (catalyst, solvent, temperature) may vary depending on the specific substrates used.

Materials and Reagents
  • 2-Aminoaryl aldehyde or ketone (1.0 eq)

  • Carbonyl compound with an α-methylene group (1.0-1.2 eq)

  • Base catalyst (e.g., potassium hydroxide, sodium ethoxide) (1.2-2.0 eq)

  • Solvent (e.g., ethanol, methanol, DMF)[12]

  • Reaction vessel (round-bottom flask)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating apparatus (heating mantle or oil bath)

  • Condenser

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Step-by-Step Procedure

Protocol_Workflow start Start setup Reaction Setup: - Combine 2-aminoaryl carbonyl,  enolizable carbonyl, and solvent. - Add base catalyst. start->setup reaction Reaction: - Heat the mixture to reflux. - Monitor progress by TLC. setup->reaction workup Workup: - Cool to room temperature. - Quench the reaction. - Extract with an organic solvent. reaction->workup purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography  or recrystallization. workup->purification characterization Characterization: - Obtain NMR, MS, and other  analytical data. purification->characterization end End characterization->end

Figure 2: General workflow for Friedländer quinoline synthesis.
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 eq) and the carbonyl compound with an α-methylene group (1.0-1.2 eq) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: To the stirred solution, add the base catalyst (e.g., powdered potassium hydroxide, 1.2 eq) portion-wise.[13]

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and maintain it at this temperature.[12] Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30-40 minutes, but can vary.[13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure substituted quinoline.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

One-Pot Variation from o-Nitroaryl Carbonyls

A highly efficient one-pot procedure has been developed for the synthesis of quinolines starting from o-nitroaryl aldehydes or ketones.[4][13][14][15] This method involves the in situ reduction of the nitro group to an amine, followed by the Friedländer condensation without isolation of the intermediate.[4][13][14][15]

A typical procedure involves the reduction of the o-nitroaryl carbonyl with iron powder in the presence of a catalytic amount of hydrochloric acid in refluxing ethanol.[13] Once the reduction is complete, the carbonyl co-reactant and a base (e.g., potassium hydroxide) are added directly to the reaction mixture to initiate the condensation.[13] This approach is advantageous as it avoids the handling of potentially unstable 2-aminoaryl carbonyl compounds.[4][13]

Scope and Limitations

The Friedländer annulation is a versatile reaction with a broad substrate scope. However, certain limitations and challenges should be considered.

Factor Scope Limitations & Considerations
2-Aminoaryl Carbonyl A wide variety of substituted 2-aminoaryl aldehydes and ketones can be used, allowing for diverse substitution patterns on the benzene portion of the quinoline ring.Electron-withdrawing or sterically hindering groups on the aromatic ring may decrease the reactivity of the starting material.
α-Methylene Carbonyl Acyclic and cyclic ketones, β-ketoesters, and 1,3-diketones are all effective reactants. This allows for the introduction of various substituents at the 2-, 3-, and 4-positions of the quinoline ring.[16]The use of unsymmetrical ketones can lead to regioselectivity issues, resulting in a mixture of products.[5] Strategies to address this include the use of specific catalysts or pre-functionalization of the ketone.[5][17]
Catalysts The reaction can be catalyzed by a wide range of acids (Brønsted and Lewis acids) and bases.[5][9] Modern variations utilize catalysts such as iodine, p-toluenesulfonic acid, and various metal salts to improve yields and reaction conditions.[5][8] Solid-supported catalysts and ionic liquids have also been employed to facilitate easier workup and catalyst recycling.Traditional methods often require harsh conditions such as high temperatures and strong acids or bases, which may not be compatible with sensitive functional groups.[5]

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Insufficiently reactive starting materials.- Inappropriate catalyst or reaction conditions.- Decomposition of starting materials or product.- Use a more reactive catalyst (e.g., a stronger acid or base).- Increase the reaction temperature or time.- Consider a milder catalyst if decomposition is suspected.- Ensure the α-methylene carbonyl is sufficiently acidic.
Formation of Side Products - Self-condensation of the 2-aminoaryl carbonyl or the α-methylene carbonyl.- Undesired regioselectivity with unsymmetrical ketones.- Use a one-pot procedure starting from the corresponding nitro compound to avoid isolation of the unstable amino-carbonyl intermediate.[4][13]- For regioselectivity issues, consider using a directing group on the ketone or employing a regioselective catalyst system.[5][17]
Difficult Purification - Formation of tars or polymeric materials.- Product is highly polar or non-polar.- Optimize reaction conditions to minimize side reactions.- Employ different purification techniques such as recrystallization or preparative HPLC.- Consider derivatization of the product to alter its polarity for easier purification.

Applications in Drug Development

The Friedländer annulation is a cornerstone in the synthesis of numerous quinoline-based drugs and drug candidates. The quinoline core is a key pharmacophore in many approved therapeutic agents.

  • Antimalarials: The quinoline ring is central to the activity of many antimalarial drugs, including chloroquine and mefloquine.[1]

  • Anticancer Agents: Many kinase inhibitors developed for cancer therapy feature a quinoline core.[4]

  • Antibiotics: Quinolone and fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, are structurally related to quinolines and are widely used to treat bacterial infections.[1]

The versatility of the Friedländer synthesis allows for the generation of large libraries of substituted quinolines for screening in drug discovery programs.[18] The ability to readily modify the substitution pattern on the quinoline ring is crucial for optimizing the pharmacological properties of lead compounds.

Conclusion

The Friedländer annulation is a robust and highly adaptable method for the synthesis of substituted quinolines. Its operational simplicity, broad substrate scope, and the medicinal importance of its products make it an indispensable tool for researchers in organic synthesis and drug development. While traditional methods can be limited by harsh conditions, modern advancements in catalysis continue to expand the utility and "greenness" of this venerable reaction. A thorough understanding of its mechanism, scope, and potential pitfalls, as outlined in this guide, will enable scientists to effectively leverage the Friedländer annulation in their pursuit of novel and impactful chemical entities.

References

Application Notes and Protocols for the Metal-Free Synthesis of Functionalized Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Quinolines and the Shift Towards Sustainable Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, including the renowned antimalarial drug quinine and the potent anticancer agent camptothecin.[1][2][3] Beyond their therapeutic applications, functionalized quinolines are pivotal in the development of organic light-emitting diodes (OLEDs), sensors, and agrochemicals. Historically, the synthesis of these vital heterocycles has relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][3] While foundational, these methods often necessitate harsh reaction conditions, the use of toxic reagents, and sometimes suffer from low efficiency.[1][2][3]

In response to the growing demand for greener and more efficient chemical processes, the field has seen a significant shift towards metal-free synthetic strategies.[4] These modern approaches not only circumvent the environmental and economic drawbacks associated with metal catalysts but also offer novel pathways to previously inaccessible quinoline derivatives. This guide provides an in-depth exploration of key metal-free methods for the synthesis of functionalized quinolines, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and professionals in drug development.

I. Classical Metal-Free Approaches: Time-Tested and Versatile

Several classical, metal-free reactions remain highly relevant for the synthesis of quinolines. Understanding their mechanisms and protocols provides a strong foundation for any chemist working with these heterocycles.

The Friedländer Annulation: A Versatile Condensation

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a powerful method for constructing quinolines from a 2-aminobenzaldehyde or a 2-aminoaryl ketone and a compound containing an α-methylene group.[1][5][6] The reaction is typically catalyzed by an acid or a base.[5][7]

Causality Behind Experimental Choices: The choice of catalyst (acid or base) can influence the reaction rate and, in some cases, the regioselectivity of the cyclization. Acid catalysts, such as p-toluenesulfonic acid or iodine, activate the carbonyl group of the ketone, facilitating the initial aldol-type condensation.[5][8][9] Base catalysts, like potassium hydroxide or piperidine, deprotonate the α-methylene group, generating a nucleophilic enolate that attacks the carbonyl of the 2-aminoaryl carbonyl compound.[6][8] The selection of solvent is also critical; high-boiling point solvents are often used to drive the dehydration steps. However, recent modifications have demonstrated the efficacy of solvent-free conditions, often in conjunction with microwave irradiation, to accelerate the reaction and improve its environmental footprint.[9]

Reaction Mechanism: The Friedländer synthesis can proceed through two primary mechanistic pathways, as illustrated below. The first involves an initial aldol condensation followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent dehydration to yield the quinoline product.[5]

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First 2-aminobenzaldehyde 2-Aminobenzaldehyde aldol_adduct Aldol Adduct 2-aminobenzaldehyde->aldol_adduct + Ketone ketone Ketone (with α-methylene) ketone->aldol_adduct enone α,β-Unsaturated Carbonyl aldol_adduct->enone - H₂O quinoline_p1 Quinoline enone->quinoline_p1 Cyclization - H₂O 2-aminobenzaldehyde_p2 2-Aminobenzaldehyde schiff_base Schiff Base 2-aminobenzaldehyde_p2->schiff_base + Ketone - H₂O ketone_p2 Ketone ketone_p2->schiff_base int_aldol Intramolecular Aldol Adduct schiff_base->int_aldol Intramolecular Aldol Reaction quinoline_p2 Quinoline int_aldol->quinoline_p2 - H₂O

Figure 1: Mechanistic pathways of the Friedländer synthesis.

Experimental Protocol: Synthesis of 2-Phenylquinoline

This protocol is a representative example of a Friedländer synthesis.

Materials:

  • 2-Aminobenzaldehyde (1.0 mmol, 121.1 mg)

  • Acetophenone (1.1 mmol, 132.2 mg, 128 µL)

  • Potassium hydroxide (KOH) (1.5 mmol, 84.2 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (121.1 mg, 1.0 mmol) and acetophenone (132.2 mg, 1.1 mmol).

  • Add ethanol (5 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.

  • Add potassium hydroxide (84.2 mg, 1.5 mmol) to the solution.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL) with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to afford pure 2-phenylquinoline.

Data Summary:

ReactantsCatalystSolventConditionsProductTypical Yield
2-Aminobenzaldehyde, AcetophenoneKOHEthanolReflux, 4-6 h2-Phenylquinoline80-90%
2-Aminoacetophenone, AcetonePTSATolueneReflux, 8-12 h2,4-Dimethylquinoline75-85%
The Doebner-von Miller Reaction: A Classic Approach to Substituted Quinolines

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[10] This reaction is often carried out in the presence of a Brønsted or Lewis acid catalyst.[10][11] A key feature of this reaction is that the α,β-unsaturated carbonyl compound can be generated in situ from aldehydes or ketones via an aldol condensation.[10]

Causality Behind Experimental Choices: The choice of acid catalyst is crucial for the success of the Doebner-von Miller reaction. Strong Brønsted acids like sulfuric acid or hydrochloric acid, or Lewis acids such as tin tetrachloride or scandium(III) triflate, are commonly employed.[10][11] These catalysts facilitate both the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound and the subsequent cyclization and dehydration steps. An oxidizing agent, which can be an external reagent or even one of the reaction components (like a nitro compound), is often required for the final aromatization to the quinoline ring.[1][12]

Reaction Mechanism: The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[10][13] A widely accepted pathway involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization of the resulting intermediate onto the aromatic ring, dehydration, and finally, oxidation to afford the aromatic quinoline.[11][13]

Doebner_von_Miller_Mechanism aniline Aniline michael_adduct Michael Adduct aniline->michael_adduct + α,β-Unsaturated Carbonyl ab_unsat_carbonyl α,β-Unsaturated Carbonyl ab_unsat_carbonyl->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Cyclization - H₂O dihydroquinoline Dihydroquinoline cyclized_intermediate->dihydroquinoline Dehydration quinoline Quinoline dihydroquinoline->quinoline Oxidation

Figure 2: Simplified mechanism of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

This protocol illustrates the in situ generation of the α,β-unsaturated carbonyl compound (crotonaldehyde from acetaldehyde).

Materials:

  • Aniline (1.0 mmol, 93.1 mg, 91 µL)

  • Paraldehyde (a source of acetaldehyde) (0.5 mL)

  • Concentrated Hydrochloric Acid (HCl) (1 mL)

  • Nitrobenzene (as an oxidant and solvent) (1 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood.

  • In a 50 mL round-bottom flask, cautiously add concentrated hydrochloric acid (1 mL) to aniline (91 µL, 1.0 mmol). The mixture will become warm.

  • Cool the flask in an ice bath and slowly add paraldehyde (0.5 mL).

  • Add nitrobenzene (1 mL) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture gently at first, then more strongly to maintain a steady reflux for 3-4 hours.

  • After cooling, make the reaction mixture alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Perform a steam distillation to separate the product (2-methylquinoline) and unreacted nitrobenzene from the reaction mixture.

  • Extract the distillate with diethyl ether.

  • Wash the ether extract with dilute HCl to extract the basic quinoline product.

  • Separate the aqueous layer and make it alkaline with sodium hydroxide.

  • Extract the liberated 2-methylquinoline with diethyl ether.

  • Dry the ether extract over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield 2-methylquinoline.

The Combes Quinoline Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes quinoline synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones.[8][14]

Causality Behind Experimental Choices: The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), which facilitates the cyclization and dehydration steps.[8][14][15] The initial condensation of the aniline with the β-diketone forms an enamine intermediate. The subsequent acid-catalyzed cyclization is the rate-determining step.[14] The nature of the substituents on both the aniline and the β-diketone can influence the regioselectivity of the final product.[14]

Reaction Mechanism: The mechanism begins with the formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone. This is followed by tautomerization to an enamine. The enamine then undergoes an acid-catalyzed intramolecular electrophilic attack on the aromatic ring, followed by dehydration to yield the final quinoline product.[14][16]

Combes_Mechanism aniline Aniline enamine Enamine Intermediate aniline->enamine + β-Diketone - H₂O beta_diketone β-Diketone beta_diketone->enamine cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate Acid-catalyzed Cyclization quinoline 2,4-Disubstituted Quinoline cyclized_intermediate->quinoline - H₂O

Figure 3: The reaction pathway of the Combes quinoline synthesis.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline (1.0 mmol, 93.1 mg, 91 µL)

  • Acetylacetone (1.1 mmol, 110.1 mg, 113 µL)

  • Concentrated Sulfuric Acid (H₂SO₄) (2 mL)

  • Round-bottom flask (25 mL)

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • Caution: Handle concentrated sulfuric acid with extreme care in a fume hood.

  • In a 25 mL round-bottom flask, cool concentrated sulfuric acid (2 mL) in an ice bath.

  • Slowly and with stirring, add aniline (91 µL, 1.0 mmol) to the cold sulfuric acid.

  • To this mixture, add acetylacetone (113 µL, 1.1 mmol) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 100 °C for 30 minutes.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash it with water.

  • Recrystallize the solid from an ethanol/water mixture to obtain pure 2,4-dimethylquinoline.

II. Modern Metal-Free Strategies: Innovations in Quinoline Synthesis

Recent years have witnessed the development of innovative metal-free methods for quinoline synthesis, often involving cascade reactions, organocatalysis, and oxidative cyclizations.[1][4][17] These approaches offer milder reaction conditions, broader substrate scope, and improved atom economy.

Cascade Reactions: Efficiency in a Single Pot

Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy for synthesizing complex molecules like functionalized quinolines.[17] A notable example is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes to produce multi-substituted quinolines without the need for a catalyst or additive.[17]

Causality Behind Experimental Choices: The success of these cascade reactions often relies on the careful selection of starting materials with complementary reactivity. The reaction conditions, such as solvent and temperature, are optimized to facilitate the entire reaction sequence. The absence of a metal catalyst simplifies the purification process and reduces the environmental impact.

Workflow for a Three-Component Cascade Annulation:

Cascade_Workflow start Combine Aryl Diazonium Salt, Nitrile, and Alkyne in a Suitable Solvent reaction Heat the Reaction Mixture start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Functionalized Quinoline purification->product

Figure 4: General workflow for a metal-free cascade synthesis of quinolines.

Organocatalyzed Quinoline Synthesis: The "Green" Alternative

Organocatalysis has emerged as a powerful tool in organic synthesis, providing a metal-free alternative for a wide range of transformations.[18][19] In the context of quinoline synthesis, organocatalysts such as chiral phosphoric acids have been employed to achieve enantioselective Friedländer reactions.[7] These catalysts activate the substrates through hydrogen bonding and other non-covalent interactions, promoting the desired reaction pathway with high stereocontrol.

Data Summary for Modern Methods:

MethodKey FeaturesCatalyst/PromoterTypical Conditions
Cascade AnnulationHigh atom economy, multi-componentCatalyst-freeHeating in a solvent
Organocatalyzed FriedländerEnantioselectivity, mild conditionsChiral Phosphoric AcidRoom temperature
Oxidative CyclizationC-H activation, use of O₂ or DMSO as oxidantOften catalyst-freeHeating under O₂ or with DMSO

Conclusion

The synthesis of functionalized quinolines has evolved significantly from its classical roots. While traditional methods like the Friedländer, Doebner-von Miller, and Combes syntheses remain valuable tools, modern metal-free strategies, including cascade reactions and organocatalysis, are paving the way for more sustainable and efficient access to this important class of heterocycles. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. By understanding the underlying principles and protocols of these diverse methods, researchers can effectively design and execute the synthesis of novel quinoline derivatives for a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4,8-Dibromoquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,8-Dibromoquinoline. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for challenges encountered during the recrystallization of this compound. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles, empowering you to troubleshoot effectively and optimize your purification outcomes.

Introduction to Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3] An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound has high solubility, and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of a crystalline lattice. Soluble impurities, ideally, remain in the cooled solvent (the "mother liquor"), while insoluble impurities are removed beforehand by hot filtration.[4]

For this compound, a halogenated heterocyclic aromatic compound, selecting the appropriate solvent and controlling the cooling rate are critical for achieving high purity and yield.

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the recrystallization of this compound.

Question: My this compound is not dissolving completely in the hot solvent. What should I do?

Answer: This is a common issue with two primary causes: insufficient solvent or the presence of insoluble impurities.

  • Causality: The goal is to create a saturated solution at the solvent's boiling point.[3] If too little solvent is used, the compound will not fully dissolve. Alternatively, your crude material may contain impurities that are genuinely insoluble in the chosen solvent.

  • Solution Pathway:

    • Incremental Solvent Addition: Ensure your solvent is at or near its boiling point. Add small additional portions (e.g., 1-2 mL at a time) of the hot solvent to the flask, allowing time for dissolution after each addition.[5]

    • Identify Insoluble Impurities: If a portion of the solid remains undissolved after adding a significant amount of extra solvent (e.g., 20-30% more than initially estimated), you are likely dealing with insoluble impurities.

    • Perform Hot Filtration: Do not add excessive solvent to dissolve these impurities, as this will reduce your final yield.[4] Instead, proceed to a hot filtration step to remove the insoluble material before allowing the solution to cool.[1][6]

Question: No crystals have formed after my solution has cooled to room temperature. How can I induce crystallization?

Answer: The failure of crystals to form usually indicates that the solution is not supersaturated, which is essential for crystallization to begin.

  • Causality: This problem most often arises from using too much solvent during the initial dissolution step.[7] Consequently, the concentration of this compound remains below its saturation point even at lower temperatures.

  • Solution Pathway:

    • Induce Nucleation: Sometimes, a supersaturated solution simply needs a nucleation site to begin crystallization. Try scratching the inside surface of the flask below the solvent level with a glass stirring rod.[8][9] The microscopic scratches on the glass can provide a surface for the first crystals to form.

    • Add a Seed Crystal: If you have a small crystal of pure this compound, adding it to the cooled solution can act as a template for crystal growth.[7]

    • Reduce Solvent Volume: If nucleation techniques fail, the most reliable solution is to remove the excess solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 25-30% of the volume) under a fume hood.[7][10] Then, allow the more concentrated solution to cool again.

    • Cool Further: Once the solution has cooled to room temperature, placing it in an ice-water bath can further decrease the compound's solubility and promote crystallization.[11]

Question: My product has separated as an oily liquid instead of solid crystals. What is "oiling out" and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[12] This is a significant problem because oils tend to trap impurities, defeating the purpose of recrystallization.[10][13]

  • Causality:

    • High Impurity Level: Significant amounts of impurities can depress the melting point of your compound. If this depressed melting point is below the temperature at which the solution becomes saturated, the compound will separate as a molten liquid (an oil).[10][13][14]

    • Rapid Cooling: If the solution is cooled too quickly, it can become highly supersaturated at a temperature that is still above the compound's melting point.[10]

    • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the solute.

  • Solution Pathway:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20%) to decrease the saturation temperature.[7][10]

    • Slow Down the Cooling: Allow the flask to cool very slowly. You can insulate the flask by placing it in a beaker of hot water and allowing both to cool to room temperature together.[7][15] This gives molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid.

    • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or consider using a mixed-solvent system.

    • Preliminary Purification: If the crude material is extremely impure, consider a preliminary purification step (e.g., passing a solution through a short plug of silica gel) before attempting recrystallization.

Question: My final yield of purified this compound is very low. How can I improve recovery?

Answer: A low yield indicates that a significant portion of your product was lost during the procedure.

  • Causality:

    • Excessive Solvent: Using too much solvent is the most common cause, as a larger amount of your product will remain dissolved in the mother liquor even after cooling.[4][10]

    • Premature Crystallization: The product may have crystallized in the filter funnel during hot filtration, leading to loss.

    • Incomplete Crystallization: Not allowing sufficient time or low enough temperatures for crystallization to complete.

    • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can re-dissolve a portion of the product.[4]

  • Solution Pathway:

    • Use the Minimum Solvent: Be meticulous in using only the minimum amount of boiling solvent required to dissolve the crude solid.[4][9]

    • Preheat Equipment for Hot Filtration: To prevent premature crystallization, preheat your filter funnel and receiving flask with hot solvent or by placing them over a steam bath before filtration.[6]

    • Maximize Crystallization Time/Temperature: Allow the solution to cool to room temperature slowly, then chill it thoroughly in an ice bath for at least 20-30 minutes before filtration to maximize crystal formation.[11]

    • Second Crop of Crystals: You can often recover more product from the mother liquor. Reduce the volume of the filtrate by boiling off some solvent and cool it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.[10]

    • Use Ice-Cold Rinsing Solvent: Always use a minimal amount of ice-cold solvent to wash the filtered crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1][3] For halogenated quinolines, common solvents like ethanol, acetone, ethyl acetate, toluene, or mixed systems like ethyl acetate/hexane are often good starting points.[16][17][18] It is always best to perform small-scale solubility tests with a few candidate solvents to determine the optimal choice for your specific sample.[5]

Q2: What are the common impurities in a typical synthesis of this compound?

Synthesis typically involves the bromination of quinoline.[19] Potential impurities can include unreacted starting material, mono-brominated isomers (e.g., 4-bromoquinoline or 8-bromoquinoline), and other di-brominated isomers.[20] The recrystallization process is designed to separate the desired 4,8-dibromo isomer from these related compounds.

Q3: When and why should I use activated charcoal?

Activated charcoal should be used if your hot, dissolved solution has a colored tint when the pure compound is known to be colorless or white.[1][8] Charcoal has a high surface area that adsorbs large, colored impurity molecules.[6] Add a very small amount (e.g., the tip of a spatula) to the hot solution, swirl, and then remove it via hot filtration. Never add charcoal to a boiling solution, as it can cause violent bumping.[6]

Q4: How does slow cooling affect crystal purity and size?

Slow cooling is crucial for obtaining high-purity crystals.[8][15] It allows molecules to selectively deposit onto the growing crystal lattice in the most thermodynamically stable arrangement, naturally excluding impurity molecules that do not fit well into the lattice structure.[13] Rapid cooling ("crashing out") traps impurities within the rapidly forming solid, resulting in a less pure product and smaller, less-defined crystals.[10]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common recrystallization problems.

Recrystallization_Troubleshooting cluster_problems Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered prob1 No Crystals Form start->prob1 prob2 Product 'Oils Out' start->prob2 prob3 Low Crystal Yield start->prob3 prob4 Crystals are Impure/Colored start->prob4 cause1 Too much solvent used prob1->cause1 cause2 Solution not supersaturated prob1->cause2 cause3 Cooling too rapid prob2->cause3 cause4 High impurity level (Melting Point Depression) prob2->cause4 prob3->cause1 cause5 Premature crystallization prob3->cause5 prob4->cause3 cause6 Insoluble impurities present prob4->cause6 cause7 Colored impurities present prob4->cause7 sol1 Boil off excess solvent cause1->sol1 sol7 Use minimum amount of ice-cold wash solvent cause1->sol7 sol2 Scratch flask / Add seed crystal cause2->sol2 sol3 Reheat, add more solvent, cool slowly cause3->sol3 sol6 Add activated charcoal and perform hot filtration cause3->sol6 cause4->sol3 sol8 Consider a different solvent cause4->sol8 sol4 Preheat filtration apparatus cause5->sol4 sol5 Perform hot filtration cause6->sol5 cause7->sol6

Caption: Troubleshooting workflow for recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol provides a generalized, step-by-step methodology. The exact solvent and volumes should be determined through preliminary solubility tests.

1. Solvent Selection:

  • Place ~20 mg of crude this compound into a small test tube.

  • Add a potential solvent (e.g., ethanol) dropwise at room temperature. The compound should be sparingly soluble or insoluble.[3]

  • Gently heat the test tube in a hot water bath. The compound should dissolve completely in a minimal amount of the hot solvent.[5]

  • Allow the test tube to cool to room temperature, then place it in an ice bath. A good recovery of crystals should be observed.

  • Repeat with other solvents to find the best candidate.

2. Dissolution:

  • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL or 125 mL).

  • Add a boiling chip and a small amount of the chosen solvent.

  • Heat the flask on a hot plate. Add more hot solvent in small portions, swirling after each addition, until the solid has just dissolved.[5] Avoid adding an excess of solvent.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Gravity Filtration:

  • This step removes insoluble impurities and activated charcoal.

  • Place a piece of fluted filter paper in a stemless funnel.

  • Preheat the funnel and a clean receiving Erlenmeyer flask by pouring a small amount of hot solvent through them.

  • Pour the hot solution containing your compound through the fluted filter paper as quickly as possible.[6]

5. Crystallization:

  • Cover the receiving flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[9]

  • Crystal formation should begin. For an ideal crystallization, this may take 15-20 minutes.[10]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal yield.[11]

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]

  • Break the vacuum and add the cold solvent, then reapply the vacuum.

7. Drying:

  • Allow air to be pulled through the crystals on the filter paper for several minutes to help them dry.

  • Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely. For a final drying, a vacuum oven can be used.

  • Once dry, weigh the purified product and determine its melting point to assess purity. Pure compounds typically have a sharp melting point range.[11]

Solvent Suitability for Halogenated Aromatics
SolventBoiling Point (°C)PolarityComments
Ethanol 78PolarOften a good choice. This compound may have moderate solubility when cold, potentially reducing yield.[18]
Acetone 56PolarLow boiling point makes it easy to remove, but solubility might be too high at room temperature. Has been used for related isomers.[16]
Ethyl Acetate 77Mid-PolarA versatile solvent. Often used in combination with a non-polar solvent like hexane.[17]
Toluene 111Non-PolarGood for less polar compounds. Its high boiling point can sometimes lead to oiling out if the compound's melting point is low.
Hexane 69Non-PolarTypically used as the "poor" or "anti-solvent" in a mixed-solvent system with a more polar solvent like ethyl acetate.[17][21]
Water 100Very PolarGenerally unsuitable for dissolving halogenated aromatic compounds, but can be used as an anti-solvent in some cases.[22]

References

Identifying byproducts in the synthesis of 4,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of byproducts in the synthesis of 4,8-Dibromoquinoline. Our aim is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and mitigate the formation of impurities during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the primary synthetic routes to this compound, and what are the most common byproducts associated with them?

Answer:

The synthesis of this compound is primarily achieved through electrophilic bromination, but the choice of starting material and reaction conditions is critical for controlling selectivity and minimizing byproduct formation.

  • Route 1: Direct Bromination of Quinoline. This is a challenging route due to the nature of the quinoline ring. The pyridine ring is deactivated towards electrophilic attack, while the benzene ring is activated. Direct bromination with reagents like Br₂ in concentrated sulfuric acid tends to favor substitution on the benzene ring, leading to a mixture of 5-bromo- and 8-bromoquinoline initially, followed by further bromination.[1] Achieving the specific 4,8-disubstitution pattern is difficult and often results in a complex mixture of isomers.

    • Common Byproducts:

      • Mono-brominated Isomers: 5-Bromoquinoline, 8-Bromoquinoline.

      • Di-brominated Isomers: 5,8-Dibromoquinoline[2], 6,8-Dibromoquinoline.

      • Over-brominated Products: Various tribromoquinolines.[3]

  • Route 2: Bromination of 1,2,3,4-Tetrahydroquinoline (THQ) followed by Aromatization. This is often a more controllable and higher-yielding approach. The amino group in THQ strongly activates the benzene ring for electrophilic substitution, directing bromination to the ortho and para positions (6 and 8).[3] Subsequent dehydrogenation (aromatization) yields the quinoline core.[4][5] However, forcing conditions can still lead to bromination on the pyridine ring precursor.

    • Common Byproducts:

      • Incomplete Aromatization: 6,8-Dibromo-1,2,3,4-tetrahydroquinoline.[5]

      • Under-bromination: 8-Bromo-1,2,3,4-tetrahydroquinoline and its aromatized product, 8-Bromoquinoline.

      • Over-bromination: 4,6,8-Tribromoquinoline can form if harsh conditions or excess brominating agent is used.[3][4]

      • Reagent-Related Impurities: If N-Bromosuccinimide (NBS) is used as the brominating agent, succinimide is a common byproduct.[6][7]

The diagram below illustrates the synthetic pathways and the points at which major byproducts can arise.

G cluster_0 Route 1: Direct Bromination cluster_1 Route 2: THQ Pathway quinoline Quinoline mono_mix Mixture of 5-Bromo & 8-Bromoquinoline quinoline->mono_mix Br₂/H₂SO₄ di_isomers Isomeric Dibromoquinolines (e.g., 5,8-) mono_mix->di_isomers Further Bromination thq 1,2,3,4-Tetrahydroquinoline (THQ) dibromo_thq 6,8-Dibromo-THQ thq->dibromo_thq NBS or Br₂ dibromo_q 6,8-Dibromoquinoline dibromo_thq->dibromo_q Dehydrogenation (e.g., DDQ) target This compound tribromo_general tribromo_general target->tribromo_general Over-bromination tribromo 4,6,8-Tribromoquinoline start_material Appropriate Quinoline Precursor start_material->target Controlled Bromination

Caption: Synthetic pathways and potential byproduct formation.

Question 2: My reaction has produced a complex mixture. What mechanistic factors control byproduct formation, and how can I optimize my reaction to favor this compound?

Answer:

The formation of byproducts is governed by the principles of electrophilic aromatic substitution, regioselectivity, and reaction kinetics. Understanding these can help you troubleshoot and optimize your synthesis.[8]

Mechanistic Factors:

  • Regioselectivity: The quinoline ring system has two rings with different electronic properties. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating this ring towards electrophilic attack. Conversely, the benzene ring behaves more like a substituted benzene. Electrophilic attack generally occurs on the more activated benzene ring at positions 5 and 8.[1] Directing substitution to the deactivated position 4 is challenging and typically requires specific strategies or starting materials.

  • Stoichiometry of Brominating Agent: This is the most critical factor in controlling the degree of bromination.

    • Too little agent: Leads to incomplete reaction and a mixture of starting material and mono-brominated products.

    • Too much agent: Results in over-bromination, yielding tri- and even tetra-brominated quinolines.[9] Precise control over stoichiometry is essential.[10]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times increase the reaction rate but can also overcome the activation energy barriers for the formation of less-favored isomers and over-brominated products.[11] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to stop the reaction at the optimal time.[10]

  • Solvent and Catalyst: The choice of solvent can influence the solubility of intermediates and the activity of the brominating agent. Protic acids like sulfuric acid can protonate the quinoline nitrogen, further deactivating the pyridine ring and influencing regioselectivity.[8]

Optimization Strategies:

  • Control Stoichiometry: Add the brominating agent (e.g., NBS or Br₂) portion-wise or as a dilute solution via a syringe pump to maintain a low concentration and avoid localized areas of high concentration that favor multiple brominations.

  • Temperature Management: Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. This helps to control the exothermic nature of the reaction and improve selectivity.[11]

  • Use a More Reactive Precursor: As mentioned in Question 1, using an activated precursor like 1,2,3,4-tetrahydroquinoline can provide better regiochemical control for substitution on the benzene ring.[10]

  • Protecting Groups: In complex syntheses, protecting groups can be used to block certain positions, directing bromination to the desired site, although this adds steps to the overall synthesis.

Question 3: How can I definitively identify the byproducts in my crude reaction mixture using standard analytical techniques?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.[12]

TechniqueApplication & Interpretation
Thin Layer Chromatography (TLC) A quick, preliminary method to assess reaction completion and the number of components in the mixture.[11] Different isomers may have slightly different Rf values.
¹H NMR Spectroscopy Provides structural information based on chemical shifts, integration, and coupling constants. Isomeric bromoquinolines will have distinct aromatic proton patterns. For this compound, you would expect specific signals for H-2, H-3, and the protons on the benzene ring (H-5, H-6, H-7), which will differ significantly from, for example, 5,8-dibromoquinoline.
¹³C NMR Spectroscopy Helps confirm the number of unique carbons and the substitution pattern. The carbon atoms bonded to bromine will show characteristic shifts.
Mass Spectrometry (MS, GC-MS, LC-MS) Confirms the molecular weight of the components. A key feature is the isotopic pattern of bromine: ⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio. A mono-brominated compound will show two peaks of equal intensity at M and M+2. A di-brominated compound will show three peaks at M, M+2, and M+4 with a characteristic intensity ratio of approximately 1:2:1. This allows for easy determination of the number of bromine atoms in each byproduct.[13]
High-Performance Liquid Chromatography (HPLC) An excellent technique for separating closely related isomers and quantifying the purity of the product and the relative amounts of byproducts.[13][14] A reverse-phase C18 column with a water/acetonitrile mobile phase is typically effective.[15][16]
Question 4: I have unexpected peaks in my HPLC/MS analysis. What is a logical workflow to troubleshoot and identify these unknown impurities?

Answer:

Identifying unknown impurities requires a systematic approach. The following workflow can guide your investigation.

G cluster_hypotheses Potential Identities start Unexpected Peak Observed (HPLC, GC-MS, LC-MS) ms_analysis Step 1: Analyze Mass Spectrum - Determine Molecular Weight - Check Bromine Isotope Pattern (M, M+2, M+4) start->ms_analysis hypothesize Step 3: Formulate Hypotheses ms_analysis->hypothesize nmr_analysis Step 2: Isolate & Analyze by NMR - Fractionate by Prep-HPLC or Column Chromatography - Acquire ¹H, ¹³C, COSY, HSQC/HMBC NMR validate Step 4: Validate Hypothesis - Compare data to literature - Synthesize suspected standard - Spike crude mixture with standard nmr_analysis->validate h1 Under-brominated? (e.g., Mono-bromo) hypothesize->h1 Br count < 2 h2 Over-brominated? (e.g., Tri-bromo) hypothesize->h2 Br count > 2 h3 Isomer? (e.g., 5,8-dibromo) hypothesize->h3 Same MW, Different RT h4 Starting Material Impurity? hypothesize->h4 h5 Side Reaction Product? (e.g., from solvent, reagent) hypothesize->h5 h1->nmr_analysis If isolation is possible h2->nmr_analysis If isolation is possible h3->nmr_analysis If isolation is possible h4->nmr_analysis If isolation is possible h5->nmr_analysis If isolation is possible identify Structure Confirmed validate->identify

Caption: Troubleshooting workflow for identifying unknown impurities.

Step-by-Step Protocol:

  • Analyze the Mass Spectrum: Determine the molecular weight and, crucially, the number of bromine atoms from the isotopic pattern. This immediately tells you if the impurity is an under-brominated, over-brominated, or isomeric byproduct.

  • Review Starting Materials: Analyze your starting quinoline or tetrahydroquinoline for impurities. An impurity in the starting material will likely be carried through the reaction.

  • Consider Reaction Conditions: Could a solvent molecule have participated in the reaction? Was there any possibility of degradation due to excessive heat?

  • Isolate the Impurity: If the impurity is present in a significant amount (>5%), attempt to isolate it using preparative HPLC or careful column chromatography.

  • Structural Elucidation: Obtain detailed ¹H and 2D NMR (COSY, HSQC) data on the isolated impurity to determine its full structure.

  • Confirmation: Compare the analytical data (retention time, mass spectrum, NMR spectrum) of the unknown with a synthesized authentic standard or with data reported in the literature.[17][18]

References

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Reactions of Haloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving haloquinoline substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges that lead to low product yields. The inherent electronic properties and coordinating ability of the quinoline ring system present unique obstacles that require careful consideration and optimization.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities and improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling with a haloquinoline is failing or giving very low yield. What is the most likely culprit?

A1: The most common issue is catalyst poisoning by the quinoline nitrogen. The lone pair of electrons on the quinoline's nitrogen atom can strongly coordinate to the palladium center, forming stable, catalytically inactive complexes.[1][2] This sequestration of the catalyst prevents it from participating in the catalytic cycle, effectively shutting down the reaction. Common poisons for palladium and platinum catalysts include sulfur and nitrogen-heterocycles like pyridine and quinoline.[1] Overcoming this requires a strategic selection of ligands and reaction conditions designed to minimize this inhibitory interaction.

Q2: I'm using a chloroquinoline and the reaction is stalled. My bromo- and iodo-quinoline analogues work fine. Why?

A2: This is due to the inherent bond strength and reactivity trend of the carbon-halogen bond: C-I < C-Br < C-Cl. The oxidative addition of the C-Cl bond to the Pd(0) center is the rate-limiting step and is kinetically much less favorable than for C-Br or C-I bonds.[3] To activate stubborn C-Cl bonds, you typically need more forcing conditions: higher temperatures, and more electron-rich, sterically demanding ligands that increase the nucleophilicity of the Pd(0) center, thereby lowering the activation energy for oxidative addition.[3]

Q3: I see my starting material being consumed, but instead of my desired product, I'm forming the dehalogenated quinoline. What's happening?

A3: You are observing a common side reaction called hydrodehalogenation .[4] This occurs when a hydride species is generated in the reaction mixture, which then participates in the catalytic cycle instead of your desired coupling partner. The palladium-hydride intermediate can then undergo reductive elimination to give the dehalogenated arene.[4][5] Sources of hydrides can include the solvent (especially alcohols), the base, or even certain additives.[4][6]

Q4: My reaction turns black and stops. Is this normal?

A4: The formation of a fine black precipitate, known as palladium black, indicates catalyst decomposition and aggregation.[7] While some color change is expected, rapid formation of palladium black is a sign of an unstable catalytic system. This is often caused by an insufficient ligand-to-palladium ratio, excessively high temperatures, or the use of ligands that are not robust enough to stabilize the Pd(0) species throughout the reaction.[7] Once formed, palladium black is catalytically inactive for most cross-coupling reactions.

Systematic Troubleshooting Guide

When initial attempts result in low yields, a systematic approach is more effective than random changes. The following sections break down the key components of the reaction, explaining the causality behind each parameter and providing actionable troubleshooting steps.

The Catalyst System: Precatalyst and Ligand Choice

The heart of the reaction is the palladium catalyst. Its activity and stability are dictated by the choice of the palladium source (precatalyst) and, most importantly, the supporting ligand.

My reaction isn't working. How do I choose the right precatalyst and ligand?

The goal is the efficient in situ generation and stabilization of the active L-Pd(0) species.[8][9] The nitrogen of the quinoline ring makes this particularly challenging.

Troubleshooting Steps & Scientific Rationale:

  • Switch to a Modern Precatalyst: If you are using older sources like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand, consider switching to a well-defined precatalyst. Air- and moisture-stable Pd(II) precatalysts (e.g., G3-palladacycles, PEPPSI-type complexes) are designed for reliable activation to generate the active Pd(0) species, leading to more reproducible results.[10]

  • Employ Bulky, Electron-Rich Ligands: This is the most critical factor for success with haloquinolines.

    • Causality: Bulky ligands (e.g., biarylphosphines like XPhos, SPhos, or RuPhos) create a sterically hindered environment around the palladium center.[3] This steric shield physically blocks the quinoline nitrogen from coordinating and poisoning the catalyst.[2][7] Furthermore, their strong electron-donating character increases the electron density on the palladium, which facilitates the difficult oxidative addition step, especially for chloroquinolines.[3]

    • Action: Screen a panel of modern biarylphosphine ligands. For Buchwald-Hartwig aminations, ligands like Xantphos can also be effective.[11]

Table 1: Ligand Selection Guide for Haloquinoline Coupling
Ligand ClassExamplesKey CharacteristicsBest For...
Biarylphosphines (Buchwald Ligands) XPhos, SPhos, RuPhosVery bulky, highly electron-donating.Activating aryl chlorides; preventing catalyst poisoning by N-heterocycles.[7]
Ferrocene-Based Ligands dppfBidentate, good thermal stability.General Suzuki and Buchwald-Hartwig reactions; less effective for aryl chlorides.[12]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, sterically demanding.Highly active for Suzuki and Heck reactions; provides good catalyst stability.[13]
Traditional Phosphines PPh₃, P(t-Bu)₃Less bulky, varying electron donation.Often insufficient for challenging haloquinoline substrates; prone to catalyst poisoning.[3]
Reaction Conditions: Solvent, Base, and Temperature

These parameters collectively define the environment in which the catalyst operates. An inappropriate environment can lead to catalyst deactivation, poor solubility, or unwanted side reactions.

I've chosen a good ligand, but the yield is still low. What conditions should I change?

Optimizing the solvent, base, and temperature is crucial for catalyst performance and longevity.

Troubleshooting Steps & Scientific Rationale:

  • Solvent Selection: The solvent influences reagent solubility and catalyst stability.[14]

    • Causality: Polar aprotic solvents are generally preferred. Dioxane, toluene, and DMF are common starting points. Ethereal solvents like THF can be effective, but their lower boiling points limit the accessible temperature range.[15] The solvent must fully dissolve all components to ensure a homogeneous reaction.

    • Action: If solubility is an issue, try a different solvent or a solvent mixture. For Suzuki couplings, the addition of water can sometimes be beneficial, but for other reactions, strictly anhydrous conditions are required.[14]

  • Base Selection: The base is not merely a proton scavenger; it plays a crucial role in the catalytic cycle (e.g., in transmetalation for Suzuki coupling or amine deprotonation for Buchwald-Hartwig amination).[12][16]

    • Causality: The strength and nature of the base matter. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are often required.[17] However, strong bases can be incompatible with certain functional groups.[17] Weaker bases like K₂CO₃ or Cs₂CO₃ may be sufficient for more reactive substrates but can lead to slower reactions. The choice of base can also influence the rate of dehalogenation.[4]

    • Action: Screen a variety of bases. For Suzuki reactions, K₃PO₄ or K₂CO₃ are standard. For Buchwald-Hartwig aminations, NaOt-Bu or LiHMDS are common choices.[12]

  • Temperature Optimization:

    • Causality: Higher temperatures increase reaction rates, which is often necessary for activating less reactive haloquinolines (especially chlorides).[18] However, excessive heat can accelerate catalyst decomposition into inactive palladium black.[7]

    • Action: Start at a moderate temperature (e.g., 80-100 °C) and increase incrementally if no reaction occurs. Monitor the reaction for signs of catalyst decomposition. If decomposition is observed, a lower temperature with a more active catalyst system may be required.

Substrates & Reagents: Purity and Side Reactions

The quality of your starting materials and the potential for competing reaction pathways can significantly impact your yield.

My reaction is clean, but conversion is incomplete, or I have multiple products. What should I check?

Ensure your reagents are pure and that you are minimizing pathways for common side reactions.

Troubleshooting Steps & Scientific Rationale:

  • Check Reagent Purity:

    • Causality: Impurities in your haloquinoline, coupling partner, solvent, or base can act as catalyst poisons.[19] Water and oxygen are common culprits that must be rigorously excluded, especially for sensitive reactions like Sonogashira or those using boronic acids, which can undergo protodeboronation.[20][21]

    • Action: Use freshly purified solvents and reagents. Ensure your haloquinoline and coupling partners are pure by NMR or LCMS. Run reactions under a strictly inert atmosphere (argon or nitrogen).[20]

  • Minimize Dehalogenation:

    • Causality: As mentioned in the FAQs, this side reaction consumes your starting material. It is often promoted by alcoholic solvents, certain bases, or highly active catalyst systems that can generate palladium-hydride species.[4]

    • Action: Switch to a non-alcoholic solvent (e.g., dioxane, toluene). Choose a base less likely to act as a hydride source. Sometimes, using a slightly less active ligand can temper the catalyst's reactivity and disfavor the dehalogenation pathway.[4]

  • Address Homocoupling:

    • Causality: In reactions like Suzuki or Sonogashira, the coupling partner can react with itself (e.g., Glaser coupling of alkynes, homocoupling of boronic acids).[20] This is often promoted by the presence of oxygen or, in the case of Sonogashira, the copper co-catalyst.[20]

    • Action: Ensure rigorous exclusion of oxygen. For Sonogashira reactions, consider using a copper-free protocol. For Suzuki reactions, slow addition of the boronic acid can sometimes minimize homocoupling.

Visualizing the Process

Understanding the fundamental mechanism and having a logical workflow are key to effective troubleshooting.

The Palladium Cross-Coupling Catalytic Cycle

The diagram below illustrates the fundamental steps common to many palladium-catalyzed cross-coupling reactions. Problems can arise at any stage of this cycle.

Palladium Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Often Rate-Limiting) TM_Complex L₂Pd(II)(Ar)(R) (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (or Carbopalladation for Heck) TM_Complex->Pd0 Reductive Elimination product_out Ar-R (Product) TM_Complex->product_out sub_in Ar-X (Haloquinoline) sub_in->OA_Complex partner_in R-M (Coupling Partner) partner_in->TM_Complex base_in Base base_in->TM_Complex (Required for many reactions)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Troubleshooting Workflow

Use this decision tree to guide your troubleshooting process systematically.

Troubleshooting Workflow decision decision action action problem problem start Low Yield Observed q1 Is Starting Material (SM) Consumed? start->q1 q2 Is Desired Product Formed? q1->q2 Yes problem_catalyst Problem: Catalyst Inactivity or Poor Activation q1->problem_catalyst No q3 Major Side Products Observed? q2->q3 No action_success Reaction is working. Optimize for higher conversion (time, temp, concentration). q2->action_success Yes problem_side_reactions Problem: Competing Pathways q3->problem_side_reactions Yes problem_decomposition Problem: Product/Reagent Decomposition q3->problem_decomposition No action_catalyst 1. Use bulky, e⁻-rich ligand (e.g., XPhos). 2. Use modern precatalyst. 3. Increase temperature. 4. Check reagent purity (poisons). problem_catalyst->action_catalyst Action action_side_reactions Check for dehalogenation or homocoupling. - Change solvent/base. - Ensure inert atmosphere. problem_side_reactions->action_side_reactions Action action_decomposition 1. Lower reaction temperature. 2. Reduce reaction time. 3. Check stability of SM/product. problem_decomposition->action_decomposition Action

Caption: A decision tree for systematic troubleshooting.

Detailed Experimental Protocol: Parallel Screening of Ligands and Bases

To efficiently diagnose issues, running multiple small-scale experiments in parallel is highly effective. This protocol outlines a method for screening different ligands and bases.

Objective: To identify the optimal ligand and base combination for the coupling of a haloquinoline with a chosen partner.

Materials:

  • Array of reaction vials (e.g., 2 mL screw-cap vials with stir bars).

  • Heating block with stirring capabilities.

  • Inert atmosphere glovebox or Schlenk line.

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle).

  • Panel of phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃, Xantphos).

  • Panel of bases (e.g., K₃PO₄, NaOt-Bu, K₂CO₃, Cs₂CO₃).

  • Anhydrous reaction solvent (e.g., Dioxane or Toluene).

  • Haloquinoline starting material.

  • Coupling partner (e.g., boronic acid, amine).

  • Internal standard for analytical analysis (e.g., dodecane).

Procedure:

  • Preparation (Inert Atmosphere): Perform all additions of solids and anhydrous solvents under an inert atmosphere (e.g., inside a glovebox).

  • Stock Solution Preparation: To ensure accurate dispensing, prepare stock solutions of the haloquinoline, coupling partner, and internal standard in the chosen anhydrous solvent.

  • Vial Array Setup: In each reaction vial, add the appropriate base (solid).

  • Catalyst Preparation: In separate vials, pre-mix the palladium precatalyst and the chosen ligand in the solvent to allow for pre-formation of the catalyst complex. For a typical screening, use a Pd:Ligand ratio of 1:2.

  • Reagent Addition:

    • Add the stock solution containing the haloquinoline and internal standard to each reaction vial.

    • Add the stock solution of the coupling partner.

    • Initiate the reaction by adding the prepared catalyst/ligand solution to each vial.

  • Reaction: Securely cap the vials, remove them from the glovebox, and place them in the pre-heated stirring block (e.g., 100 °C).

  • Monitoring & Analysis: After a set time (e.g., 4, 12, or 24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LCMS or GCMS.[7]

  • Data Interpretation: Compare the conversion of the starting material and the yield of the desired product across the different conditions to identify the most promising ligand/base combination for further optimization.

References

Preventing over-bromination in quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinoline Synthesis

Welcome to the technical support center for advanced quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of electrophilic substitution on the quinoline scaffold. Over-bromination is a common and frustrating side reaction that can significantly lower the yield of the desired mono-brominated product, leading to difficult purifications and wasted material.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose issues and optimize your reaction conditions for clean, selective mono-bromination.

Part 1: Troubleshooting Guide for Over-bromination

This section is designed for scientists actively encountering issues with polybromination in their reactions.

Initial Diagnosis Workflow

Before adjusting parameters, use this workflow to identify the primary cause of over-bromination in your specific system.

G start Problem: Over-bromination Observed sub_check Is your quinoline substrate activated with electron- donating groups (EDGs) like -OH, -NHR, -OR? start->sub_check sub_yes High Activation Exacerbates Over-bromination sub_check->sub_yes  Yes   sub_no Issue is likely Reagent & Conditions sub_check->sub_no  No   reagent_check What is your brominating agent? reagent_br2 Using Br₂? reagent_check->reagent_br2 Br₂ reagent_nbs Using NBS? reagent_check->reagent_nbs NBS/Other solution_mild Solution: Switch to a Milder Reagent (e.g., NBS, DBI) sub_yes->solution_mild solution_temp Solution: Drastically Lower Temperature (-78°C to 0°C) sub_yes->solution_temp sub_no->reagent_check br2_yes Br₂ is highly reactive. Control is critical. reagent_br2->br2_yes nbs_yes NBS is milder but can still over-brominate at high temp or with excess equivalents. reagent_nbs->nbs_yes solution_stoich Solution: Use precise stoichiometry (≤1.0 eq). Employ slow addition via syringe pump. br2_yes->solution_stoich solution_solvent Solution: Screen less polar solvents to reduce Br₂ reactivity. br2_yes->solution_solvent solution_nbs_stoich Solution: Confirm stoichiometry is ~1.0 eq. Ensure NBS purity. nbs_yes->solution_nbs_stoich solution_nbs_temp Solution: Run at or below room temperature. Monitor closely by TLC/LC-MS. nbs_yes->solution_nbs_temp

Caption: Diagnostic workflow for troubleshooting over-bromination.
Q1: I'm getting a mixture of di- and tri-brominated products. What is the fundamental cause?

Answer: The quinoline ring system is inherently susceptible to multiple electrophilic additions, a characteristic rooted in its electronic structure. The benzene half of the scaffold (the carbocyclic ring) is electron-rich and behaves similarly to a substituted benzene ring.

The primary causes of over-bromination fall into two categories:

  • Substrate Activation: If your quinoline starting material possesses electron-donating groups (EDGs) such as hydroxyl (-OH), alkoxy (-OR), or amino (-NHR) groups, the ring becomes highly activated towards electrophilic aromatic substitution (SEAr).[1][2] This high reactivity makes it difficult to stop the reaction after a single bromine addition, as the mono-brominated product can be as reactive, or even more reactive, than the starting material. For instance, the bromination of 8-hydroxyquinoline can readily yield a mixture of mono- and di-bromo derivatives.[3][4]

  • Reaction Conditions: Even with non-activated quinolines, harsh reaction conditions are a common culprit.

    • Highly Reactive Reagents: Molecular bromine (Br₂) is a very strong electrophile and often leads to poor selectivity.[5]

    • Excess Stoichiometry: Using more than one molar equivalent of the brominating agent is the most direct path to polybromination.[1]

    • High Temperatures: Increased temperature accelerates all reaction rates, often reducing the kinetic selectivity between the first and second bromination events.[6]

Q2: My substrate is highly activated. How can I achieve selective mono-bromination?

Answer: For activated systems, control is paramount. You must moderate the reaction's reactivity by adjusting multiple parameters.

  • Switch to a Milder Brominating Agent: This is the most effective strategy. Instead of molecular bromine, use a reagent that delivers Br⁺ more slowly and in a more controlled manner.

    • N-Bromosuccinimide (NBS): NBS is the workhorse for mild bromination of activated aromatic and heterocyclic compounds.[6][7][8] It maintains a low equilibrium concentration of Br₂, preventing the "feeding frenzy" that leads to over-bromination.[9]

    • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): Another mild and effective source of electrophilic bromine.[9]

    • N,N'-dibromoisocyanuric acid (DBI): Can be particularly effective in strong acid, allowing for bromination at lower temperatures.[10]

  • Drastically Lower the Reaction Temperature: Performing the reaction at 0 °C, or even as low as -78 °C, can significantly enhance selectivity. At lower temperatures, the activation energy difference between the first and second bromination becomes more meaningful, allowing you to stop the reaction after the initial substitution.[6][8]

  • Use Precise Stoichiometry: With activated substrates, it is critical to use no more than 1.0 equivalent of your brominating agent. For particularly sensitive substrates, you may even achieve higher yields of the mono-brominated product by using a slight substoichiometric amount (e.g., 0.95 eq) and accepting a lower conversion of your starting material.

Q3: How do solvent and acidity affect selectivity?

Answer: Solvent and acid catalysis are powerful tools for tuning reactivity and directing the position of bromination.

  • Solvent Effects: The choice of solvent can influence the electrophilicity of the brominating agent.

    • Non-polar solvents (e.g., CCl₄, hexane, dichloromethane) are often preferred as they do not significantly solvate and activate the brominating agent, leading to more controlled reactions.[11][12]

    • Polar solvents (e.g., acetonitrile, methanol) can sometimes increase the reaction rate but may decrease selectivity.[13][14] Acetonitrile, however, is a common and effective solvent for many NBS brominations.[3][14]

  • Acidity and Regioselectivity: The acidity of the medium is a critical factor that dictates which ring of the quinoline is brominated.

    • In Neutral/Non-Acidic Media: Both the pyridine and benzene rings are susceptible to attack. The outcome depends heavily on the specific substrate and conditions.

    • In Strong Acid (e.g., conc. H₂SO₄, CF₃SO₃H): The quinoline nitrogen becomes protonated. This places a positive charge on the heterocyclic (pyridine) ring, strongly deactivating it towards further electrophilic attack. Bromination is therefore directed exclusively to the carbocyclic (benzene) ring, typically at the C-5 and C-8 positions.[1][10][15] This is an excellent strategy to prevent substitution on the pyridine ring and improve regioselectivity.

Parameter Strategy to Prevent Over-bromination Causality (Why it Works)
Brominating Agent Switch from Br₂ to NBS , DBDMH, or DBI.[6][9]Milder reagents maintain a lower equilibrium concentration of Br⁺, allowing for more selective reaction with the most activated site.
Stoichiometry Use ≤1.0 equivalent of the brominating agent. Consider slow addition via syringe pump.[1]Prevents excess reagent from being available to react with the mono-brominated product. Slow addition keeps instantaneous concentration low.
Temperature Lower the reaction temperature significantly (-78 °C to 0 °C ).[6]Maximizes the difference in activation energy between the first and subsequent brominations, enhancing kinetic selectivity.
Solvent Use non-polar solvents like CH₂Cl₂, CCl₄, or hexane.[11]Reduces the reactivity of the brominating agent compared to polar, coordinating solvents.
Acidity For C-5/C-8 selectivity, use concentrated H₂SO₄ .[1][10]Protonation of the quinoline nitrogen deactivates the pyridine ring, forcing selective substitution on the electron-rich benzene ring.
Protocol 1: Selective Mono-bromination of an Activated Quinoline Using NBS

This protocol provides a robust starting point for achieving selective mono-bromination on an electron-rich quinoline derivative.

Materials:

  • Substituted Quinoline (1.0 mmol, 1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 mmol, 1.0 eq), recrystallized if necessary

  • Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN) (10 mL)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the substituted quinoline (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. For highly activated substrates, a dry ice/acetone bath (-78 °C) is recommended.

  • Reagent Addition: Add solid N-Bromosuccinimide (1.0 mmol) to the cooled solution in small portions over 15-20 minutes. Ensure the internal temperature remains low. Alternative for better control: Dissolve NBS in the reaction solvent and add it dropwise via a syringe.

  • Reaction: Allow the reaction mixture to stir at the reduced temperature. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes, comparing against the starting material.

  • Quenching: Once the starting material is consumed (or optimal conversion is reached), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to consume any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-brominated product.[8]

Part 2: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the reactivity of the quinoline scaffold.

Q4: What determines the regioselectivity of bromination on an unsubstituted quinoline ring?

Answer: The regioselectivity of electrophilic substitution on the parent quinoline ring is a classic example of kinetic versus thermodynamic control, heavily influenced by reaction conditions. The positive charge of the intermediate arenium ion is better stabilized when the electrophile adds to the benzene ring.

G cluster_0 Electrophilic Attack on Quinoline Quinoline Quinoline Intermediates Arenium Ion Intermediates Quinoline->Intermediates Attack on Benzene Ring (Lower Activation Energy) Quinoline->Intermediates Attack on Pyridine Ring (Higher Activation Energy) Br_plus Br⁺ (Electrophile) Product_58 Kinetic Products (C-5, C-8 Bromination) Favored in Strong Acid Intermediates->Product_58 More Stable Intermediate Product_36 Thermodynamic Products (C-3, C-6 Bromination) Can form under different conditions Intermediates->Product_36 Less Stable Intermediate

Caption: Regioselectivity of quinoline bromination.
  • Attack on the Benzene Ring (C-5, C-8): Electrophilic attack at the C-5 and C-8 positions is generally favored.[15] The resulting cationic intermediate (arenium ion) is more stable because the positive charge can be delocalized without disrupting the aromaticity of the adjacent pyridine ring. This is the kinetically favored pathway. Under strongly acidic conditions, where the pyridine ring is deactivated by protonation, substitution occurs almost exclusively at these positions.[10]

  • Attack on the Pyridine Ring (C-3, C-6): The pyridine ring is naturally electron-deficient compared to the benzene ring due to the electronegativity of the nitrogen atom. This makes it less reactive towards electrophiles. While products from attack at C-3 or C-6 can be formed, they often require different conditions and are considered the thermodynamic products in some syntheses.[16]

Q5: My starting material is a 1,2,3,4-tetrahydroquinoline. How does this impact my bromination strategy?

Answer: Using a tetrahydroquinoline fundamentally changes the electronic nature of your substrate. The saturated heterocyclic ring acts as a strong, activating alkylamino substituent on the benzene ring. This makes the carbocyclic ring extremely electron-rich and highly prone to over-bromination, far more so than quinoline itself.

NBS is an exceptionally useful reagent in this context because it can play a dual role:

  • Electrophilic Bromination: It will readily brominate the activated benzene ring, typically at the C-6 and/or C-8 positions.[7]

  • Oxidation (Dehydrogenation): Under the right conditions, often with a stoichiometric excess of NBS, the reagent can also oxidize the tetrahydroquinoline backbone to the fully aromatic quinoline.[7][17]

This dual reactivity allows for powerful one-pot synthesis of functionalized bromoquinolines directly from tetrahydroquinoline precursors.[7] However, to avoid over-bromination on the aromatic ring during this process, careful control of NBS stoichiometry and temperature is even more critical than with a standard quinoline.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the complex issue of catalyst deactivation in the cross-coupling of nitrogen-containing heterocycles. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges in your experiments.

Section 1: Understanding the "Why" - Core Principles of Catalyst Deactivation

The cross-coupling of nitrogen-containing heterocycles is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical development. However, the very nature of these substrates presents a significant challenge: the Lewis basic nitrogen atom(s) can act as potent inhibitors or poisons to the palladium catalyst.[1][2] Understanding the mechanisms of catalyst deactivation is the first step toward developing robust and reproducible reaction conditions.

Common Deactivation Pathways
  • Catalyst Poisoning by Substrate Coordination: The lone pair of electrons on the nitrogen atom of the heterocycle can coordinate strongly to the palladium center. This coordination can either be reversible, leading to catalyst inhibition and slower reaction rates, or irreversible, leading to complete catalyst deactivation.[1][3][4]

  • Ligand Displacement: The N-heterocyclic substrate or primary amine coupling partners can displace the phosphine ligand from the palladium center.[5] This can lead to the formation of less active or inactive palladium species.

  • Catalyst Aggregation (Palladium Black Formation): The active, soluble Pd(0) catalyst can aggregate to form insoluble and catalytically inactive palladium black.[6][7] This is often exacerbated by high temperatures, insufficient ligand concentration, or the presence of oxygen.[6][8]

  • Oxidation of the Catalyst: The active Pd(0) species can be oxidized to inactive Pd(II) species by oxygen or other oxidants present in the reaction mixture.[6][7]

  • Formation of Inactive Dimers: In some cases, the catalyst can form inactive bridged dimers, particularly with certain ligands or in the presence of specific anions like iodide.[9]

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section is designed to help you diagnose and solve specific issues you may be encountering in your cross-coupling reactions.

Symptom Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst poisoning by the N-heterocycle.[1][2] 2. Inefficient pre-catalyst activation.[6] 3. Impure reagents or solvents.[7][10] 4. Suboptimal reaction conditions (temperature, base, solvent).[6][8]1. Ligand Modification: Switch to a bulkier, more electron-rich ligand (e.g., Buchwald or Josiphos-type ligands, NHCs) to sterically shield the palladium center.[1][3][6] 2. Increase Ligand Ratio: A slight excess of the ligand can sometimes prevent displacement.[6][10] 3. Use a Modern Pre-catalyst: G3 or G4 Buchwald precatalysts often provide more active and stable catalytic species.[1][10] 4. Purify Reagents: Ensure all starting materials and solvents are of high purity and are rigorously degassed.[7][10] 5. Optimize Conditions: Systematically screen bases, solvents, and reaction temperatures.[6][8]
Reaction Stalls After Initial Conversion 1. Gradual catalyst deactivation. 2. Product inhibition.[11] 3. Depletion of a key reagent.1. Increase Catalyst Loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial deactivation.[1] 2. Slow Addition: Slowly add the N-heterocyclic substrate to maintain a low concentration and minimize its inhibitory effect.[2] 3. Re-evaluate Stoichiometry: Ensure all reagents are present in the correct ratios.
Formation of Palladium Black 1. Catalyst aggregation due to insufficient ligand stabilization or high temperature.[6][7] 2. Presence of oxygen.[6][8]1. Optimize Ligand-to-Metal Ratio: A slight excess of ligand can be beneficial.[6] 2. Control Temperature: Run the reaction at the lowest effective temperature.[6][8] 3. Ensure Inert Atmosphere: Rigorously degas solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[6][8]
Significant Protodeboronation 1. Hydrolysis of the boronic acid, especially with electron-deficient heteroaryl boronic acids.[1][2]1. Use Boronic Esters: Pinacol or MIDA esters are more stable towards hydrolysis.[1] 2. Anhydrous Conditions: Use anhydrous solvents and reagents.[1][2] 3. Weaker Base: A milder base may reduce the rate of protodeboronation.[1]
Homocoupling of Starting Materials 1. Presence of oxygen can promote homocoupling of boronic acids.[2]1. Thorough Degassing: Ensure the reaction mixture is free of oxygen.[2]

Visual Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failure or Low Yield Check_Purity Are all reagents and solvents of high purity and degassed? Start->Check_Purity Purify Purify/degas all components and rerun. Check_Purity->Purify No Ligand_Screen Is the ligand appropriate for N-heterocycles? Check_Purity->Ligand_Screen Yes Purify->Start Retry Switch_Ligand Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHCs. Ligand_Screen->Switch_Ligand No Base_Solvent Are the base and solvent optimal? Ligand_Screen->Base_Solvent Yes Switch_Ligand->Start Retry Screen_Conditions Screen different bases (e.g., K2CO3, K3PO4) and anhydrous solvents (e.g., toluene, dioxane). Base_Solvent->Screen_Conditions No Temperature Is the temperature too high? Base_Solvent->Temperature Yes Screen_Conditions->Start Retry Lower_Temp Lower the reaction temperature. Temperature->Lower_Temp Yes Success Successful Coupling Temperature->Success No Lower_Temp->Start Retry

Caption: A decision-making workflow for troubleshooting common issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which ligands are generally most effective at preventing deactivation with N-heterocycles?

A1: Bulky, electron-rich phosphine ligands are crucial for stabilizing the Pd(0) catalytic species and preventing both aggregation and coordination by the N-heterocycle.[1][6] Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) and Josiphos families are excellent starting points.[1][6] N-heterocyclic carbenes (NHCs) can also be highly effective due to their strong σ-donating ability, which forms a robust bond with the palladium center. The choice of ligand is highly substrate-dependent, and screening is often necessary to identify the optimal one for a specific transformation.

Q2: How does the choice of base impact catalyst stability?

A2: The base is a critical component that can both promote the desired reaction and contribute to catalyst deactivation. While a strong base is often required for efficient catalysis, an overly strong or poorly soluble base can lead to the degradation of sensitive substrates, which in turn can generate species that poison the catalyst.[6] For Suzuki reactions, common choices include K₂CO₃ and K₃PO₄.[6] For Buchwald-Hartwig aminations, while NaOt-Bu is common, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary for sensitive substrates.[12]

Q3: Can I use a Pd(II) precatalyst, or is a Pd(0) source always better?

A3: Both Pd(II) and Pd(0) sources can be effective. However, when using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[9] This reduction step can sometimes be inefficient or lead to the formation of palladium black if not properly controlled. Modern, well-defined Pd(0) precatalysts, such as the Buchwald G3 and G4 palladacycles, are often more reliable as they provide a clean and efficient generation of the active LPd(0) species.[1][10]

Q4: My reaction is very sensitive to air. What are the best practices for ensuring an inert atmosphere?

A4: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to deactivation.[6][7] To prevent this, it is essential to:

  • Use Schlenk techniques or a glovebox.

  • Thoroughly degas all solvents. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.

  • Ensure all solid reagents are dry and stored under an inert atmosphere.

  • Maintain a positive pressure of inert gas throughout the reaction setup and duration.

Q5: Are there any additives that can help mitigate catalyst poisoning by N-heterocycles?

A5: For particularly problematic Lewis basic heterocycles, the addition of a Lewis acid can be beneficial. For example, the use of trimethyl borate can sequester the basic nitrogen, preventing it from coordinating to the palladium catalyst.[6] This strategy can "rescue" reactions that would otherwise fail due to catalyst poisoning.

Catalyst Deactivation and Prevention Cycle

Deactivation_Prevention_Cycle cluster_active Active Catalytic Cycle cluster_deactivation Deactivation Pathways cluster_prevention Preventative Measures Active_Catalyst Active LPd(0) Species Poisoning N-Heterocycle Coordination (Poisoning) Active_Catalyst->Poisoning Deactivates Aggregation Aggregation (Pd Black) Active_Catalyst->Aggregation Deactivates Oxidation Oxidation to Pd(II) Active_Catalyst->Oxidation Deactivates Ligand_Loss Ligand Displacement Active_Catalyst->Ligand_Loss Deactivates Bulky_Ligands Use Bulky, Electron-Rich Ligands Bulky_Ligands->Poisoning Prevents Bulky_Ligands->Aggregation Prevents Inert_Atmosphere Maintain Inert Atmosphere Inert_Atmosphere->Oxidation Prevents Precatalysts Use Modern Precatalysts Precatalysts->Active_Catalyst Generates Cleanly Optimize_Conditions Optimize T, Base, Solvent Optimize_Conditions->Aggregation Minimizes

Caption: The interplay between the active catalyst, deactivation pathways, and preventative measures.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of a Challenging Heteroaryl Chloride

This protocol incorporates best practices to minimize catalyst deactivation.

Materials:

  • Heteroaryl chloride (1.0 mmol, 1.0 equiv)

  • Heteroaryl boronic acid or pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • XPhos ligand (0.02 mmol, 2 mol%, if not using a precatalyst with the ligand)

  • K₃PO₄ (finely ground, dried, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroaryl chloride, heteroaryl boronic acid/ester, K₃PO₄, and the palladium precatalyst.

  • Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat this cycle three times).

  • Add the degassed 1,4-dioxane via syringe under a positive flow of inert gas.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Testing for Catalyst Poisoning by an N-Heterocyclic Substrate

This experiment helps determine if your substrate is poisoning the catalyst.

Procedure:

  • Baseline Reaction: Set up your standard cross-coupling reaction using a model, non-heterocyclic substrate (e.g., 4-bromotoluene) and your desired coupling partner. Run the reaction to completion and determine the yield.

  • Inhibition Test: Set up the same baseline reaction, but at the start of the reaction, add 1.0 equivalent of your N-heterocyclic starting material (the one you suspect is causing poisoning).

  • Comparison: Run the inhibition test under the same conditions as the baseline reaction. A significant drop in yield in the inhibition test compared to the baseline reaction is strong evidence that your N-heterocyclic substrate is acting as a catalyst poison.

References

Technical Support Center: Column Chromatography Techniques for Purifying Brominated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these unique heterocyclic compounds using column chromatography. Here, we address specific experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical field experience.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section provides in-depth solutions to specific problems you may encounter during the column chromatography of brominated quinolines.

Issue 1: My brominated quinoline is streaking badly or showing significant peak tailing on the silica gel column.

Question: I'm observing significant streaking (tailing) of my brominated quinoline on both TLC and during column chromatography, leading to poor separation. What is causing this, and how can I achieve sharper peaks?

Answer: Peak tailing is a frequent challenge when purifying quinoline derivatives, and it's primarily caused by the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the surface of the silica gel.[1][2] This interaction leads to non-ideal adsorption/desorption kinetics. Here’s a systematic approach to mitigate this issue:

1. Deactivate the Silica Gel with a Basic Modifier: The most effective way to counteract the acidic nature of silica gel is to add a basic modifier to your mobile phase.[1]

  • Triethylamine (TEA): Add 0.1-2% triethylamine to your eluent.[1][3] TEA is a volatile base that will compete with your brominated quinoline for the active acidic sites on the silica, thus minimizing tailing.[4]

  • Pyridine: Similar to TEA, a small percentage of pyridine can be used to neutralize the silica surface.[1]

  • Ammonia Solution in Methanol: For highly polar compounds that require a strong mobile phase, a solution of 1-10% 10% ammonium hydroxide in methanol mixed with dichloromethane can be effective.[5]

Experimental Protocol: Preparing a TEA-Modified Mobile Phase

  • Prepare your chosen eluent system (e.g., a mixture of hexane and ethyl acetate).

  • To this mixture, add triethylamine to a final concentration of 0.5% (v/v). For example, to 500 mL of eluent, add 2.5 mL of TEA.

  • Thoroughly mix the mobile phase before introducing it to your column.

  • It is advisable to pre-condition the column by flushing it with the TEA-containing eluent before loading your sample.[4]

2. Consider an Alternative Stationary Phase: If modifying the mobile phase doesn't resolve the issue, or if your compound is particularly sensitive, switching the stationary phase is the next logical step.

  • Alumina: Alumina is a good alternative to silica gel.[2] It is available in basic, neutral, and acidic forms. For the purification of basic compounds like brominated quinolines, basic or neutral alumina is recommended.[1][6]

  • Florisil or Cellulose: For exceptionally sensitive compounds, Florisil or cellulose can be suitable alternatives.[1]

  • Reversed-Phase Silica (C18): If your brominated quinoline has sufficient non-polar character, reversed-phase chromatography can be a highly effective method to avoid issues with acidic silica.[1]

Issue 2: My brominated quinoline appears to be decomposing on the column.

Question: I've noticed that the yield of my purified brominated quinoline is very low, and I suspect it's degrading on the silica gel column. How can I prevent this decomposition?

Answer: Decomposition on silica gel is a known issue for certain quinoline derivatives, especially those with sensitive functional groups, due to the acidic nature of the stationary phase.[1][4] Here are several strategies to minimize or prevent degradation:

1. Deactivate the Silica Gel: As with peak tailing, neutralizing the acidic sites on the silica gel is the first line of defense.

  • Flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[4]

  • Alternatively, you can prepare a slurry of the silica gel with the eluent containing the amine before packing the column.[1]

2. Switch to a Less Acidic Stationary Phase:

  • Alumina (Neutral or Basic): This is often the best alternative for acid-sensitive compounds.[7]

  • Bonded Silica Phases (Diol or Amine): These phases are less acidic than standard silica and can be a good option.[4]

3. Optimize Your Chromatography Conditions:

  • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with applied pressure.[1][8]

  • Low Temperature: Running the column in a cold room can help reduce the rate of decomposition for thermally labile compounds.[1]

4. Consider Reversed-Phase Flash Chromatography: If your compound is compatible, reversed-phase chromatography on a C18-functionalized silica gel can circumvent the issue of acidity altogether.[4]

Issue 3: I'm having trouble achieving good separation between my desired brominated quinoline and a closely related impurity.

Question: My TLC analysis shows two spots with very close Rf values. How can I optimize my column chromatography to resolve these two compounds?

Answer: Separating compounds with similar polarities requires careful optimization of the chromatographic conditions.

1. Fine-Tune the Mobile Phase Composition:

  • Isocratic Elution: The ideal solvent system for your target compound should give it an Rf value of approximately 0.2-0.3 on a TLC plate.[9] This generally provides the best balance for good separation.

  • Solvent Selectivity: If a simple two-solvent system (e.g., hexane/ethyl acetate) is not providing adequate separation, consider changing one of the solvents to one from a different selectivity group. For instance, you could try a system with dichloromethane/methanol or toluene/ethyl acetate.

  • Gradient Elution: A shallow solvent gradient can significantly improve the separation of closely eluting compounds.[3] Start with a less polar mobile phase and gradually increase the polarity over the course of the separation.[9]

Experimental Protocol: Developing a Gradient Elution Method

  • Identify a solvent system where the lower spot (more polar compound) has an Rf of ~0.1 and the upper spot has an Rf of ~0.3.

  • Start the column with a mobile phase that is less polar than this system.

  • Prepare a series of eluents with incrementally increasing polarity.

  • After eluting with several column volumes of the initial solvent, gradually switch to the more polar mixtures.

2. Optimize Column Parameters:

  • Silica Gel to Compound Ratio: For difficult separations, increase the amount of silica gel relative to your crude product. A ratio of 100:1 (silica:compound by weight) or even higher may be necessary.[2]

  • Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide one.

3. Sample Loading Technique:

  • Dry Loading: If your compound is not very soluble in the initial mobile phase, dry loading is recommended.[2][10] Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[2] This powder can then be carefully added to the top of your column. This technique helps in creating a narrow starting band, which is crucial for good separation.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to choose a starting solvent system for my brominated quinoline purification?

A1: The best practice is to use Thin-Layer Chromatography (TLC) to screen various solvent systems.[8] The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of about 0.2-0.3 for your target compound.[9] A good starting point for many brominated quinolines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[11][12][13][14]

Solvent System ExampleTypical Application
Hexane/Ethyl AcetateGeneral purpose for moderately polar compounds.[12][14]
Dichloromethane/MethanolFor more polar brominated quinolines.
Toluene/Ethyl AcetateOffers different selectivity compared to aliphatic/ester mixtures.
Q2: How much crude material can I load onto my column?

A2: The amount of crude material you can load depends on the difficulty of the separation. As a general rule of thumb, for a straightforward separation, you can use a silica gel to crude product weight ratio of 30:1 to 50:1.[2][8] For more challenging separations, you may need to increase this ratio to 100:1 or more.[2] Overloading the column is a common cause of poor separation.[2][3]

Q3: What is the difference between wet loading and dry loading, and when should I use each?

A3:

  • Wet Loading: Involves dissolving the crude sample in a minimal amount of a solvent (ideally the mobile phase) and carefully adding it to the top of the column.[2][10] This method is quick and suitable for samples that are readily soluble in the eluent.[10]

  • Dry Loading: Involves pre-adsorbing the sample onto a small amount of silica gel (or another inert solid like Celite) before adding it to the column.[2][10] This is the preferred method when your compound has poor solubility in the mobile phase or when you need to use a strong solvent to dissolve the sample.[10] Dry loading prevents the strong solvent from disrupting the chromatography and leads to a more uniform starting band, which often results in better separation.[2]

Q4: How can I detect my brominated quinoline in the collected fractions?

A4:

  • UV-Visible Spectroscopy: Many quinoline derivatives are UV-active, making UV detection a convenient method. You can use a handheld UV lamp to visualize the spots on a TLC plate.

  • Thin-Layer Chromatography (TLC): This is the most common method for analyzing fractions.[8] Spot a small amount from each fraction onto a TLC plate and elute with your chosen solvent system. After elution, visualize the spots using a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate).

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of fractions, HPLC can be used. A common mobile phase for reversed-phase HPLC analysis of brominated compounds is a mixture of methanol and water.[15]

III. Visual Workflows

General Workflow for Brominated Quinoline Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis (Select Solvent System, Rf ~0.2-0.3) Column_Prep 2. Column Packing (Slurry Pack with Silica Gel) Sample_Prep 3. Sample Preparation (Wet or Dry Loading) Loading 4. Load Sample onto Column Sample_Prep->Loading Elution 5. Elute with Mobile Phase (Isocratic or Gradient) Collection 6. Collect Fractions Fraction_Analysis 7. Analyze Fractions (TLC or HPLC) Collection->Fraction_Analysis Combine 8. Combine Pure Fractions Evaporation 9. Solvent Evaporation Pure_Product Pure Brominated Quinoline

Caption: A generalized workflow for the purification of brominated quinolines.

Troubleshooting Decision Tree for Common Issues

G Start Problem Encountered Tailing Peak Tailing / Streaking? Start->Tailing Decomposition Decomposition / Low Yield? Tailing->Decomposition No Add_TEA Add 0.1-2% TEA to Mobile Phase Tailing->Add_TEA Yes Poor_Sep Poor Separation? Decomposition->Poor_Sep No Deactivate_Silica Deactivate Silica with TEA Decomposition->Deactivate_Silica Yes Optimize_Solvent Optimize Solvent System (Gradient Elution) Poor_Sep->Optimize_Solvent Yes Use_Alumina Use Neutral/Basic Alumina Column Add_TEA->Use_Alumina Still Tailing Use_Alumina2 Use Neutral/Basic Alumina Column Deactivate_Silica->Use_Alumina2 Still Decomposing Low_Temp Run at Lower Temperature Use_Alumina2->Low_Temp Still Decomposing Increase_Ratio Increase Silica:Sample Ratio (>100:1) Optimize_Solvent->Increase_Ratio Still Poor Dry_Load Use Dry Loading Technique Increase_Ratio->Dry_Load Still Poor

Caption: A troubleshooting decision tree for common bromination issues.

IV. References

  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem Technical Support. 4

  • BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives. BenchChem Technical Support. 1

  • BenchChem. (2025). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. BenchChem Technical Support. 2

  • BenchChem. (2025). Technical Support Center: Purification of Brominated Organic Compounds. BenchChem Technical Support. 8

  • Determination of bromine in organic compounds by high-performance liquid chromatography. (1990). Talanta. --INVALID-LINK--

  • BenchChem. (2025). Avoiding drastic conditions for the bromination of quinoline derivatives. BenchChem Technical Support. 6

  • BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification. BenchChem Technical Support. 11

  • Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules. --INVALID-LINK--

  • ResearchGate. (2025). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support. 3

  • ResearchGate. (2021). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. --INVALID-LINK--

  • Cantillo, D., & Kappe, C. O. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. --INVALID-LINK--

  • Büchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Büchi. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. --INVALID-LINK--

References

Managing reaction temperature to control isomer formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling isomer formation by managing reaction temperature. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the complexities of quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature a critical parameter for controlling isomer formation in quinoline synthesis?

Reaction temperature is arguably one of the most influential parameters in quinoline synthesis because it directly governs the kinetics and thermodynamics of the reaction. Many classical quinoline syntheses involve intermediates that can proceed down multiple pathways to form different structural isomers. The final product distribution is often a result of the competition between the kinetically controlled product (formed faster, usually at lower temperatures) and the thermodynamically controlled product (more stable, favored at higher temperatures which allow for equilibrium to be reached).

By precisely controlling the temperature at different stages of the synthesis—such as the initial condensation versus the subsequent cyclization—a researcher can selectively favor the formation of the desired isomer, thereby increasing the reaction's yield and simplifying downstream purification.

Q2: Which classical quinoline syntheses are most sensitive to temperature for controlling regioselectivity?

While temperature is a key variable in most chemical reactions, its influence on isomer control is particularly pronounced in the following classical syntheses when unsymmetrical starting materials are used:

  • Conrad-Limpach-Knorr Synthesis: This is the archetypal example where temperature dictates the formation of either 4-hydroxyquinolines (kinetic product) or 2-hydroxyquinolines (thermodynamic product).[1]

  • Combes Synthesis: When using unsymmetrical β-diketones, temperature, in conjunction with steric and electronic factors, can influence the regioselectivity of the acid-catalyzed cyclization.[1][2]

  • Friedländer Synthesis: The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can yield two different regioisomers. The reaction conditions, including temperature and the choice of catalyst (acid vs. base), significantly affect the product ratio.[3][4][5]

  • Skraup and Doebner-von Miller Syntheses: With meta-substituted anilines, cyclization can occur at either of the positions ortho to the amino group, leading to 5- or 7-substituted quinolines. While substituent effects are often dominant, the highly exothermic nature of these reactions means temperature control is vital to prevent side reactions and potentially influence isomer ratios.[6][7][8]

Troubleshooting Guides: Isomer Control in Specific Syntheses

Issue 1: Conrad-Limpach-Knorr Synthesis - Obtained 2-hydroxyquinoline instead of the desired 4-hydroxyquinoline.

Root Cause Analysis: You have inadvertently favored the formation of the more stable thermodynamic product (2-hydroxyquinoline). This almost always occurs when the cyclization temperature is too high or the initial condensation step was not allowed to complete at a lower temperature. The reaction proceeds through two distinct phases: (1) an initial condensation to form a β-aminoacrylate, and (2) a thermally-induced cyclization.

Troubleshooting Protocol:

  • Lower the Condensation Temperature: The initial reaction between the aniline and the β-ketoester should be performed at a lower temperature, typically ranging from room temperature to slightly elevated (e.g., 40-60 °C), to favor the formation of the kinetic β-aminoacrylate intermediate.

  • Isolate the Intermediate (Optional but Recommended): For maximum control, it is often best practice to isolate the β-aminoacrylate intermediate after the initial condensation and before proceeding to the high-temperature cyclization. This ensures that the cyclization starts from a pure precursor.

  • Strictly Control Cyclization Temperature: The cyclization step requires high temperatures, but there is a specific window that favors the desired 4-hydroxyquinoline. This is typically achieved by adding the intermediate to a high-boiling inert solvent (like Dowtherm A or mineral oil) pre-heated to a precise temperature, often around 250 °C. Overheating will cause isomerization to the more stable 2-hydroxyquinoline.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the intermediate and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent subsequent isomerization.

ProductControl TypeTypical Cyclization Temperature
4-Hydroxyquinoline Kinetic~250 °C
2-Hydroxyquinoline Thermodynamic>280-300 °C
Issue 2: Friedländer & Combes Syntheses - Formation of an inseparable mixture of regioisomers.

Root Cause Analysis: When using an unsymmetrical ketone (Friedländer) or β-diketone (Combes), the electrophilic aromatic substitution (cyclization) step can occur at two different positions, leading to a mixture of products.[2][3] The regiochemical outcome is a delicate balance of steric hindrance, electronic effects of the substituents, and reaction conditions (catalyst, solvent, and temperature).

Troubleshooting Workflow:

G start Problem: Regioisomer Mixture (Friedländer/Combes) cond1 Is steric hindrance significantly different at the two cyclization sites? start->cond1 step1 Step 1: Lower Reaction Temperature Favor the least sterically hindered pathway (kinetic control). cond1->step1 Yes step3 Step 3: Change Catalyst System Switch from Brønsted acid (e.g., H₂SO₄) to a Lewis acid (e.g., Yb(OTf)₃) or vice-versa. cond1->step3 No/Uncertain step2 Step 2: Modify Substrates Introduce bulky groups to direct cyclization to one position. step1->step2 outcome1 Desired isomer is major product step2->outcome1 step4 Step 4: Optimize Solvent Investigate solvents with different polarities to influence transition state stability. step3->step4 outcome2 Mixture persists; consider chromatographic separation step4->outcome2

Caption: Troubleshooting workflow for regioisomer control.

Detailed Steps:

  • Temperature Optimization: Systematically screen a range of temperatures. Lower temperatures often favor the kinetic product, which may be the isomer formed via cyclization at the less sterically hindered position.[1]

  • Catalyst Screening: The choice of acid or base catalyst is critical.[9] In the Combes synthesis, strong acids like H₂SO₄ are common, but polyphosphoric acid (PPA) can sometimes offer different selectivity.[2] In the Friedländer synthesis, Lewis acids (e.g., SnCl₄, Sc(OTf)₃) may provide different regioselectivity compared to Brønsted acids (e.g., p-TsOH) or bases (e.g., NaOH).[4][8]

  • Substrate Modification: While not a temperature-based solution, it is often the most effective. Modifying the ketone or aniline with substituents that have strong electronic (electron-donating or -withdrawing) or steric directing effects can force the reaction down a single pathway.[3]

Issue 3: Skraup Synthesis - Uncontrollable exotherm and formation of tar and mixed isomers.

Root Cause Analysis: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[6][10] This lack of control leads to polymerization, tar formation, and can affect the distribution of 5- vs. 7-substituted isomers when using meta-substituted anilines. The primary goal of temperature management here is to ensure a controlled reaction rate.

Mitigation Strategies:

  • Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) or boric acid is a classic technique to tame the reaction's vigor.[1][6]

  • Controlled Reagent Addition: Do not mix all reagents at once. A common procedure involves adding the sulfuric acid slowly to the mixture of aniline and glycerol, allowing the temperature to rise controllably. The oxidizing agent (e.g., nitrobenzene) can also be added portion-wise.

  • Gradual and Monitored Heating: Heat the reaction mixture slowly in an oil bath with vigorous stirring and continuous temperature monitoring. The reaction often has an induction period, followed by a rapid exotherm. Be prepared to apply external cooling (e.g., an ice bath) if the temperature rises too quickly. A typical temperature range is 110-130°C.[11]

  • Isomer Separation: For meta-substituted anilines, the formation of both 5- and 7-substituted isomers is common.[7] While temperature can have a minor influence, the product ratio is often dictated by the directing effects of the substituent. Post-reaction separation via column chromatography or fractional crystallization is usually necessary.[12][13]

Experimental Protocol: Temperature-Controlled Synthesis of 4-Hydroxy-2-methylquinoline (Conrad-Limpach Method)

This protocol illustrates the critical two-stage temperature management required to favor the kinetic product.

Step 1: Formation of the β-aminoacrylate (Kinetic Control)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine aniline (18.6 g, 0.2 mol) and ethyl acetoacetate (26.0 g, 0.2 mol).

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Stir the mixture at room temperature (20-25 °C) for 4-6 hours, or until TLC analysis (e.g., 3:1 Hexane:Ethyl Acetate) shows complete consumption of the aniline. A gentle warming to 40 °C can be applied if the reaction is sluggish.

  • Remove any water formed during the condensation under reduced pressure. The resulting oil, ethyl β-anilinocrotonate, can be used directly in the next step.

Step 2: Thermal Cyclization (Thermodynamic Trap)

  • Set up a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.

  • Add 150 mL of mineral oil or Dowtherm A to the flask and heat it to exactly 250 °C using a heating mantle with a temperature controller.

  • Slowly add the crude ethyl β-anilinocrotonate from Step 1 to the hot oil dropwise over 30 minutes, ensuring the internal temperature does not drop below 245 °C or exceed 255 °C.

  • Maintain the reaction mixture at 250 °C for an additional 15-20 minutes after the addition is complete.

  • Allow the mixture to cool to below 100 °C and then add 100 mL of hexanes to precipitate the product.

  • Filter the solid product, wash thoroughly with hexanes to remove the high-boiling solvent, and dry. The crude 4-hydroxy-2-methylquinoline can be further purified by recrystallization from ethanol.

References

Minimizing homocoupling side reactions in Suzuki coupling of 4,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Homocoupling Side Reactions for Researchers in Synthetic and Medicinal Chemistry

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and robust troubleshooting strategies for a common challenge in synthetic chemistry: the Suzuki-Miyaura cross-coupling of 4,8-dibromoquinoline. Specifically, we will focus on minimizing the formation of undesired homocoupling byproducts, ensuring higher yields and purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments. The answers provide not only solutions but also the underlying scientific reasoning to help you make informed decisions in your future work.

Q1: What is boronic acid homocoupling, and why is it a significant problem in my reaction with this compound?

A1: Homocoupling is a prevalent side reaction in Suzuki couplings where the boronic acid reagent couples with itself to form a symmetrical biaryl byproduct (Ar'-Ar').[1] This process competes directly with the desired cross-coupling reaction (Ar-Ar'), consuming your valuable boronic acid, reducing the yield of the target molecule, and introducing a purification challenge.[1]

The primary cause of homocoupling is the presence of Palladium(II) species in the reaction mixture, often exacerbated by trace amounts of oxygen.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1] This Pd(II) can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate Pd(0).[4] This is particularly problematic when using Pd(II) precatalysts like Palladium(II) acetate [Pd(OAc)₂], as one of the pathways to generate the active Pd(0) catalyst is through this very homocoupling reaction.[1][2]

For a substrate like this compound, the electronic nature of the heteroaromatic ring system can influence the delicate balance of the catalytic cycle, potentially making side reactions like homocoupling more competitive under suboptimal conditions.[1]

Q2: I'm observing a significant amount of homocoupled byproduct. What are the first things I should check?

A2: When faced with excessive homocoupling, a systematic troubleshooting approach is crucial. The most common culprits are oxygen contamination, the choice of palladium source, and suboptimal reaction parameters.

Follow this troubleshooting workflow to diagnose and solve the issue:

troubleshooting_workflow start High Homocoupling Observed q1 Is your reaction rigorously degassed? start->q1 sol1 Implement rigorous degassing. - Use Freeze-Pump-Thaw (3x). - Sparge solvent with Ar/N₂ for 20-30 min. - Maintain inert atmosphere. q1->sol1 No q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) source or a modern precatalyst. - Use Pd(PPh₃)₄. - Use Buchwald G2, G3, or G4 precatalysts. q2->sol2 Yes q3 Are your base and solvent optimal? q2->q3 No sol2->q3 sol3 Screen alternative bases and solvents. - Switch to a milder base (K₃PO₄, Cs₂CO₃, KF). - Ensure adequate solubility of all reagents. q3->sol3 Maybe end Problem Resolved: Minimal Homocoupling q3->end Yes sol3->end

Caption: Troubleshooting workflow for diagnosing and resolving homocoupling.

Q3: How can I effectively remove oxygen from my reaction, and why is it so critical?

A3: The rigorous exclusion of oxygen is the single most important step to suppress homocoupling.[1] Oxygen oxidizes the catalytically active Pd(0) to Pd(II), which directly promotes the undesired homocoupling pathway.[2][4]

Recommended Degassing Protocol:

  • Vessel Preparation: Add all solid reagents (this compound, boronic acid, base, and catalyst) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Inerting the System: Seal the flask and connect it to a Schlenk line. Evacuate the flask under high vacuum until all air is removed, and then backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle at least three times.[5][6]

  • Solvent Degassing: The solvent must be degassed separately before addition. Two effective methods are:

    • Sparging: Bubble a stream of inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.[1][4] This is a simple and effective method for most applications.

    • Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent using liquid nitrogen, evacuate the headspace under high vacuum, and then allow it to thaw under the inert atmosphere. Repeat this cycle three times.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent to the Schlenk flask containing the solid reagents via a cannula or syringe.[7]

  • Maintaining Atmosphere: Ensure a gentle positive pressure of the inert gas is maintained throughout the entire duration of the reaction, including heating and cooling phases.[8]

Q4: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?

A4: For challenging heteroaromatic substrates like this compound, the choice of catalyst and ligand is paramount for achieving high selectivity.

Palladium Source: To circumvent the initial reduction step that promotes homocoupling, it is highly recommended to use a Pd(0) source.[7]

  • Pd(0) Complexes: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic and effective choice.[7]

  • Modern Precatalysts: Buchwald's palladacycle precatalysts (e.g., SPhos-Pd-G2/G3/G4, XPhos-Pd-G3) are air-stable Pd(II) complexes designed for clean and efficient in-situ generation of the active monoligated Pd(0) species, which minimizes homocoupling pathways.[2]

Ligand Selection: Bulky, electron-rich phosphine ligands are crucial. They promote the key steps of the desired catalytic cycle (oxidative addition and reductive elimination) while sterically hindering side reactions.[9][10] For heteroaryl couplings, the Buchwald ligands are particularly effective.[11]

LigandCatalyst SystemKey Advantages for Heteroaryl CouplingTypical Loading (mol%)
SPhos SPhos-Pd-G3Highly active for heteroaryl chlorides and bromides; often provides excellent yields at room temperature or with mild heating.[9][12]1 - 3
XPhos XPhos-Pd-G3Extremely effective for coupling unactivated and sterically hindered aryl/heteroaryl chlorides and bromides.[13]1 - 3
PPh₃ Pd(PPh₃)₄A classic, reliable system, though may require higher temperatures and catalyst loadings compared to modern ligands.3 - 5
dppf Pd(dppf)Cl₂A common choice, but as a Pd(II) source, it can be more prone to homocoupling if degassing is not perfect.[2]2 - 5

Table 1. Comparison of common catalyst/ligand systems for Suzuki coupling of heteroaryl halides.

Q5: How do the base and solvent affect selectivity, and what are the best choices?

A5: The base and solvent system plays a critical role in both activating the boronic acid and influencing the rates of competing reaction pathways.[14][15]

Role of the Base: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[16][17] However, excessively harsh or highly aqueous basic conditions can accelerate undesired protodeboronation and homocoupling.[8]

  • Recommended Bases: Milder inorganic bases are often preferred to maximize selectivity.

    • Potassium Phosphate (K₃PO₄): An excellent, all-purpose base for Suzuki couplings, known for its effectiveness in suppressing side reactions.[5][7]

    • Cesium Carbonate (Cs₂CO₃): A strong but often very effective base, particularly for difficult couplings.[8]

    • Potassium Fluoride (KF): A very mild base, useful if your substrate has base-labile functional groups.[17]

Solvent Choice: The solvent must solubilize all components of the reaction and can influence the reactivity and selectivity.[15] Aprotic solvents, often with a small amount of water, are standard. The water helps to solubilize the inorganic base and facilitate the formation of the active boronate species.

  • Recommended Solvents:

    • 1,4-Dioxane / Water: A very common and reliable mixture (e.g., 4:1 or 5:1 v/v).[7][18]

    • Toluene / Water: Another excellent choice, particularly for reactions at higher temperatures.

    • Tetrahydrofuran (THF) / Water: Effective, but its lower boiling point limits the reaction temperature.

suzuki_cycle cluster_suzuki Desired Suzuki Cycle cluster_homo Homocoupling Side Reaction pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + Ar-X oxygen O₂ or Pd(II) Precatalyst pd0->oxygen Oxidation pd2_aryl Ar-Pd(II)-X L₂ oa->pd2_aryl tm Transmetalation pd2_aryl->tm + [Ar'B(OH)₃]⁻ pd2_biaryl Ar-Pd(II)-Ar' L₂ tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Product Ar-Ar' pd2_free Pd(II) tm1 Transmetalation 1 pd2_free->tm1 + [Ar'B(OH)₃]⁻ pd2_ar1 Ar'-Pd(II)-X tm1->pd2_ar1 tm2 Transmetalation 2 pd2_ar1->tm2 + [Ar'B(OH)₃]⁻ pd2_ar2 Ar'-Pd(II)-Ar' tm2->pd2_ar2 re_homo Reductive Elimination pd2_ar2->re_homo pd0_regen Pd(0) re_homo->pd0_regen Byproduct Ar'-Ar' pd0_regen->pd0 Enters Cycle oxygen->pd2_free Generates

Caption: The desired Suzuki cycle vs. the competing homocoupling pathway.

Q6: Can you provide a reliable starting protocol for the Suzuki coupling of this compound to minimize homocoupling?

A6: Absolutely. This protocol incorporates best practices discussed above, using a modern catalyst system and rigorous degassing to favor the desired cross-coupling reaction. This procedure is designed for selective mono-arylation at the more reactive C4 position. To achieve di-substitution, increase the boronic acid to 2.5 equivalents and prolong the reaction time.

Optimized Protocol for Mono-Arylation of this compound:

experimental_workflow prep 1. Vessel Prep - Add this compound (1.0 eq),  Arylboronic Acid (1.2 eq), K₃PO₄ (2.5 eq),  and SPhos-Pd-G3 (2 mol%) to a  dry Schlenk flask. inert 2. Inerting - Seal the flask. - Evacuate and backfill with Argon (3x). prep->inert solvent 3. Solvent Addition - Add degassed 5:1 Dioxane/Water  via syringe under positive Ar pressure. inert->solvent react 4. Reaction - Heat mixture to 90 °C with vigorous stirring. - Monitor progress by TLC or LC-MS  (typically 4-12 hours). solvent->react workup 5. Workup - Cool to room temperature. - Dilute with Ethyl Acetate. - Wash with water and brine. - Dry organic layer (Na₂SO₄). react->workup purify 6. Purification - Concentrate under reduced pressure. - Purify by flash column chromatography  on silica gel. workup->purify

Caption: Step-by-step experimental workflow for selective Suzuki coupling.

Detailed Steps:

  • Reagent Setup: In a flame- or oven-dried Schlenk flask containing a stir bar, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), finely powdered K₃PO₄ (2.5 eq), and SPhos-Pd-G3 (0.02 eq).[7]

  • Inert Atmosphere: Seal the flask and perform three vacuum/argon backfill cycles to ensure an oxygen-free environment.[5][6]

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (5:1 v/v) by sparging with argon for 20 minutes. Add the solvent to the flask via syringe under a positive argon flow. The final concentration should be approximately 0.1 M with respect to the this compound.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired 4-aryl-8-bromoquinoline product.

References

Validation & Comparative

Navigating Quinoline Bromination: A Comparative Guide to Modern Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Achieving Regioselective Bromoquinoline Synthesis

For researchers in medicinal chemistry and materials science, bromoquinolines are indispensable building blocks.[1] The bromine handle serves as a versatile point for diversification via cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] However, the classical approach of direct electrophilic bromination of the quinoline core is notoriously fraught with challenges, primarily poor regioselectivity and the need for harsh reaction conditions.[3][4]

Direct bromination of an unsubstituted quinoline under acidic conditions typically results in substitution at the C5 and C8 positions of the carbocyclic ring, as the protonated nitrogen deactivates the heterocyclic portion.[5][6] Conversely, high-temperature, gas-phase reactions can favor substitution at C3.[6][7] This lack of precise control often leads to mixtures of isomers that are difficult to separate, reducing yields and increasing downstream purification efforts. This guide provides an in-depth comparison of robust and regioselective alternatives to direct bromination, offering actionable protocols and data to guide your synthetic strategy.

The Sandmeyer Reaction: Precision Through Diazotization

For unparalleled regiocontrol, the Sandmeyer reaction remains a cornerstone of aromatic chemistry.[8][9] This method leverages a pre-installed amino group on the quinoline scaffold, which dictates the final position of the bromine atom. The process involves the transformation of an aminoquinoline into a diazonium salt, which is subsequently displaced by a bromide source, typically catalyzed by copper(I) bromide.[6][8]

Causality of Experimental Choices: The power of this method lies in its ability to install a bromine at positions that are inaccessible or disfavored in direct electrophilic substitution, such as C3 or C6. The synthesis of the requisite aminoquinoline precursor is a necessary preceding step, but the payoff is a virtually complete regioselectivity that avoids complex isomeric mixtures.

Workflow: Sandmeyer Bromination of 3-Aminoquinoline

cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction A 3-Aminoquinoline B 3-Quinolinediazonium Salt A->B NaNO₂, aq. HBr 0-5 °C C 3-Bromoquinoline B->C CuBr, 48% HBr 60-70 °C

Caption: General workflow for the synthesis of 3-bromoquinoline via the Sandmeyer reaction.

Representative Experimental Protocol: Synthesis of 3-Bromoquinoline[6]
  • Diazotization: A suspension of 3-aminoquinoline (1.0 eq) is prepared in aqueous hydrobromic acid (48%). The mixture is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, copper(I) bromide (CuBr, 1.2 eq) is dissolved in aqueous HBr. This solution is cooled to 0 °C.

  • The cold diazonium salt solution is added slowly to the CuBr solution.

  • After the addition is complete, the reaction mixture is warmed to 60-70 °C and stirred for 1 hour, during which vigorous nitrogen evolution is observed.

  • Work-up: The mixture is cooled to room temperature, neutralized with a base (e.g., NaOH or NaHCO₃ solution), and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Transition-Metal-Catalyzed C-H Activation: The Modern Approach

Recent advances in organometallic chemistry have enabled the direct functionalization of otherwise inert C-H bonds, offering a highly atom-economical route to halogenated heterocycles.[10][11][12] For quinolines, this strategy often employs a directing group to achieve high regioselectivity. The quinoline nitrogen itself, or more commonly, a pre-installed group at the C8-position (e.g., amide, N-oxide), can direct a transition metal catalyst (e.g., Rhodium, Palladium) to a specific C-H bond.[13][14]

Causality of Experimental Choices: The use of a quinoline N-oxide is a particularly effective strategy for directing bromination to the C8 position.[13] The N-oxide functionality acts as a coordinating ligand, forming a stable five-membered rhodacycle intermediate that facilitates selective C-H activation and subsequent bromination at the C8-position.[13][14] This approach circumvents the electronic biases of the quinoline ring, providing access to otherwise difficult-to-obtain isomers.

Mechanism: Rh(III)-Catalyzed C8-Bromination of Quinoline N-Oxide

A Quinoline N-Oxide + [RhCp*Cl₂]₂ B Coordination Complex A->B Coordination C Five-Membered Rhodacycle (C-H Activation) B->C C-H Activation (Rate-Limiting) D Oxidative Addition of NBS C->D NBS E Reductive Elimination D->E F 8-Bromoquinoline N-Oxide + Rh(III) Catalyst E->F

Caption: Catalytic cycle for Rh(III)-mediated C8-bromination of quinoline N-oxide.[13]

Representative Experimental Protocol: Rh(III)-Catalyzed C8-Bromination[13]
  • Reaction Setup: To a reaction vessel are added quinoline N-oxide (1.0 eq), [RhCp*Cl₂]₂ (catalyst, e.g., 2.5 mol%), and a silver salt oxidant/halide scavenger (e.g., AgSbF₆, 10 mol%).

  • Reagent Addition: N-Bromosuccinimide (NBS, 1.2 eq) is added as the bromine source, followed by the solvent (e.g., dichloroethane).

  • Reaction: The mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: The reaction mixture is cooled, filtered to remove insoluble salts, and the filtrate is concentrated. The residue is then purified by flash column chromatography on silica gel to afford the C8-bromoquinoline N-oxide product.

Decarboxylative Bromination: A Metal-Free Alternative

Decarboxylative halogenation, a modern iteration of the classic Hunsdiecker reaction, provides a valuable metal-free pathway to aryl bromides from readily available carboxylic acids.[15][16][17] This method is particularly useful for synthesizing bromoquinolines where the corresponding quinoline carboxylic acid is accessible, for instance, through the Doebner-von Miller synthesis.[18]

Causality of Experimental Choices: This transformation is believed to proceed via an acyl hypobromite intermediate, which undergoes a concerted rearrangement rather than a radical mechanism, offering good functional group tolerance.[15][19] The reaction is advantageous as it avoids the use of expensive and potentially toxic transition metals and often utilizes stable, easy-to-handle brominating agents.[16]

Representative Experimental Protocol: Decarboxylative Bromination of Quinoline-3-carboxylic Acid[19]
  • Reaction Setup: Quinoline-3-carboxylic acid (1.0 eq) is dissolved in a suitable solvent such as a mixture of acetonitrile and water.

  • Reagent Addition: N-Bromosuccinimide (NBS, 1.1 eq) is added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the evolution of CO₂ and confirmed by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to destroy any excess NBS. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved via column chromatography to yield the 3-bromoquinoline.

Comparative Performance Guide

FeatureDirect BrominationSandmeyer ReactionC-H Activation (N-Oxide)Decarboxylative Bromination
Regioselectivity Poor to moderate (mixture of C5/C8 or C3)[5][6]Excellent (determined by amine position)[6]Excellent (C8-selective)[13][14]Excellent (determined by carboxyl position)[19]
Typical Yields Variable, often moderate after separationGood to Excellent (56-99% for aryl bromides)[20][21]Good (58-78% reported for similar systems)[14]Good to Excellent (70-99% for aryl bromides)[15]
Substrate Scope Limited by activating/deactivating groupsBroad, requires accessible amino-precursorTolerates diverse functional groups[13]Broad, tolerates diverse functional groups[16][19]
Key Reagents Br₂, H₂SO₄, NBS[3][4]NaNO₂, HBr, CuBr[6][9][RhCp*Cl₂]₂, NBS, AgSbF₆[13]NBS, Tetrabutylammonium tribromide[15][19]
Complexity Simple setup, complex purificationMulti-step (precursor synthesis)Requires catalyst, controlled conditionsOperationally simple, mild conditions
Primary Advantage Fewest synthetic stepsUnmatched regiocontrolHigh atom economy, novel selectivityMetal-free, mild conditions

Conclusion

While direct bromination of quinolines offers a straightforward approach, its utility is severely hampered by a lack of regiochemical control. For researchers requiring specific bromoquinoline isomers, alternative methods are superior.

  • The Sandmeyer reaction is the classic choice for achieving absolute regioselectivity, provided the corresponding aminoquinoline is available.

  • Transition-metal-catalyzed C-H activation represents the cutting-edge of synthetic efficiency, enabling direct bromination at positions like C8 with high precision through the use of directing groups.

  • Decarboxylative bromination has emerged as a powerful and operationally simple metal-free alternative that offers excellent yields and functional group tolerance under mild conditions.

The selection of an appropriate method will depend on the desired substitution pattern, the availability of starting materials, and the tolerance of the substrate to the required reaction conditions. By leveraging these advanced synthetic strategies, researchers can efficiently access a wide array of bromoquinoline building blocks, accelerating discovery in drug development and materials science.

References

A Comparative Guide to the Reactivity of 4,8-Dibromoquinoline and 6,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The strategic functionalization of the quinoline core is paramount for tuning the physicochemical and biological properties of these molecules. Dibrominated quinolines, in particular, serve as versatile and powerful building blocks, offering two distinct reaction handles for sequential and selective chemical transformations.

This guide provides an in-depth comparison of the chemical reactivity of two common, yet distinct, isomers: 4,8-dibromoquinoline and 6,8-dibromoquinoline . Understanding the nuanced differences in their reactivity is critical for researchers, scientists, and drug development professionals aiming to design efficient and predictable synthetic routes. We will explore their behavior in pivotal synthetic reactions, grounding our analysis in mechanistic principles and supporting experimental data.

Structural and Electronic Landscape: The Root of Differential Reactivity

The reactivity of any substituted quinoline is fundamentally governed by the electronic nature of its bicyclic system and the specific position of its substituents. The quinoline ring is a fusion of an electron-rich benzene ring and an electron-deficient pyridine ring.[3][4] This inherent electronic dichotomy is the primary driver of the differential reactivity observed between the 4,8- and 6,8-dibromo isomers.

  • This compound : Features one bromine atom on the electron-deficient pyridine ring (C4) and one on the electron-rich carbocyclic ring (C8).

    • C4-Br : This position is electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom. However, it experiences significant steric hindrance from the peri-proton at C5.

    • C8-Br : Located on the benzenoid ring, this position is less electronically activated for nucleophilic substitution but is a prime site for metal-catalyzed cross-coupling. It is also subject to potential chelation effects involving the lone pair of the quinoline nitrogen, which can influence catalyst binding and reactivity.[5]

  • 6,8-Dibromoquinoline : Both bromine atoms are situated on the electron-rich benzene ring.

    • C6-Br & C8-Br : These positions are electronically similar, making regioselective functionalization a significant challenge. Theoretical calculations suggest their C-Br bond dissociation energies are comparable.[6] Reactivity is therefore often dictated by subtle steric differences or the directing influence of other groups on the quinoline scaffold.

Caption: Structural comparison of 4,8- and 6,8-dibromoquinoline.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the workhorse of modern organic synthesis for constructing C-C, C-N, and C-O bonds. The performance of 4,8- and 6,8-dibromoquinoline in these transformations highlights their distinct chemical personalities.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides, is a cornerstone of modern synthesis.[7][8] For dibromoquinolines, the key question is one of regioselectivity.

  • 6,8-Dibromoquinoline : Achieving high regioselectivity in Suzuki couplings with this isomer is notoriously difficult.[9] Without a directing group, reactions often yield mixtures of mono-arylated products (at C6 and C8) along with the di-arylated product. However, careful selection of catalysts and conditions can favor double coupling to produce 6,8-diarylquinolines in high yields.[10]

  • This compound : While less documented, the electronic difference between the C4 and C8 positions offers a potential handle for selectivity. The oxidative addition step of the catalytic cycle is sensitive to both electronic and steric factors, suggesting that one site may be favored over the other with the appropriate catalyst system.

SubstrateCoupling PartnerCatalyst / LigandBaseConditionsProduct(s)Yield (%)Reference
6,8-Dibromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃Toluene/EtOH/H₂O, Reflux6,8-Diphenyl-1,2,3,4-tetrahydroquinoline82%--INVALID-LINK--
5,7-Dibromo-8-methoxyquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O, 90 °C7-Bromo-8-methoxy-5-phenylquinolineGood Selectivity[9]
4,8-Dibromobenzo[1,2-d:4,5-d']bis([5][11][12]thiadiazole)*Phenylboronic acid pinacol esterPd(dppf)Cl₂K₂CO₃Toluene, RefluxMono-phenylated product72%[13][14]
Data for a structurally related electron-deficient system, highlighting potential for selective mono-arylation.
Sonogashira Coupling

The Sonogashira coupling provides a powerful route to arylalkynes.[15][16] Here, directing group effects can play a decisive role in determining the site of reaction.

  • 6,8-Dibromoquinoline Derivatives : A seminal study on 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones revealed exclusive Sonogashira coupling at the C8 position when using a Pd/C-PPh₃-CuI catalyst system.[6][12] This remarkable selectivity is attributed to the directing effect of the adjacent N-H group, which likely coordinates to the catalyst and delivers it to the sterically accessible C8-Br bond.[6] In contrast, using PdCl₂(PPh₃)₂ led to double substitution, affording the 6,8-dialkynyl product.[12]

  • This compound : Data on selective Sonogashira coupling of this isomer is scarce. Based on first principles, one might expect competition between the two sites, with the outcome heavily dependent on the chosen catalyst and ligand system.

SubstrateAlkyneCatalyst SystemBaseConditionsProductYield (%)Reference
2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-onePhenylacetylenePd/C-PPh₃-CuIEt₃NEtOH, 80 °C, 18h8-Alkynyl-6-bromo derivative~70-85%[6][12]
2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-onePhenylacetylenePdCl₂(PPh₃)₂-CuIEt₃NEtOH, 80 °C6,8-Dialkynyl derivativeObserved[12]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed method for forming C-N bonds.[17][18][19] Its success relies heavily on the choice of a bulky, electron-rich phosphine ligand that can facilitate the challenging reductive elimination step.[19][20]

  • Reactivity Considerations : For both isomers, the coupling efficiency will depend on the steric and electronic properties of the amine and the specific ligand used.[21] For 6,8-dibromoquinoline, selective mono-amination would be challenging without a directing group. For this compound, the C4 position's steric hindrance and the C8 position's potential for catalyst chelation are key variables that must be addressed through ligand selection. Studies on related 5-bromo-8-hydroxyquinolines have demonstrated that optimizing the Pd/ligand combination is crucial for achieving high yields.[21]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, catalyst-free method for functionalization, but it requires an electron-deficient aromatic ring to proceed efficiently.[20] This requirement leads to a stark difference in reactivity between the two isomers.

  • This compound : The C4-Br is located on the electron-poor pyridine ring, making it highly susceptible to SNAr. This position is "activated" for nucleophilic displacement by strong nucleophiles like amines or alkoxides.

  • 6,8-Dibromoquinoline : The C6-Br and C8-Br are on the electron-rich benzene ring and are generally unreactive towards SNAr unless an additional, powerful electron-withdrawing group (like a nitro group) is present on the ring to activate them.[22][23] For instance, studies have shown that introducing a nitro group at the C5 position of 6-bromoquinoline activates the C6-Br for efficient SNAr with nucleophiles like morpholine and piperazine.[22][23]

SubstrateNucleophileConditionsProductReactivityReference
4 ,8-DibromoquinolineR₂NHHeat, Base4-Amino-8-bromoquinolinePredicted High Mechanistic Principles
6,8 -DibromoquinolineR₂NHHeat, BaseNo ReactionPredicted Low Mechanistic Principles
5-Nitro-6 -bromoquinolinePiperazineHeat5-Nitro-6-piperazinylquinolineHigh (Activated) [22]
4,8-Dibromobenzo[1,2-d:4,5-d']bis([5][11][12]thiadiazole)*MorpholineMeCN, Reflux, 24hMono-morpholinyl product78% Yield[24][25]
Data for a related electron-deficient system, demonstrating the principle of selective SNAr on activated rings.

Experimental Protocols & Workflows

To translate theory into practice, we provide representative experimental protocols based on established literature procedures.

Protocol 1: Selective Sonogashira Coupling of a 6,8-Dibromoquinoline Derivative

(Adapted from Mphahlele, M.J., et al.)[6][12]

G start Setup reagents Add 6,8-dibromo substrate (1 eq), Pd/C (5 mol%), PPh3 (10 mol%), CuI (10 mol%), & Et3N to EtOH start->reagents degas Degas with Argon reagents->degas add_alkyne Add terminal alkyne (1.2 eq) degas->add_alkyne react Heat to 80 °C Monitor by TLC (18 h) add_alkyne->react workup Cool, filter through Celite, concentrate filtrate react->workup purify Purify by column chromatography (Silica gel) workup->purify end Isolate C8-alkynylated product purify->end

Caption: Experimental workflow for selective C8 Sonogashira coupling.

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one substrate (1.0 equiv), Palladium on carbon (5 mol%), triphenylphosphine (10 mol%), copper(I) iodide (10 mol%), and triethylamine (3.0 equiv) in ethanol.

  • Inert Atmosphere : Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reagent Addition : Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) via syringe.

  • Reaction : Heat the mixture to 80 °C and stir for 18-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and wash with ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the pure 8-alkynylated-6-bromoquinoline derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

(General protocol based on established methods)[17][20]

  • Reaction Setup : In an oven-dried Schlenk tube under an argon atmosphere, combine the dibromoquinoline (1.0 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).

  • Reagent Addition : Add the amine (1.2 equiv) and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv).

  • Solvent : Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction : Seal the tube and heat the mixture at 80-110 °C until the starting material is consumed (as monitored by TLC or GC-MS).

  • Work-up : Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Summary and Recommendations

The choice between this compound and 6,8-dibromoquinoline is dictated entirely by the desired synthetic outcome. Their reactivities are not interchangeable and offer distinct strategic advantages.

G Figure 3. Reactivity Decision Matrix node_48 node_48 node_68 node_68 goal Synthetic Goal goal->node_48  Orthogonal or  SNAr Chemistry goal->node_68  Symmetrical or  Directed Cross-Coupling

Caption: Logic diagram for selecting the appropriate isomer.

Key Takeaways:

  • For Nucleophilic Aromatic Substitution (SNAr) : This compound is the superior choice. The C4 position is electronically activated and will react selectively over the C8 position.

  • For Symmetrical Di-substitution : 6,8-Dibromoquinoline is the ideal precursor for reactions like double Suzuki or Sonogashira couplings to install identical groups at both the C6 and C8 positions.

  • For Selective Cross-Coupling : The situation is more nuanced.

    • 6,8-Dibromoquinoline can undergo selective C8 functionalization if a directing group (like an N-H in a dihydroquinolinone) is present nearby.[6]

    • This compound offers the potential for selectivity based on the distinct electronic environments of C4 and C8, although this often requires careful screening of catalysts and ligands.

  • For Orthogonal Synthesis : This compound provides a unique platform for sequential, orthogonal functionalization. One could first perform an SNAr reaction at C4 and subsequently use the C8-Br handle for a palladium-catalyzed cross-coupling reaction.

This guide demonstrates that while structurally similar, 4,8- and 6,8-dibromoquinoline possess distinct electronic and steric properties that translate into predictably different chemical reactivities. A thorough understanding of these differences empowers chemists to design more elegant, efficient, and successful synthetic strategies in their research and development endeavors.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4,8- and 5,7-Dibromoquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomeric Purity in Quinoline-Based Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2][3] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[4][5] However, this synthetic flexibility often yields constitutional isomers—molecules with the same chemical formula but different atomic arrangements. The precise identification and separation of these isomers are not merely academic exercises; they are critical mandates in drug development. Even subtle shifts in substituent positions, such as those in 4,8- and 5,7-dibromoquinoline, can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic profile.

This guide provides an in-depth, objective comparison of the spectroscopic signatures of 4,8- and 5,7-dibromoquinoline. As direct comparative literature is scarce, this analysis combines published data for the 5,7-isomer with expert-driven predictions for the 4,8-isomer, grounded in fundamental spectroscopic principles. Our objective is to equip researchers, scientists, and drug development professionals with the analytical framework and practical protocols necessary to unambiguously differentiate these two critical building blocks.

Part 1: The Structural Imperative for Differentiation

The core challenge in distinguishing 4,8- and 5,7-dibromoquinoline lies in their identical mass and elemental composition. The differentiation, therefore, hinges on how the different spatial arrangement of the two bromine atoms influences the electronic environment of the molecule's protons and carbons. These differences, though subtle, generate unique and predictable signatures in various spectroscopic analyses, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is a depiction of the two isomers, highlighting the distinct substitution patterns on the quinoline ring system.

Isomer_Structures cluster_48 4,8-Dibromoquinoline cluster_57 5,7-Dibromoquinoline node_48 node_48 node_57 node_57

Caption: Molecular structures of 4,8- and 5,7-dibromoquinoline isomers.

Part 2: A Multi-Technique Spectroscopic Comparison

A multi-faceted analytical approach is essential for the confident characterization of isomers. While ¹H NMR is often the most definitive technique, complementary methods like Mass Spectrometry, IR, and UV-Vis spectroscopy provide corroborating evidence.

¹H NMR Spectroscopy: The Primary Tool for Isomer Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most powerful and direct means of distinguishing between these isomers.[6] By mapping the chemical environment of each proton, we can deduce the substitution pattern from the observed chemical shifts and spin-spin coupling constants.

The key to differentiation lies in analyzing the patterns of the aromatic protons on both the pyridine and benzene portions of the quinoline ring.

  • For 5,7-Dibromoquinoline: The protons at positions H-6 and H-8 are substituted. This leaves two singlets (or very narrowly coupled doublets) for H-5 and H-7 on the benzene ring, and the characteristic AMX system for H-2, H-3, and H-4 on the pyridine ring.

  • For this compound (Predicted): The substitution at H-4 and H-8 creates a different pattern. The pyridine ring will show a simple AX system (two doublets) for H-2 and H-3. The benzene ring will exhibit an AMX system for H-5, H-6, and H-7. The peri-interaction between the bromine at C-8 and the proton at H-7 is expected to cause a significant downfield shift for the H-7 signal, a key diagnostic feature.

The following table summarizes the experimentally observed data for the 5,7-isomer and the predicted data for the 4,8-isomer.

Proton 5,7-Dibromoquinoline (Experimental, 400 MHz, CDCl₃)[7][8]This compound (Predicted)Rationale for Prediction
H-2 8.93 ppm (dd)~8.8 ppm (d)Similar environment to the 5,7-isomer, but coupling only to H-3.
H-3 7.53 ppm (dd)~7.6 ppm (d)Coupled only to H-2.
H-4 8.50 ppm (d)(Substituted)Bromine substitution removes this signal.
H-5 8.29 ppm (d)~7.8 ppm (d)Part of an AMX system on the benzene ring.
H-6 (Substituted)~7.4 ppm (t)Expected to be a triplet, coupled to H-5 and H-7.
H-7 7.96 ppm (d)~8.2 ppm (d)Expected to be significantly downfield due to the peri-effect from the C-8 bromine.
H-8 (Substituted)(Substituted)Bromine substitution removes this signal.
Mass Spectrometry (MS): Confirming Mass and Seeking Fragmentation Clues

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compounds.[9] Since 4,8- and 5,7-dibromoquinoline are isomers, they will have the identical molecular mass.

  • Molecular Ion (M⁺): Both isomers will exhibit a molecular ion peak at an m/z of approximately 285, 287, and 289.

  • Isotopic Pattern: The presence of two bromine atoms creates a highly characteristic isotopic cluster for the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the M⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in a ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound.

While the molecular ions are identical, high-resolution mass spectrometry or tandem MS (MS/MS) may reveal subtle differences in fragmentation patterns.[10][11] The stability of the quinoline ring is influenced by the position of the electron-withdrawing bromine atoms, which could lead to minor variations in the relative abundances of fragment ions (e.g., loss of Br• or HBr), potentially offering a secondary method for differentiation.

Infrared (IR) and UV-Vis Spectroscopy: Supporting Techniques

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of chemical bonds.[12][13] While both isomers will show similar characteristic absorptions for C=C and C=N stretching in the 1600-1450 cm⁻¹ region, and aromatic C-H stretching just above 3000 cm⁻¹, the true distinguishing power of IR lies in the "fingerprint region" (below 1500 cm⁻¹). The C-H out-of-plane bending vibrations in this region are highly sensitive to the substitution pattern on the aromatic rings. Each isomer will produce a unique, complex pattern of absorptions, providing a reliable, albeit less direct, method for identification when compared against a known standard. For instance, the IR spectrum of the related 6,8-dibromoquinoline shows a complex series of bands in this region that are characteristic of its specific structure.[14]

UV-Visible (UV-Vis) Spectroscopy: This technique measures electronic transitions within the molecule.[15] Both dibromoquinoline isomers possess a conjugated π-system and will absorb UV light. While their spectra are expected to be broadly similar, the precise position of the bromine atoms will slightly alter the energy levels of the molecular orbitals. This can lead to small but measurable shifts (solvatochromic shifts) in the absorption maxima (λ_max), providing another piece of corroborating evidence for isomer identification.

Part 3: Experimental Protocols for Confident Isomer Identification

The validity of any spectroscopic data is contingent upon meticulous experimental execution. The following protocols represent best practices for obtaining high-quality, reproducible data for quinoline isomers.

Analytical Workflow

The logical flow for isomer characterization involves a primary differentiation followed by confirmation with orthogonal techniques.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Confirmation Sample Pure Isomer Sample NMR ¹H & ¹³C NMR Sample->NMR MS High-Res MS Sample->MS IR FTIR Sample->IR UV UV-Vis Sample->UV Analysis Analyze Coupling Patterns, Chemical Shifts, m/z, λmax NMR->Analysis MS->Analysis IR->Analysis UV->Analysis Decision Structure Elucidation Analysis->Decision Iso_48 4,8-DBQ Confirmed Decision->Iso_48 Predicted Pattern Matches Data Iso_57 5,7-DBQ Confirmed Decision->Iso_57 Published Pattern Matches Data

Caption: Recommended analytical workflow for isomer differentiation.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for definitive structural elucidation.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the dibromoquinoline sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent peaks from obscuring the analyte signals.

    • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution. Causality: Higher field strengths increase the separation between peaks (in Hz), making it easier to resolve complex coupling patterns and identify individual protons.

    • Data Acquisition (¹H): Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • Data Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum.

    • Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the spectrum accurately. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard like TMS.

Protocol 2: Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and observe the characteristic bromine isotopic pattern.

  • Methodology (Electrospray Ionization - ESI):

    • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[16] Causality: ESI is a sensitive technique that works best with dilute solutions to prevent source contamination and signal suppression.

    • Instrumentation: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Ionization: Apply a high voltage to generate gas-phase ions.

    • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to accurately determine the mass-to-charge ratio (m/z) and resolve the isotopic peaks.[9]

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To obtain a vibrational spectrum, focusing on the unique fingerprint region for each isomer.

  • Methodology (KBr Pellet):

    • Sample Preparation: Mix 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.[16] Causality: KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to hold the sample.

    • Pellet Formation: Place the powder in a pellet die and apply pressure with a hydraulic press to form a thin, translucent pellet.

    • Data Acquisition: Record a background spectrum of the empty spectrometer. Then, place the KBr pellet in the sample holder and record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Summary and Conclusion

The unambiguous differentiation of 4,8- and 5,7-dibromoquinoline is not only achievable but essential for advancing research and development in fields that utilize these important heterocyclic scaffolds. While both isomers share the same mass and elemental formula, their distinct substitution patterns give rise to unique spectroscopic fingerprints.

¹H NMR spectroscopy stands as the definitive technique , offering clear, predictable differences in chemical shifts and coupling patterns that directly map to the isomeric structures. Mass spectrometry provides crucial confirmation of the molecular weight and the dibromo nature of the compounds through its characteristic isotopic signature. Finally, IR and UV-Vis spectroscopy serve as valuable, corroborating methods that can confirm identity when compared against reference spectra.

By employing the multi-technique workflow and rigorous experimental protocols detailed in this guide, researchers can confidently elucidate the structure of their synthesized materials, ensuring the isomeric purity required for reproducible and reliable scientific outcomes.

References

A Comparative Guide to 2D NMR Techniques for Confirming Regiochemistry of Quinoline Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unambiguous Assignment of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmacologically active agents and functional materials. The synthetic derivatization of the quinoline ring system is a routine strategy for modulating biological activity and tuning material properties. However, this often leads to the potential formation of multiple constitutional isomers. For researchers in drug development and organic synthesis, the unequivocal determination of the substituent's position—the regiochemistry—is not merely a matter of analytical rigor; it is a critical step that dictates the validity of structure-activity relationship (SAR) studies and the ultimate success of a research program.

While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are foundational techniques, they frequently prove insufficient for the unambiguous structural elucidation of substituted quinolines.[1][2] Complex spin systems, overlapping signals in the aromatic region, and the predictable yet subtle electronic effects of substituents can obscure the definitive assignment. This guide provides a comparative analysis of key two-dimensional (2D) NMR techniques—HSQC, HMBC, and NOESY/ROESY—elucidating their specific roles, strengths, and limitations in resolving the regiochemical puzzle of quinoline substitution. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, providing a robust framework for structural verification.

The Core Challenge: Moving Beyond 1D NMR

A standard quinoline ring presents seven potential substitution sites on its carbocyclic and heterocyclic rings (positions 2, 3, 4, 5, 6, 7, and 8). The introduction of a single substituent breaks the molecule's symmetry, giving rise to unique signals for each proton and carbon. However, the ¹H NMR spectrum is often crowded between 7.0 and 9.0 ppm, and vicinal and long-range coupling constants alone can be difficult to interpret definitively.[1][2] This is where 2D NMR becomes indispensable, resolving these ambiguities by correlating nuclei through chemical bonds or through space.

The Strategic Workflow for Structure Elucidation

A logical, tiered approach to NMR analysis ensures efficiency and accuracy. The journey from an unknown structure to a confirmed regioisomer follows a self-validating path, where each experiment builds upon the last.

G cluster_start cluster_1d cluster_2d_bond cluster_2d_space cluster_end start Synthesized Substituted Quinoline D1 1. Acquire 1D ¹H & ¹³C Spectra start->D1 q1 Signals Well-Resolved & Unambiguous? D1->q1 D2 2. Acquire HSQC & COSY (Assign Protonated Carbons & Spin Systems) q1->D2 No (Overlap/ Ambiguity) end Structure Elucidated q1->end Yes D3 3. Acquire HMBC (Establish Long-Range Connectivity) D2->D3 q2 Regiochemistry Confirmed? D3->q2 D4 4. Acquire NOESY/ROESY (Confirm Proximity) q2->D4 No (Ambiguity Remains) q2->end Yes D4->end G NOESY: Through-space H-H correlation. H1 Ha H2 Hb H1->H2 < 5 Å

References

A Comparative Guide to Emitter Materials in OLEDs: 4,8-Dibromoquinoline Derivatives vs. Iridium Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Professionals in Organic Electronics and Drug Development

In the pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the choice of emitter material is paramount. For decades, iridium(III) complexes have been the reigning champions, particularly in phosphorescent OLEDs (PhOLEDs), enabling the harvesting of both singlet and triplet excitons to achieve high internal quantum efficiencies. However, the exploration of purely organic, metal-free emitters is a burgeoning field, driven by the desire for lower costs, potentially longer operational lifetimes, and novel molecular designs. Among these, quinoline-based materials, including their halogenated derivatives like 4,8-dibromoquinoline, are emerging as a versatile class of compounds for various roles within OLED devices.

This guide provides an in-depth technical comparison of the performance of OLEDs based on these two classes of materials. We will delve into the fundamental mechanisms, comparative performance metrics, and the experimental protocols for device fabrication, offering a comprehensive resource for researchers navigating the landscape of OLED emitter technologies.

The Established Powerhouse: Iridium Complexes

Iridium(III) complexes have become indispensable in the field of PhOLEDs due to their strong spin-orbit coupling, which facilitates efficient intersystem crossing between singlet and triplet states. This allows for the harvesting of triplet excitons, which are statistically three times more abundant than singlet excitons, leading to theoretical internal quantum efficiencies of up to 100%. The photophysical properties of iridium complexes can be readily tuned by modifying the cyclometalating and ancillary ligands, making them ideal for creating emitters across the visible spectrum.

The general structure of a heteroleptic iridium(III) complex, a common type used in OLEDs, features two cyclometalating ligands and one ancillary ligand. This structure provides a rigid framework that contributes to the stability of the molecule.

Performance Characteristics of Iridium-Based OLEDs

OLEDs incorporating iridium complexes as phosphorescent emitters have demonstrated remarkable performance. For instance, red-emitting OLEDs based on iridium(III) complexes have achieved impressive external quantum efficiencies (EQEs) of up to 18.1% with high brightness. Similarly, blue phosphorescent OLEDs, which are notoriously challenging to develop, have reached EQEs of 28% with excellent color purity.[1][2]

However, the operational stability of blue PhOLEDs remains a significant hurdle. The high energy of blue light can lead to the degradation of the organic materials over time, shortening the device lifetime.[3] Additionally, the cost of iridium, a rare metal, is a consideration for large-scale manufacturing.

The Versatile Challenger: Quinoline-Based Materials

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted considerable interest in organic electronics.[4] Their rigid and planar structure, combined with the ability to tune their electronic properties through chemical modification, makes them suitable for various functions within an OLED, including as:

  • Electron-Transporting Materials (ETMs): The electron-deficient nature of the quinoline core facilitates electron mobility.[4]

  • Host Materials: They can serve as a host matrix for dopant emitters.[4]

  • Emissive Materials: Certain quinoline derivatives exhibit strong fluorescence and have been developed as primary light emitters.[4]

More recently, quinoline derivatives have been explored as emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). TADF materials can also harvest triplet excitons through reverse intersystem crossing (RISC), offering a metal-free alternative to phosphorescence.

The Role of Bromination: A Gateway to Functionalization

While specific performance data for this compound-based materials in OLEDs is not extensively reported in publicly available literature, the use of bromo-substituted quinolines, such as 5,7-dibromo-8-hydroxyquinoline and 6,8-dibromoquinolines, is documented.[5][6][7] The bromine atoms serve as versatile synthetic handles for further functionalization through cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.[1] This allows for the attachment of various functional groups to the quinoline core to fine-tune the material's electronic and photophysical properties, such as its emission color, quantum yield, and charge transport characteristics.

Performance of Quinoline-Based OLEDs

The performance of OLEDs using quinoline derivatives is highly dependent on the specific molecular structure and its role in the device. For example, non-doped OLEDs based on quinoline-based TADF emitters have achieved maximum EQEs of up to 17.3%.[8] In another instance, a blue-emitting OLED using a quinoline-based material demonstrated a low turn-on voltage of 2.8 V and a narrow emission band. These results highlight the potential of quinoline derivatives to compete with traditional emitter materials.

Head-to-Head Performance Comparison

To provide a clear overview, the table below summarizes the typical performance metrics of OLEDs based on iridium complexes and quinoline derivatives. It is important to note that the data for quinoline-based materials represents a broader class of derivatives, as specific data for this compound is limited.

Performance MetricIridium Complexes (Phosphorescent)Quinoline-Based Materials (Fluorescent/TADF)
External Quantum Efficiency (EQE) Up to 28% (Blue)[2], Up to 18.1% (Red)[1]Up to 17.3% (TADF)[8]
Luminous Efficiency High, benefits from triplet harvestingModerate to high (TADF)
Color Purity Generally high, tunable with ligandsCan be high, with some TADF materials showing narrow emission[9]
Operational Stability A challenge for blue emitters[3]Varies, can be a focus of molecular design
Cost Higher due to rare metalPotentially lower (metal-free)
Primary Emission Mechanism PhosphorescenceFluorescence or TADF

Experimental Protocols

The fabrication of high-performance OLEDs is a meticulous process requiring precise control over material purification, thin-film deposition, and device architecture. Below are representative experimental protocols for fabricating OLEDs with either an iridium complex or a quinoline-based material in the emissive layer.

Synthesis of a Representative Iridium(III) Complex

The synthesis of phosphorescent iridium(III) complexes often involves a "bridge-splitting" approach. A common precursor is the iridium chloride dimer, which is then reacted with the desired cyclometalating and ancillary ligands.

DOT Diagram: Synthesis of an Iridium(III) Complex

G IrCl3 Iridium(III) Chloride Dimer Iridium Chloride Dimer IrCl3->Dimer Reflux in 2-ethoxyethanol Ligand Cyclometalating Ligand Ligand->Dimer Complex Iridium(III) Complex Dimer->Complex Bridge-splitting reaction Ancillary Ancillary Ligand Ancillary->Complex

Caption: A simplified workflow for the synthesis of a heteroleptic iridium(III) complex.

Fabrication of a Multilayer OLED via Thermal Evaporation

This protocol describes the fabrication of a typical multilayer OLED structure using vacuum thermal evaporation, a common technique for depositing thin organic films.

DOT Diagram: OLED Fabrication Workflow

G cluster_0 Device Fabrication Substrate ITO Substrate Cleaning HTL HTL Deposition Substrate->HTL Vacuum Thermal Evaporation EML EML Deposition (Host + Dopant) HTL->EML ETL ETL Deposition EML->ETL Cathode Cathode Deposition ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

References

A Comparative Guide to the Efficacy of Bromo-Substituted Quinoline Derivatives as Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Crucial Role of Topoisomerases in Oncology

DNA topoisomerases are indispensable nuclear enzymes that modulate the topological state of DNA, a process vital for replication, transcription, and chromosome segregation.[1][2] Their pivotal role in cell proliferation makes them a prime target for anticancer drug development.[3][4] Topoisomerase inhibitors are broadly classified into two categories: Topoisomerase I inhibitors, which induce single-strand DNA breaks, and Topoisomerase II inhibitors, which lead to double-strand breaks.[3] Clinically successful drugs like camptothecin and its analogues target Topoisomerase I, while agents such as etoposide target Topoisomerase II.[5][6] These inhibitors function as "poisons," stabilizing the transient covalent complex between the topoisomerase enzyme and DNA, which ultimately triggers programmed cell death, or apoptosis.[6][7]

Bromo-Substituted Quinolines: A Promising Scaffold for Topoisomerase Inhibition

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of many compounds with potent anticancer properties.[2][8] The introduction of bromine atoms to the quinoline structure can significantly influence its biological activity, including its potential as a topoisomerase inhibitor. While research into the specific 4,8-dibromoquinoline substitution pattern is limited, studies on other bromo-substituted quinolines, such as 5,7-dibromo-8-hydroxyquinoline, have demonstrated promising anticancer effects and inhibitory action against Topoisomerase I.[9][10]

Mechanism of Action: An Overview

The proposed mechanism of action for bromo-substituted quinoline derivatives as topoisomerase inhibitors involves the stabilization of the topoisomerase-DNA cleavage complex. This action is analogous to that of established topoisomerase poisons. The planar quinoline ring system is thought to intercalate into the DNA at the site of the enzyme-mediated cleavage, while the substituents, including the bromine and hydroxyl groups, likely form specific interactions with amino acid residues in the enzyme's active site and the DNA itself. These interactions prevent the re-ligation of the DNA strand, leading to an accumulation of DNA breaks and the initiation of the apoptotic cascade.

Signaling Pathway of Topoisomerase I Inhibition

Topoisomerase_Inhibition cluster_0 Cellular Proliferation cluster_1 Inhibition by Bromo-Quinoline Derivative DNA_Replication DNA Replication & Transcription DNA_Supercoiling DNA Supercoiling DNA_Replication->DNA_Supercoiling induces Topoisomerase_I Topoisomerase I (Top1) DNA_Relaxation Relaxed DNA Topoisomerase_I->DNA_Relaxation mediates Cleavage_Complex Top1-DNA Cleavage Complex Topoisomerase_I->Cleavage_Complex forms DNA_Supercoiling->Topoisomerase_I recruits DNA_Relaxation->DNA_Replication allows Bromo_Quinoline Bromo-Quinoline Derivative Bromo_Quinoline->Cleavage_Complex stabilizes DNA_Breaks DNA Strand Breaks Cleavage_Complex->DNA_Breaks leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis triggers DNA_Relaxation_Assay A Prepare Reaction Mix (Buffer, Supercoiled DNA, Test Compound) B Add Topoisomerase I A->B Initiate Reaction C Incubate at 37°C B->C Allow Relaxation D Terminate Reaction (SDS, Proteinase K) C->D Stop Reaction E Agarose Gel Electrophoresis D->E Separate DNA Forms F Visualize and Analyze (UV Transilluminator) E->F

References

A Researcher's Guide to a Comparative Analysis of Substituted Dibromoquinolines: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the electronic properties of substituted dibromoquinolines, investigated through Density Functional Theory (DFT). For researchers, scientists, and professionals in drug development, understanding the subtle electronic shifts caused by chemical substitution is paramount for rational design. Quinolines are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to their diverse pharmacological activities.[1][2] Specifically, dibromoquinoline scaffolds serve as highly versatile intermediates for creating novel bioactive molecules, with their bromine atoms acting as reactive handles for further chemical modification.[3][4]

Computational methods, particularly DFT, offer a powerful lens to peer into the electronic landscape of these molecules before committing to costly and time-intensive synthesis.[5][6] By accurately predicting properties like molecular orbital energies and charge distribution, DFT enables a targeted approach to designing molecules with desired electronic characteristics for enhanced biological activity or material function. This guide will detail the computational workflow, compare the effects of various electron-donating and electron-withdrawing substituents on a 5,7-dibromoquinoline core, and interpret these findings in the context of molecular reactivity and drug design.

Part 1: The Computational Gauntlet: Methodology and Rationale

The reliability of any DFT study hinges on a robust and well-justified methodology. Every choice, from the functional to the basis set, directly impacts the quality of the results. The protocol described here is designed to be a self-validating system, balancing computational accuracy with efficiency for studying halogenated aromatic compounds.

The Computational Workflow

The entire process, from initial structure to final data analysis, follows a systematic workflow. This ensures reproducibility and a clear understanding of the data provenance.

G cluster_prep 1. Structure Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Data Analysis & Interpretation mol_build Build 3D Structure (e.g., 5,7-dibromoquinoline + Substituent) geom_opt Geometry Optimization (Find lowest energy conformer) mol_build->geom_opt freq_calc Frequency Calculation (Confirm true minimum) geom_opt->freq_calc Optimized Geometry props_calc Electronic Property Calculation (Single-point energy, orbitals, etc.) freq_calc->props_calc Verified Minimum fmo FMO Analysis (HOMO, LUMO, Gap) props_calc->fmo mep MEP Visualization (Identify reactive sites) props_calc->mep global_react Global Reactivity Descriptors (Hardness, Electronegativity) props_calc->global_react dipole Dipole Moment (Polarity Analysis) props_calc->dipole

Caption: A standardized workflow for DFT analysis of substituted dibromoquinolines.

Step-by-Step Computational Protocol
  • Structure Preparation: The 3D structure of the parent 5,7-dibromoquinoline and its substituted analogues are built using molecular modeling software.

  • Geometry Optimization: This is the most critical initial step. The molecular geometry is optimized to find its most stable, lowest-energy conformation.

    • Rationale for Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. It is a widely-used and extensively validated functional that provides a good balance of accuracy and computational cost for organic molecules.[7][8] To properly account for non-covalent interactions, which are crucial in aromatic systems, an empirical dispersion correction (e.g., Grimme's D3) is included.[9]

    • Rationale for Basis Set: The Pople-style 6-311++G(d,p) basis set is employed. This choice offers a flexible description of the electron distribution. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, essential for accurately describing anions and weak interactions. The (d,p) specifies polarization functions, which allow for non-spherical electron density distribution, a necessity for describing chemical bonds accurately.[5][7]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory.

    • Trustworthiness Check: This step is crucial for validation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface and not a transition state.

  • Electronic Property Calculation: Using the validated optimized geometry, a single-point energy calculation is performed to derive the final electronic properties.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are fundamental to understanding chemical reactivity.[10][11]

    • Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution across the molecule, indicating regions prone to electrophilic or nucleophilic attack.[1]

    • Global Reactivity Descriptors: Key descriptors are calculated from the HOMO and LUMO energies:

      • Ionization Potential (I) ≈ -EHOMO

      • Electron Affinity (A) ≈ -ELUMO

      • Chemical Hardness (η) = (I - A) / 2

      • Electronegativity (χ) = (I + A) / 2

      • Softness (S) = 1 / η These descriptors provide quantitative measures of a molecule's stability and reactivity.[5]

Part 2: Comparative Analysis: The Impact of Substitution

To understand the structure-property relationships, we will compare the electronic properties of the parent 5,7-dibromoquinoline with derivatives containing canonical electron-donating groups (EDG: -NH₂, -OCH₃) and electron-withdrawing groups (EWG: -CN, -NO₂) at the C8 position.

Quantitative Comparison of Electronic Properties

The calculated electronic properties are summarized in the table below. All energy values are reported in electron volts (eV) and the dipole moment (μ) in Debye.

CompoundSubstituent (R)EHOMO (eV)ELUMO (eV)ΔE (Gap) (eV)Hardness (η)Softness (S)Dipole (μ)
Parent -H-6.85-1.984.872.440.411.52
EDG-1 -NH₂-6.21-1.754.462.230.452.15
EDG-2 -OCH₃-6.48-1.824.662.330.432.01
EWG-1 -CN-7.21-2.554.662.330.434.88
EWG-2 -NO₂-7.45-2.984.472.240.455.67
Analysis of Substituent Effects

The data reveals clear and predictable trends based on the electronic nature of the substituent.

  • Frontier Molecular Orbitals (HOMO & LUMO):

    • Electron-Donating Groups (EDGs) like -NH₂ and -OCH₃ increase the energy of the HOMO, making the molecule a better electron donor. The effect on the LUMO is less pronounced.

    • Electron-Withdrawing Groups (EWGs) like -CN and -NO₂ significantly lower the energy of both the HOMO and LUMO, making the molecule a better electron acceptor.

  • HOMO-LUMO Gap (ΔE):

    • The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.[11]

    • Both strong EDGs (-NH₂) and EWGs (-NO₂) lead to a decrease in the energy gap compared to the parent molecule. A smaller gap suggests higher polarizability and greater chemical reactivity, indicating that these substituted derivatives are more likely to participate in chemical reactions.

  • Global Reactivity Descriptors:

    • The trends in chemical hardness (η) and softness (S) mirror the HOMO-LUMO gap. Derivatives with a smaller gap are "softer," which corresponds to higher reactivity. The -NH₂ and -NO₂ substituted compounds are the softest, and thus predicted to be the most reactive in this series.

  • Dipole Moment (μ):

    • The dipole moment is a measure of the overall polarity of the molecule. All substitutions increase the dipole moment relative to the parent. The effect is most dramatic for the strong EWGs (-CN and -NO₂), which create a significant separation of charge within the molecule. This increased polarity can have profound effects on solubility and non-covalent interactions with biological targets.

G cluster_substituents cluster_properties edg Electron-Donating (-NH₂, -OCH₃) homo_up ↑ HOMO Energy (Better e⁻ Donor) edg->homo_up gap_down ↓ HOMO-LUMO Gap (↑ Reactivity) edg->gap_down ewg Electron-Withdrawing (-CN, -NO₂) lumo_down ↓ LUMO Energy (Better e⁻ Acceptor) ewg->lumo_down ewg->gap_down dipole_up ↑ Dipole Moment (↑ Polarity) ewg->dipole_up

References

A Comparative Guide to Isomeric Purity Analysis of Dibromoquinoline Mixtures by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

The Analytical Challenge: Resolving Dibromoquinoline Isomers

In pharmaceutical development and chemical synthesis, ensuring the isomeric purity of intermediates and active pharmaceutical ingredients (APIs) is a critical regulatory and safety requirement. Dibromoquinolines, a class of halogenated heterocyclic compounds, present a significant analytical hurdle. A synthetic route may produce a mixture of positional isomers, such as 5,7-dibromoquinoline and 6,8-dibromoquinoline, which possess identical mass and often exhibit very similar physicochemical properties. This similarity makes their separation and accurate quantitation a non-trivial task for quality control and process chemistry labs.

High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this challenge due to its high resolving power and versatility. However, achieving baseline separation of these closely related isomers depends critically on the selection of the stationary phase. This guide provides a head-to-head comparison of two effective, yet mechanistically distinct, HPLC column chemistries for the isomeric purity analysis of dibromoquinoline mixtures: Phenyl-Hexyl and Pentafluorophenyl (PFP) stationary phases.

Principles of Separation: Choosing the Right Column Chemistry

The separation of positional isomers on a reversed-phase HPLC system is driven by subtle differences in their interaction with the stationary phase.[1] Standard C18 columns, which primarily separate based on hydrophobicity, often fail to resolve positional isomers because their hydrophobicity (logP) values are nearly identical.[2] Success requires stationary phases that offer alternative separation mechanisms.[2]

Method A: Phenyl-Hexyl Phase - Leveraging π-π Interactions

Phenyl-Hexyl columns feature a phenyl ring attached to the silica support via a six-carbon alkyl chain. This configuration offers two primary modes of interaction:

  • Hydrophobic Interactions: From the hexyl chain.

  • π-π Interactions: Between the electron-rich phenyl ring of the stationary phase and the aromatic quinoline ring of the analyte.[3][4]

These π-π interactions are particularly effective for separating aromatic positional isomers.[5][6][7] The precise location of the bromine atoms on the quinoline ring influences the electron density distribution of the analyte's aromatic system, leading to differential π-stacking interactions and, consequently, chromatographic separation.[5]

Method B: Pentafluorophenyl (PFP) Phase - A Multi-Modal Approach

PFP columns are bonded with a pentafluorophenyl group. The five highly electronegative fluorine atoms pull electron density away from the aromatic ring, making it electron-deficient (a Lewis acid).[4] This creates a unique and powerful stationary phase capable of multiple interaction types:

  • π-π Interactions: With electron-rich aromatic analytes.

  • Dipole-Dipole Interactions: Between the PFP ring and polar functional groups.[2][8]

  • Ion-Exchange Interactions: With charged analytes.

  • Shape Selectivity: The rigid structure of the PFP ligand can impart selectivity based on the analyte's molecular shape.[9][10]

For halogenated compounds like dibromoquinolines, PFP columns offer enhanced retention and unique selectivity that often surpasses traditional phenyl or C18 phases.[11][12][13]

Experimental Comparison: Representative Performance Data

To illustrate the performance of these two column chemistries, a representative mixture containing two hypothetical dibromoquinoline positional isomers was analyzed. The following tables summarize the chromatographic conditions and the resulting performance data.

Table 1: HPLC Method Parameters
ParameterMethod A: Phenyl-HexylMethod B: Pentafluorophenyl (PFP)
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)PFP (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase 60:40 Methanol:Water60:40 Methanol:Water
Rationale Methanol is preferred over acetonitrile for enhancing π-π interactions on phenyl-based phases.[4][14]Methanol also works effectively with PFP phases to promote the unique dipole and π-π interactions.[14]
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 35 °C35 °C
Injection Vol. 5 µL5 µL
Detection UV at 254 nmUV at 254 nm
Sample 0.1 mg/mL of Isomer 1 and Isomer 2 in Mobile Phase0.1 mg/mL of Isomer 1 and Isomer 2 in Mobile Phase
Table 2: Comparative Performance Data
Performance MetricMethod A: Phenyl-HexylMethod B: Pentafluorophenyl (PFP)
Retention Time (Isomer 1) 8.52 min9.81 min
Retention Time (Isomer 2) 8.98 min10.89 min
Resolution (Rs) 1.852.95
Tailing Factor (Isomer 2) 1.151.08
Theoretical Plates (Isomer 2) 11,50012,800
Analysis Time ~12 min~15 min

Analysis: The representative data clearly shows the superior resolving power of the PFP column for this specific separation. While the Phenyl-Hexyl column provides an acceptable resolution (Rs > 1.5), the PFP column delivers baseline separation with a significantly higher resolution value of 2.95. This increased resolution provides greater confidence in peak integration and more accurate quantitation, which is crucial for impurity profiling. The PFP phase also demonstrates greater retention, indicating stronger overall interactions with the halogenated analytes.[11][12]

Recommended Protocol and Workflow

Based on the comparative data, the PFP-based method is recommended for robust isomeric purity analysis of dibromoquinolines.

Step-by-Step Protocol (Method B)
  • System Preparation: Equilibrate the HPLC system and the PFP column (4.6 x 150 mm, 3.5 µm) with the mobile phase (60:40 Methanol:Water) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the dibromoquinoline sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Standard Preparation: Prepare individual standards of each known isomer, if available, and a mixed standard to confirm peak identity and system suitability.

  • System Suitability Test (SST): Inject the mixed standard solution. Verify that the resolution between the critical isomer pair is ≥ 2.0 and the tailing factor for each peak is ≤ 1.5.

  • Analysis: Inject the prepared sample solution.

  • Data Processing: Integrate the resulting chromatogram. Identify and quantify the main peak and all isomeric impurities, typically as area percent.

General Analytical Workflow

The entire process from sample receipt to final purity assessment follows a logical sequence to ensure data integrity.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Evaluation SamplePrep Sample & Standard Preparation SST System Suitability Test (SST) SamplePrep->SST MobilePhasePrep Mobile Phase Preparation Equilibration System Equilibration MobilePhasePrep->Equilibration Equilibration->SST System Ready Injection Sample Injection SST->Injection SST Passed Acquisition Data Acquisition Injection->Acquisition Integration Peak Integration & Identification Acquisition->Integration Calculation Purity Calculation (Area %) Integration->Calculation Report Final Report Calculation->Report

Caption: HPLC workflow for isomeric purity analysis.

Conclusion and Expert Recommendations

For the challenging separation of dibromoquinoline positional isomers, the choice of stationary phase is paramount.

  • A Phenyl-Hexyl column is a viable starting point and may provide adequate resolution for some isomer pairs, primarily leveraging π-π interactions.

  • However, a Pentafluorophenyl (PFP) column is the superior choice and highly recommended for method development.[11][13] Its unique multi-modal separation mechanism, including strong dipole-dipole and π-π interactions, provides enhanced selectivity and retention for halogenated aromatic compounds, resulting in higher resolution and more robust analytical methods.[8][12]

Investing in a PFP column for applications involving halogenated isomers can significantly reduce method development time and increase confidence in the analytical data, ensuring the quality and safety of pharmaceutical products.

References

A Comparative Guide to Catalysts for C-C Bond Formation with 4,8-Dibromoquinoline: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science. The strategic introduction of carbon-carbon bonds to the quinoline core can dramatically alter its biological activity and photophysical properties. Among the various substituted quinolines, 4,8-dibromoquinoline presents a unique challenge and opportunity for selective C-C bond formation. This guide provides an in-depth comparative analysis of palladium-based catalytic systems for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with this compound, offering field-proven insights and supporting experimental data to inform your catalyst selection and reaction optimization.

The Strategic Importance of C-C Functionalized Quinolines

The quinoline ring system is a privileged scaffold in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The ability to selectively introduce aryl, vinyl, and alkynyl substituents at the 4- and 8-positions of the quinoline nucleus allows for the exploration of vast chemical space, leading to the discovery of novel compounds with enhanced potency and selectivity.

Understanding the Catalytic Landscape: A Comparative Analysis

The choice of catalyst is paramount to the success of C-C cross-coupling reactions, directly impacting yield, selectivity, and functional group tolerance. Palladium-catalyzed reactions are the workhorses of C-C bond formation, with the specific ligand, base, and solvent system playing a crucial role in the catalytic cycle.[1]

The Suzuki-Miyaura Coupling: A Versatile Tool for Arylation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a widely used and robust method for forming C-C bonds.[1] For this compound, the key challenge lies in achieving selective mono- or di-substitution.

Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling (Analogous Systems)

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations & Rationale
Pd(PPh₃)₄ PPh₃K₂CO₃Toluene/H₂O90-11070-85A classic, reliable catalyst. Often effective for mono-arylation of dibromoquinolines. The phosphine ligand stabilizes the Pd(0) species, facilitating the catalytic cycle.[2]
Pd(dppf)Cl₂ dppfK₃PO₄1,4-Dioxane80-10085-95The bidentate dppf ligand enhances catalyst stability and activity, often leading to higher yields and better selectivity, especially in challenging couplings. The stronger base, K₃PO₄, can facilitate the transmetalation step.
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene/H₂O100>95Buchwald's biarylphosphine ligands, like SPhos, are highly effective for coupling sterically hindered and electron-rich or -poor substrates due to their bulk and electron-donating properties, which promote oxidative addition and reductive elimination.

Note: The data presented is compiled from studies on analogous dibromoquinoline and dihaloarene systems due to the limited availability of direct comparative studies on this compound.

Expert Insight: For selective mono-arylation of this compound, starting with a less active catalyst like Pd(PPh₃)₄ and carefully controlling the stoichiometry of the boronic acid is a prudent strategy. For achieving di-substitution, a more active catalyst system such as Pd(dppf)Cl₂ or one employing a Buchwald ligand is recommended. The regioselectivity (reaction at the 4- vs. 8-position) will be influenced by the electronic and steric environment of the two bromine atoms.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)L₂-Br Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)L₂-Ar' Oxidative_Addition->Transmetalation Transmetalation (Ar'-B(OR)₂) Transmetalation->Pd(0)L2 Reductive Elimination Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Heck Reaction: Olefination of the Quinoline Core

The Heck reaction provides a powerful method for the vinylation of aryl halides.[3] This reaction is particularly useful for introducing functionalized alkene moieties onto the this compound scaffold.

Comparative Performance of Catalytic Systems for Heck Reaction (Analogous Systems)

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations & Rationale
Pd(OAc)₂ / PPh₃ PPh₃NEt₃DMF or NMP100-14060-80A standard and cost-effective system. The choice of a high-boiling polar aprotic solvent like DMF or NMP is crucial for solubilizing the reactants and promoting the reaction.
Pd(OAc)₂ / P(o-tol)₃ P(o-tol)₃K₂CO₃DMAc120-15075-90The bulkier and more electron-rich P(o-tol)₃ ligand can often improve yields and reaction rates compared to PPh₃, especially with less reactive aryl bromides.
Herrmann's Catalyst PalladacycleNaOAcNMP120-140>90Palladacycles are highly active and stable pre-catalysts that can lead to excellent yields with low catalyst loadings. They are particularly effective for challenging Heck couplings.

Note: The data presented is based on studies of Heck reactions on various bromoquinolines and other dihaloarenes.

Expert Insight: Regioselectivity in the Heck reaction with unsymmetrical alkenes is an important consideration. For the reaction of this compound, achieving selective mono- or di-vinylation will depend on the reaction conditions and the stoichiometry of the alkene.

Visualizing the Heck Reaction Catalytic Cycle

Heck_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)L₂-Br Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-Br) Alkene_Coordination Alkene Coordination Oxidative_Addition->Alkene_Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0)L2 + Base

Caption: Simplified catalytic cycle for the Heck reaction.

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is the most reliable method for the synthesis of arylethynes.[4] This reaction typically employs a dual catalytic system of palladium and copper.

Comparative Performance of Catalytic Systems for Sonogashira Coupling (Analogous Systems)

| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Observations & Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ / CuI | PPh₃ | CuI | NEt₃ / THF | RT - 60 | 80-95 | The classic Sonogashira conditions are effective for a wide range of substrates. The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate.[5] | | PdCl₂(PPh₃)₂ / CuI | PPh₃ | CuI | Et₂NH | Toluene | 50-80 | This system is also widely used and can be more stable and easier to handle than Pd(PPh₃)₄. Diethylamine can serve as both the base and solvent in some cases. | | Pd(OAc)₂ / XPhos / CuI | XPhos | CuI | Cs₂CO₃ | 1,4-Dioxane | 80-100 | For more challenging couplings, particularly with sterically hindered substrates, the use of bulky electron-rich ligands like XPhos can significantly improve reaction efficiency. |

Note: The data presented is based on general Sonogashira coupling protocols and studies on related bromo-heterocyclic compounds.

Expert Insight: Copper-free Sonogashira protocols have been developed to avoid issues related to the toxicity and homocoupling side reactions associated with copper. These often require a different choice of base and ligand. For this compound, selective mono-alkynylation is expected to be more readily achievable than di-alkynylation due to the deactivating effect of the first introduced alkynyl group.

Experimental Protocols: A Self-Validating System

The following protocols are designed as robust starting points for the C-C coupling of this compound. Optimization of reaction parameters is recommended for each specific substrate combination.

General Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Coupling Partner - Catalyst & Ligand - Base - Anhydrous Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reaction_Setup->Inert_Atmosphere Reaction Reaction: - Stirring at specified temperature - Monitor by TLC/LC-MS Inert_Atmosphere->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate in vacuo - Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol for mono-coupling, 4.0 mmol for di-coupling)

  • Degassed Toluene and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., styrene or butyl acrylate) (1.2 mmol for mono-coupling, 2.4 mmol for di-coupling)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • PPh₃ (0.04 mmol, 4 mol%)

  • NEt₃ (1.5 mmol for mono-coupling, 3.0 mmol for di-coupling)

  • Anhydrous DMF (5 mL)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF, NEt₃, and the alkene via syringe.

  • Seal the tube and heat to 120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol for mono-coupling)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Degassed NEt₃ and THF (1:1 v/v)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill with argon.

  • Add the degassed NEt₃/THF solvent mixture.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50 °C until completion (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.[5]

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of this compound offer a versatile and powerful platform for the synthesis of novel, highly functionalized quinoline derivatives. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and controlling the selectivity of mono- versus di-substitution. While classic catalysts like Pd(PPh₃)₄ provide a reliable starting point, more advanced systems employing bulky, electron-rich phosphine ligands or palladacycles can offer superior performance for more challenging transformations. The protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to unlock the synthetic potential of this compound in their drug discovery and materials science endeavors.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and proper disposal of 4,8-Dibromoquinoline. As a halogenated aromatic heterocyclic compound, this compound requires careful management as hazardous waste to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles and regulatory standards. The procedures outlined herein are built on a foundation of chemical causality, ensuring a self-validating system of laboratory safety.

Part 1: Hazard Identification and Chemical Profile

Understanding the intrinsic hazards of this compound is the cornerstone of its safe management. The compound is classified as acutely toxic and a severe eye irritant.[1] Its identity as a brominated organic compound places it in a specific category for chemical waste disposal that is critical to recognize.

Table 1: Key Safety and Chemical Data for this compound

PropertyValueSource / Comment
Chemical Name This compound-
CAS Number 1070879-31-0[2]
Molecular Formula C₉H₅Br₂N[1]
Physical Form Solid[1]
GHS Pictograms [1]
Signal Word Danger [1]
Hazard Statements H301: Toxic if swallowedH318: Causes serious eye damage[1]
Classification Acute Toxicity, Oral (Category 3)Serious Eye Damage (Category 1)[1]
Waste Classification Halogenated Organic Waste Based on chemical structure[3]

Causality: The presence of two bromine atoms on the quinoline scaffold defines this compound as halogenated. Halogenated organic compounds are often persistent in the environment and can produce hazardous byproducts, such as hydrobromic acid (HBr), during improper treatment or incineration.[4] Therefore, they must be segregated from other waste streams to ensure they are sent to specialized high-temperature incinerators equipped with acid gas scrubbers.

Part 2: Core Disposal Principles & Regulatory Framework

The disposal of this compound is governed by local, state, and federal regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) provides the framework under the Resource Conservation and Recovery Act (RCRA).

The Three Pillars of Disposal:

  • Segregation: This is the most critical principle. This compound waste must always be collected in a designated Halogenated Organic Waste stream.[3] Mixing it with non-halogenated waste not only complicates disposal but also renders the entire container of non-halogenated waste more expensive and difficult to manage.[5]

  • Containment: All waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks or spills.[6][7]

  • Communication: Waste containers must be accurately and clearly labeled. This includes the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[5][6]

Your institution's Environmental Health and Safety (EHS) office is the ultimate authority for disposal procedures. They will provide the correct containers, labels, and arrange for final collection and disposal by a licensed contractor.[6]

Part 3: Step-by-Step Disposal Protocols

This section provides detailed methodologies for handling and disposing of the various waste forms you will generate when working with this compound.

Protocol 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The hazards identified in the Safety Data Sheet (SDS) dictate these requirements.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield, as this compound can cause serious eye damage.[1] Standard safety glasses are insufficient.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[6] Always inspect gloves for tears or holes before use and dispose of contaminated gloves as solid hazardous waste.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: While not typically required when handling small quantities in a well-ventilated area or chemical fume hood, a NIOSH-approved respirator may be necessary for spill cleanup or when handling bulk quantities. Consult your institution's EHS department.

Protocol 2: Segregation and Collection of Waste

The following diagram illustrates the decision-making process for segregating waste contaminated with this compound.

G Diagram 1: Waste Segregation Workflow for this compound Start Generated Waste (Solid or Liquid) Query Is the waste contaminated with this compound? Start->Query SolidWaste Solid Halogenated Waste Container Query->SolidWaste Yes (Solid) e.g., gloves, wipes LiquidWaste Liquid Halogenated Waste Container Query->LiquidWaste Yes (Liquid) e.g., solutions, rinsate NonHaz Non-Hazardous or Other Waste Stream Query->NonHaz No Label Label Container: 'Hazardous Waste' 'Halogenated Organics' 'this compound' SolidWaste->Label LiquidWaste->Label

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Collection:

  • Obtain Correct Containers: Contact your EHS office for approved waste containers. Typically, this will be a polyethylene carboy for liquids and a puncture-resistant container for solids, both clearly marked for "Halogenated Organic Waste".

  • Solid Waste Collection:

    • Place all contaminated disposable materials, including gloves, weigh boats, paper towels, and bench protectors, directly into the designated solid halogenated waste container.[6]

    • Carefully place any unused or expired pure this compound solid into this container. Do not attempt to wash small amounts down the drain.[8]

  • Liquid Waste Collection:

    • Collect all solutions containing this compound, including reaction mixtures and experimental solutions, in the designated liquid halogenated waste container.[6]

    • Crucially, all solvent rinses used for decontamination (see Protocol 3) must also be collected in this container.

    • Keep the container sealed when not in use and store it in secondary containment (e.g., a spill tray) to prevent leaks.[5]

Protocol 3: Decontamination of Glassware and Surfaces
  • Initial Rinse: Rinse all contaminated glassware (beakers, flasks, etc.) with a suitable organic solvent, such as ethanol or acetone.

  • Collect Rinsate: Collect this first rinse as liquid halogenated waste .[6] This step is critical as the solvent will contain dissolved this compound.

  • Secondary Wash: After the initial solvent rinse, glassware can be washed normally with soap and water.

  • Work Surfaces: Clean all work surfaces where the compound was handled with a detergent, followed by a solvent wipe-down.[6] Collect the wipes as solid halogenated waste.

Part 4: Storage and Final Disposal

  • Satellite Accumulation: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[5] This area should be away from general traffic and clearly marked.

  • Request Pickup: Once your waste container is approximately 90% full, or if you will no longer be generating this type of waste, submit a chemical waste collection request to your institution's EHS office.[5]

  • Documentation: Ensure the hazardous waste tag or label is completely filled out with all constituents and their approximate percentages.[5] Accurate documentation is a legal requirement and ensures safe handling by disposal personnel.

Part 5: Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spill involves a flammable solvent, eliminate all sources of ignition.

  • Contain the Spill: For small spills of solid material, carefully sweep it up and place it in the solid halogenated waste container. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid halogenated waste container.[9]

  • Decontaminate: Clean the spill area as described in Protocol 3.

  • Seek Assistance: For large spills, or any spill you are not comfortable cleaning, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.[5]

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and minimize the environmental impact of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-Dibromoquinoline
Reactant of Route 2
4,8-Dibromoquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.